Product packaging for Methyl acetyl-D-phenylalaninate(Cat. No.:CAS No. 21156-62-7)

Methyl acetyl-D-phenylalaninate

Katalognummer: B556430
CAS-Nummer: 21156-62-7
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: IKGHIFGXPVLPFD-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

AC-D-PHE-OME (Acetyl-D-phenylalanine methyl ester) is a protected D-amino acid derivative that serves as a critical tool in biochemical and pharmacological research. A key application of this compound is in enzymology, where it acts as a noncompetitive inhibitor in kinetic studies of pepsin action, helping to elucidate the enzyme's mechanism and the nature of its enzyme-substrate complex . Furthermore, research into phenylketonuria (PKU), a metabolic disorder, has revealed that the D-phenylalanine enantiomer can effectively arrest the formation of amyloid fibrils by L-phenylalanine . This mechanism suggests that AC-D-PHE-OME and related D-enantiomers may serve as potential therapeutic modulators to prevent toxic amyloid aggregation in PKU . The structural properties of the protected backbone also make it a valuable model system for studying fundamental protein interactions, as it can form specific dimeric structures that mimic beta-sheet motifs in the gas phase . This combination of applications makes AC-D-PHE-OME a versatile reagent for investigating specific biological pathways and developing new therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B556430 Methyl acetyl-D-phenylalaninate CAS No. 21156-62-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (2R)-2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHIFGXPVLPFD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-62-7
Record name Methyl N-acetyl-D-phenylalaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021156627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-ACETYL-D-PHENYLALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT1M79F3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyl acetyl-D-phenylalaninate structural properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Properties of Methyl Acetyl-D-Phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, physical, and potential biological properties of this compound. The information is intended to support research and development activities in peptide synthesis, drug design, and metabolic studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key synthesis and resolution methods.

Core Structural and Physical Properties

This compound is the N-acetylated methyl ester of D-phenylalanine. This modification of the amino acid is significant in altering its chemical properties for various applications, including its use as a chiral building block in the synthesis of pharmaceuticals.

Table 1: Summary of Quantitative Structural and Physical Data

PropertyThis compoundMethyl Acetyl-L-PhenylalaninateMethyl Acetyl-DL-Phenylalaninate
Chemical Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol [1]221.25 g/mol 221.25 g/mol [1]
Melting Point 86 - 92 °C[2]65 - 73 °C62 - 64 °C[3]
Boiling Point (Predicted) 391.0 ± 30.0 °C472.08 °C391 °C at 760 mmHg
Optical Rotation [α]D²⁰ = -102 ± 2° (c=1.2 in MeOH)[2][α]D²⁰ = +9 ± 2° (c=1 in MeOH)Racemic
Solubility No data availableNo data availableGood solubility in water (~20% by weight at pH 7.5 and 25°C)[3]
CAS Number 21156-62-7[2]3618-96-062436-70-8[1]

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound.

  • Mass Spectrometry (MS): For the DL-racemate, Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals prominent peaks at m/z values of 162, 88, 43, 120, and 91.[1]

  • Infrared (IR) Spectroscopy: While a specific spectrum for the D-isomer is not available, the related N-acetyl-L-phenylalanine shows characteristic sharp absorption bands at 1695 cm⁻¹ and 1552 cm⁻¹, which are indicative of the amide and carboxyl functional groups, respectively.[4] Similar peaks are expected for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR has been used to confirm the structure of the synthesized DL-racemate.[5]

Experimental Protocols

The synthesis of the pure D-enantiomer of methyl acetyl-phenylalaninate typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Methyl Acetyl-DL-Phenylalaninate

This protocol details the synthesis of the racemic mixture via hydrogenation of an azlactone precursor.[5]

Materials:

  • Azlactone of N-acetyl-acetaminocinnamic acid

  • Methanol

  • Sodium methoxide

  • Raney nickel

  • Diethyl ether

  • 0.5N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • A slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) in 24 ml of methanol is treated with 0.54 g (0.01 mol) of sodium methoxide and stirred for 10 minutes.

  • The resulting solution is hydrogenated in a sealed Parr autoclave using 5.87 g (0.10 mol) of Raney nickel at 200 psi and 50°C for 2.5 hours.

  • After cooling, the reaction mixture is filtered through Celite to remove the catalyst.

  • The filtrate is concentrated under vacuum to obtain a red oil, which is then slurried in 200 ml of diethyl ether.

  • The ether slurry is washed with 100 ml of cold 0.5N hydrochloric acid.

  • The layers are separated, and the aqueous layer is extracted with an additional 100 ml of diethyl ether.

  • The combined ether extracts are washed with 100 ml of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is triturated with 100 ml of petroleum ether, and the solvent is evaporated to yield N-acetyl-DL-phenylalanine methyl ester. This can be further purified by recrystallization from a diethyl ether-petroleum ether mixture.

Enantiomeric Resolution

The following is a general procedure for the resolution of a racemic mixture of a phenylalanine derivative to obtain the D-enantiomer, adapted from a method using N-acetyl-D-phenylglycine as a resolving agent.[6]

Materials:

  • DL-phenylalanine methyl ester (or its N-acetylated form)

  • N-acetyl-D-phenylglycine

  • Water

  • Toluene

  • 2 mol L⁻¹ Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Methanol

  • 6 mol L⁻¹ Hydrochloric acid

Procedure:

  • To a solution of the racemic methyl ester in water, add N-acetyl-D-phenylglycine while maintaining the pH at 5-6.

  • Stir the mixture in an ice bath for approximately 2 hours to induce the precipitation of the diastereomeric salt formed with the L-enantiomer.

  • Filter the mixture to isolate the precipitated salt. The filtrate will contain the desired D-enantiomer.

  • Adjust the pH of the filtrate to 8 using the sodium bicarbonate solution.

  • Extract the aqueous solution with toluene.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be further purified by recrystallization from methanol after treatment with methanolic HCl.

Potential Biological Signaling and Metabolic Fate

While specific signaling pathways for this compound are not yet elucidated, its structure suggests involvement in metabolic and neurological processes. N-acetylated amino acids are recognized as metabolites that can be indicative of metabolic reprogramming, particularly in cancer.[7] Furthermore, D-amino acids are known to play roles in the central nervous system, with some acting as modulators of neurotransmitter receptors such as the NMDA receptor.[8][9]

The logical workflow for the biological action of this compound can be conceptualized as follows:

G cluster_input Compound Administration cluster_metabolism Metabolic Processing cluster_pathways Potential Biological Pathways Compound This compound Hydrolysis Ester Hydrolysis Compound->Hydrolysis Cellular Esterases Metabolite N-Acetyl-D-Phenylalanine Hydrolysis->Metabolite Deacetylation Deacetylation D_Phe D-Phenylalanine Deacetylation->D_Phe Metabolite->Deacetylation Amidohydrolases Metabolic_Pathway Integration into Metabolic Pathways Metabolite->Metabolic_Pathway Neurological_Pathway Modulation of Neurological Pathways D_Phe->Neurological_Pathway

Caption: Potential metabolic and signaling workflow for this compound.

This diagram illustrates that upon administration, this compound is likely hydrolyzed to N-acetyl-D-phenylalanine. This intermediate can then either be integrated into broader metabolic pathways or be deacetylated to D-phenylalanine, which may in turn modulate neurological pathways.

References

An In-depth Technical Guide on the Core Chemical Characteristics and Stability of N-Acetyl-D-phenylalanine Methyl Ester (Ac-D-Phe-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) is a protected derivative of the D-enantiomer of phenylalanine, an essential amino acid. Its unique structure, with both the N-terminus and C-terminus blocked by acetyl and methyl groups respectively, imparts specific chemical properties that make it a valuable building block in peptide synthesis and a useful tool in pharmaceutical research and development.[1][2] This guide provides a comprehensive overview of its chemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Characteristics

Ac-D-Phe-OMe is a white, solid compound at room temperature.[1][3] The N-acetyl and methyl ester modifications enhance its solubility and stability, making it a suitable candidate for various applications in drug formulation and biochemical studies.[1]

Physicochemical Properties

The key quantitative data for Ac-D-Phe-OMe are summarized in the table below for easy reference and comparison.

PropertyValueSource
Synonyms Ac-D-Phe-OMe, N-Acetyl-D-phenylalanine methyl ester[1]
CAS Number 21156-62-7[1]
Molecular Formula C₁₂H₁₅NO₃[1][3]
Molecular Weight 221.25 - 221.3 g/mol [1][3][4]
Appearance White powder/solid[1][3]
Melting Point 86 - 92 °C[1]
Purity ≥ 99% (Assay)[1]
Optical Rotation [α]D20 = -102 ± 2º (c=1.2 in MeOH) [α]D24 = -16 ± 2º (c=1% in MeOH)[1]
pKa (Predicted) 14.74 ± 0.46[3]
XLogP3 0.9[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Ac-D-Phe-OMe.

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are used to confirm the molecular structure. For instance, ¹H NMR spectra of the related dipeptide Ac-Ala-D-Phe-OMe show characteristic signals for the acetyl-CH₃ group around 1.98 ppm, the ester-CH₃ at 3.73 ppm, and aromatic protons between 7.10-7.31 ppm.[5] Similar characteristic peaks would be expected for Ac-D-Phe-OMe. The distribution of isotopes in bromine-containing compounds can be identified using mass spectroscopy.[6]

  • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present. Key absorptions would include N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H and C=C vibrations.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.[5]

Chemical Stability and Storage

General Stability

The terminal protecting groups on Ac-D-Phe-OMe contribute to its enhanced stability compared to the free amino acid.[1] These groups prevent unwanted side reactions such as peptide bond formation or salt formation under neutral conditions.

Hydrolysis

The ester and amide bonds in Ac-D-Phe-OMe are susceptible to hydrolysis under acidic or basic conditions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid, particularly under basic conditions (saponification) or strong acid catalysis.

  • Amide Hydrolysis: The N-acetyl amide bond is generally more stable than the ester bond but can be cleaved under more vigorous acidic or basic conditions.

Studies on the related compound N-acetylphenylalanyl adenylate anhydride (AcPhe-AMP) show that it is susceptible to acid-catalyzed decomposition and hydroxide attack, while also being subject to hydrolysis by water at a similar rate as the unprotected form.[7] At pH values between 4 and 8, the unprotected form (Phe-AMP) hydrolyzes faster, but outside this range (pH < 4 or pH > 8), the N-acetylated form hydrolyzes more rapidly.[7]

Oxidation and Degradation

While specific oxidative degradation pathways for Ac-D-Phe-OMe are not detailed in the provided literature, amino acid residues, particularly the phenyl ring, can be susceptible to oxidation by strong oxidizing agents or radical species. Research on other peptides has shown that nitrate radicals can cause oxidative damage.[8]

Metabolically, related aromatic compounds like phenylacetic acid are degraded via specific enzymatic pathways. For example, bacteria utilize a pathway involving CoA ligation followed by ring oxidation and cleavage.[9][10]

Recommended Storage

To ensure long-term stability and prevent degradation, Ac-D-Phe-OMe should be stored in a cool, dry place. Commercial suppliers recommend storage at temperatures between 0°C and 8°C.[1][3]

Experimental Protocols

Synthesis Methodologies

Several methods are available for the synthesis of N-acetyl phenylalanine methyl esters.

Protocol 1: Acid-Catalyzed Esterification of N-acetyl-D,L-phenylalanine [11]

  • Reactants: N-acetyl-D,L-phenylalanine (50 mmol), methanol (1.5 moles), and sulfuric acid (0.02 moles) are combined in a 100 ml round-bottom flask.

  • Reaction: The mixture is refluxed for 3 hours.

  • Work-up: After the reaction, the mixture is extracted with methylene chloride. The organic extracts are combined, dried, and the solvent is removed under vacuum to yield N-acetyl-D-phenylalanine methyl ester.[11] The structure is typically confirmed by proton NMR.[11]

Protocol 2: Synthesis from Azlactone Precursor [12]

  • Preparation: A methanol slurry of the azlactone of N-acetyl-acetaminocinnamic acid (0.10 mol) is treated with sodium methoxide (0.01 mol).

  • Hydrogenation: The resulting solution is hydrogenated at 200 psi over Raney nickel (0.10 mol) in a Parr autoclave at 50°C for 2.5 hours.

  • Isolation: The reaction mixture is filtered through Celite to remove the nickel catalyst and concentrated in vacuo.

  • Purification: The resulting oil is slurried in diethyl ether, washed with cold hydrochloric acid (0.5N), and then brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield a solid product. Recrystallization from diethyl ether-petroleum ether can be performed for further purification.[12]

Analytical and Purification Methods

Purity Assessment: Chiral High-Performance Liquid Chromatography (HPLC) [13]

  • Objective: To determine the enantiomeric excess (e.e.) of the synthesized product.

  • Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75/25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase (approx. 1 mg/mL) and filtered before injection.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomer signals.[13]

Purification: Recrystallization [5]

  • Objective: To purify the crude product obtained from synthesis.

  • Procedure: The crude solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., CH₂Cl₂/hexanes).

  • Crystallization: The solution is allowed to cool slowly, promoting the formation of crystals.

  • Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Mandatory Visualizations

The following diagrams illustrate key workflows and a related metabolic pathway, adhering to the specified design constraints.

Synthesis_Workflow start Start: N-acetyl-D-phenylalanine + Methanol reaction Acid-Catalyzed Esterification (e.g., H₂SO₄, Reflux 3h) start->reaction workup Aqueous Work-up & Extraction (e.g., Methylene Chloride) reaction->workup drying Drying & Solvent Removal (e.g., Na₂SO₄, Vacuum) workup->drying crude Crude Ac-D-Phe-OMe drying->crude purification Purification (e.g., Recrystallization) crude->purification product Pure Ac-D-Phe-OMe purification->product Purity_Analysis_Workflow sample Synthesized Ac-D-Phe-OMe Sample prep Sample Preparation (Dissolve in Mobile Phase, Filter) sample->prep hplc Chiral HPLC Analysis - Chirobiotic T Column - ACN/H₂O Mobile Phase - UV Detection (210 nm) prep->hplc data Chromatogram Data Acquisition hplc->data integration Peak Integration (Area of D- and L-enantiomer peaks) data->integration calculation Calculation of Enantiomeric Excess (e.e. %) integration->calculation result Final Optical Purity calculation->result Phenylacetate_Degradation_Pathway pa Phenylacetic Acid (PA) paaA PaaA-L (PA-CoA Ligase) pa->paaA ATP, CoA pacoa Phenylacetyl-CoA paaA->pacoa paaGHIJK PaaGHIJK (Ring Epoxidase) pacoa->paaGHIJK O₂, [H] epoxide Epoxidated Intermediate paaGHIJK->epoxide paaZ PaaZ (Ring Opening) epoxide->paaZ ring_opened Ring-Opened Intermediate paaZ->ring_opened paaBCE PaaB, PaaC, PaaE (β-Oxidation-like steps) ring_opened->paaBCE final_products Succinyl-CoA + Acetyl-CoA paaBCE->final_products tca TCA Cycle final_products->tca

References

Synthesis of Methyl Acetyl-D-Phenylalaninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl acetyl-D-phenylalaninate, a key chiral intermediate in the development of various pharmaceuticals. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and a comparative analysis of the quantitative data associated with these methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as N-acetyl-D-phenylalanine methyl ester, is a derivative of the non-proteinogenic amino acid D-phenylalanine. Its structural properties make it a crucial building block in the synthesis of peptidomimetics, enzyme inhibitors, and other chiral therapeutic agents. The efficient and stereoselective synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The primary strategies for its preparation involve either the direct functionalization of D-phenylalanine or the resolution of a racemic mixture of N-acetyl-phenylalanine methyl ester.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been established:

  • Direct Synthesis from D-Phenylalanine: This pathway involves the sequential esterification and N-acetylation of D-phenylalanine. The esterification is typically carried out using methanol in the presence of an acid catalyst, followed by acetylation of the resulting D-phenylalanine methyl ester.

  • Resolution of Racemic N-acetyl-D,L-phenylalanine methyl ester: This approach begins with the synthesis of the racemic mixture, which can then be resolved into its constituent enantiomers. The resolution can be accomplished through two main techniques:

    • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as serine proteases, to selectively hydrolyze the L-enantiomer (N-acetyl-L-phenylalanine methyl ester) to N-acetyl-L-phenylalanine. The desired N-acetyl-D-phenylalanine methyl ester remains unreacted and can be subsequently separated.

    • Chemical Resolution: This technique involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. The differing solubilities of these salts allow for their separation by fractional crystallization. Following separation, the desired enantiomer can be recovered. A notable example involves the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine.[1]

The choice of pathway often depends on factors such as the availability and cost of starting materials, desired optical purity, and scalability of the process.

Experimental Protocols

Pathway 1: Direct Synthesis from D-Phenylalanine

Step 1: Esterification of D-Phenylalanine to D-Phenylalanine Methyl Ester Hydrochloride

A common method for the esterification of D-phenylalanine involves its reaction with methanol in the presence of an acid catalyst, such as hydrogen chloride or acetyl chloride.[2]

  • Procedure: To a suspension of D-phenylalanine in methanol, cooled in an ice bath, acetyl chloride is added dropwise. The reaction mixture is then stirred at room temperature until the reaction is complete. The solvent is removed under reduced pressure to yield D-phenylalanine methyl ester hydrochloride.

Step 2: N-Acetylation of D-Phenylalanine Methyl Ester

The resulting D-phenylalanine methyl ester is then acetylated.

  • Procedure: D-phenylalanine methyl ester hydrochloride is dissolved in a suitable solvent, and a base is added to neutralize the hydrochloride. Acetic anhydride or acetyl chloride is then added to the solution to carry out the N-acetylation. The reaction is typically stirred at room temperature. After completion, the product is extracted and purified.

Pathway 2: Resolution of Racemic N-acetyl-D,L-phenylalanine methyl ester

Step 1: Synthesis of N-acetyl-D,L-phenylalanine methyl ester

The racemic starting material can be prepared via several routes.

  • Method A: From N-acetyl-D,L-phenylalanine: N-acetyl-D,L-phenylalanine is refluxed with methanol in the presence of a catalytic amount of sulfuric acid.[3] After the reaction is complete, the methanol is removed, and the residue is worked up to isolate the product.

  • Method B: From the azlactone of N-acetyl-acetaminocinnamic acid: A slurry of the azlactone in methanol is treated with sodium methoxide and then hydrogenated over Raney nickel.[4] The product is isolated after filtration and solvent evaporation.

Step 2a: Enzymatic Resolution

This method offers high selectivity under mild conditions.

  • Procedure: A racemic mixture of N-acetyl-D,L-phenylalanine methyl ester is dissolved in an aqueous buffer solution.[3][5][6] A microbially derived serine proteinase (e.g., from Bacillus licheniformis) is added, and the pH is maintained at a constant value (e.g., 7.5) by the addition of a base. The enzyme selectively hydrolyzes the L-ester to the corresponding carboxylic acid. Upon completion of the enzymatic reaction, the unreacted N-acetyl-D-phenylalanine methyl ester is extracted with an organic solvent and purified. The yield of the desired D-enantiomer can be high, with excellent optical purity.[3][5]

Step 2b: Chemical Resolution of DL-Phenylalanine Methyl Ester

An alternative strategy involves resolving the unacetylated racemic ester.

  • Procedure: DL-phenylalanine methyl ester is resolved using N-acetyl-D-phenylglycine as the resolving agent.[1] The resolving agent forms a diastereomeric salt with the D-enantiomer, which can be separated by crystallization. The optically pure D-phenylalanine methyl ester is then recovered and can be subsequently N-acetylated as described in Pathway 1, Step 2. This method has been reported to produce D-phenylalanine methyl ester with high optical purity and yield.[1]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of this compound.

Table 1: Synthesis of Racemic N-acetyl-D,L-phenylalanine methyl ester

Starting MaterialReagentsSolventYieldPurity/Melting PointReference
N-acetyl-D,L-phenylalanineMethanol, Sulfuric acidMethanol75%62-64 °C[3]
Azlactone of N-acetyl-acetaminocinnamic acidSodium methoxide, H₂, Raney nickelMethanol95%62-63 °C[4]

Table 2: Resolution of N-acetyl-D,L-phenylalanine methyl ester

Resolution MethodKey Reagent/EnzymeProductYieldOptical PurityReference
EnzymaticSerine ProteinaseN-acetyl-D-phenylalanine methyl ester97.6%98%[3][5]
Chemical (of DL-phenylalanine methyl ester)N-acetyl-D-phenylglycineD-phenylalanine methyl ester81.2%98.1%[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Pathways cluster_path1 Pathway 1: Direct Synthesis cluster_path2 Pathway 2: Resolution D-Phe D-Phenylalanine Esterification Esterification (MeOH, H+) D-Phe->Esterification D-Phe-OMe D-Phenylalanine Methyl Ester Esterification->D-Phe-OMe Acetylation N-Acetylation (Ac₂O or AcCl) D-Phe-OMe->Acetylation Product_P1 Methyl acetyl-D- phenylalaninate Acetylation->Product_P1 Racemic_Start Racemic Starting Material Synthesis_Racemate Synthesis of Racemic N-acetyl-D,L-Phe-OMe Racemic_Start->Synthesis_Racemate Racemate N-acetyl-D,L- phenylalanine methyl ester Synthesis_Racemate->Racemate Resolution Resolution Racemate->Resolution Enzymatic Enzymatic Resolution Resolution->Enzymatic Chemical Chemical Resolution Resolution->Chemical Product_P2 Methyl acetyl-D- phenylalaninate Enzymatic->Product_P2 L_product N-acetyl-L- phenylalanine Enzymatic->L_product Chemical->Product_P2

Caption: Overview of the two main synthetic pathways to this compound.

Enzymatic_Resolution_Workflow Start Racemic N-acetyl-D,L-phenylalanine methyl ester in aqueous buffer Add_Enzyme Add Serine Proteinase Start->Add_Enzyme Hydrolysis Selective hydrolysis of L-enantiomer (Maintain pH 7.5) Add_Enzyme->Hydrolysis Mixture Mixture of: - N-acetyl-D-phenylalanine methyl ester - N-acetyl-L-phenylalanine Hydrolysis->Mixture Extraction Extraction with organic solvent Mixture->Extraction Organic_Phase Organic Phase: N-acetyl-D-phenylalanine methyl ester Extraction->Organic_Phase Aqueous_Phase Aqueous Phase: N-acetyl-L-phenylalanine Extraction->Aqueous_Phase Purification Purification Organic_Phase->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the enzymatic resolution of racemic N-acetyl-phenylalanine methyl ester.

Conclusion

The synthesis of this compound can be effectively achieved through either direct synthesis from D-phenylalanine or by resolution of the corresponding racemic mixture. The enzymatic resolution of N-acetyl-D,L-phenylalanine methyl ester stands out as a highly efficient method, offering high yields and excellent optical purity under mild reaction conditions. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or manufacturing process, including cost, scale, and desired final product specifications. This guide provides the necessary technical details to aid researchers and professionals in making informed decisions for the synthesis of this important chiral intermediate.

References

Spectroscopic Characterization of Methyl acetyl-D-phenylalaninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Methyl acetyl-D-phenylalaninate, a key derivative of the amino acid D-phenylalanine often utilized in pharmaceutical synthesis and research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is for the L-enantiomer, N-acetyl-L-phenylalanine methyl ester, which is spectroscopically identical to the D-enantiomer.

¹H NMR Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Methyl acetyl-phenylalaninate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventReference
8.33d, J = 7.8 Hz1H-NH-DMSO-d6[1]
7.33 – 7.16m5HAr-HDMSO-d6[1]
4.44ddd, J = 9.1, 7.7, 5.6 Hz1Hα-CHDMSO-d6[1]
3.59s3H-OCH₃DMSO-d6[1]
3.00dd, J = 13.8, 5.6 Hz1Hβ-CH₂DMSO-d6[1]
2.87dd, J = 13.7, 9.3 Hz1Hβ-CH₂DMSO-d6[1]
1.79s3H-COCH₃DMSO-d6[1]
7.32 – 7.24m3HAr-HCDCl₃[2]
7.09dd, J = 7.9, 1.8 Hz2HAr-HCDCl₃[2]
6.02d, J = 6.6 Hz1H-NH-CDCl₃[2]
4.88dt, J = 7.8, 5.8 Hz1Hα-CHCDCl₃[2]
3.72s3H-OCH₃CDCl₃[2]
3.14dd, J = 13.83, 5.7 Hz1Hβ-CH₂CDCl₃[2]
3.07dd, J = 13.83, 5.7 Hz1Hβ-CH₂CDCl₃[2]
1.99s3H-COCH₃CDCl₃[2]
¹³C NMR Data

Carbon NMR provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Methyl acetyl-phenylalaninate

Chemical Shift (δ) ppmAssignmentSolventReference
172.19Ester C=ODMSO-d6[1]
169.29Amide C=ODMSO-d6[1]
137.25Ar-C (quaternary)DMSO-d6[1]
128.99Ar-CHDMSO-d6[1]
128.23Ar-CHDMSO-d6[1]
126.52Ar-CHDMSO-d6[1]
53.60α-CHDMSO-d6[1]
51.79-OCH₃DMSO-d6[1]
36.72β-CH₂DMSO-d6[1]
22.23-COCH₃DMSO-d6[1]
172.0Ester C=OCDCl₃[2]
169.5Amide C=OCDCl₃[2]
135.8Ar-C (quaternary)CDCl₃[2]
129.2Ar-CHCDCl₃[2]
128.5Ar-CHCDCl₃[2]
127.1Ar-CHCDCl₃[2]
53.1α-CHCDCl₃[2]
52.2-OCH₃CDCl₃[2]
37.8β-CH₂CDCl₃[2]
23.0-COCH₃CDCl₃[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Methyl acetyl-phenylalaninate

Techniquem/zInterpretationReference
HRMS (ESI)222.1130 [M+H]⁺Calculated for [C₁₂H₁₆NO₃]⁺[1]
HRMS (ESI)375.2495 [M+Na]⁺Calculated for [C₁₂H₁₅NO₃Na]⁺[1]
GC-MS (EI)162[M - COOCH₃]⁺ or [M - C₂H₃O]⁺[3]
GC-MS (EI)120[M - CH₃CONHCH₂]⁺[3]
GC-MS (EI)91[C₇H₇]⁺ (tropylium ion)[3]
GC-MS (EI)88[CH₃OC(=O)CHNH₂]⁺[3]
GC-MS (EI)43[CH₃CO]⁺[3]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3300N-HAmide N-H stretch
3100-3000C-HAromatic C-H stretch
3000-2850C-HAliphatic C-H stretch
~1740C=OEster carbonyl stretch
~1650C=OAmide I band (C=O stretch)
~1540N-HAmide II band (N-H bend)
1600-1450C=CAromatic C=C stretches
~1200C-OEster C-O stretch

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean, dry NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • Ionization : Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl acetyl-D- phenylalaninate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI, EI) Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Information from Spectroscopic Techniques

Spectroscopic_Information cluster_nmr NMR cluster_ms Mass Spec cluster_ir IR Molecule This compound H_NMR ¹H NMR (Proton Environments, Connectivity) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR MolWeight Molecular Weight (m/z of [M+H]⁺) Molecule->MolWeight Fragmentation Fragmentation Pattern (Structural Fragments) Molecule->Fragmentation FuncGroups Functional Groups (C=O, N-H, C-O) Molecule->FuncGroups Final_Structure Confirmed Structure H_NMR->Final_Structure C_NMR->Final_Structure MolWeight->Final_Structure Fragmentation->Final_Structure FuncGroups->Final_Structure

Caption: Contribution of different spectroscopic techniques to structural elucidation.

References

A Technical Guide to the Solubility of Methyl Acetyl-D-Phenylalaninate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl acetyl-D-phenylalaninate. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for determining its solubility in common laboratory solvents. It includes a summary of the limited available data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of protected amino acid derivatives.

Introduction to this compound

This compound is a protected derivative of the essential amino acid D-phenylalanine. The N-acetylation and methyl esterification of the carboxylic acid group make it a valuable building block in peptide synthesis and the development of various bioactive molecules. Its modified structure enhances its stability and modulates its solubility profile compared to the parent amino acid, making it a versatile component in pharmaceutical and biochemical research. Understanding its solubility in various solvents is critical for its effective use in synthesis, formulation, and other research applications.

Quantitative Solubility Data

SolventIsomerSolubilityTemperature (°C)pHSource
WaterRacemic (D,L)~20% by weight257.5Patent Data
WaterL-isomerlog10WS = -1.91 (mol/L)Not SpecifiedNot SpecifiedCalculated Data

Note: The solubility of protected amino acid esters can be significantly influenced by factors such as the specific isomer, the presence of impurities, and the solid-state properties (e.g., crystalline vs. amorphous) of the solute.

Factors Influencing Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual overview of these relationships is presented below.

Factors Influencing Solubility Solute Solute Properties (this compound) Polarity Polarity Solute->Polarity MW Molecular Weight Solute->MW Hbond Hydrogen Bonding Capacity Solute->Hbond Crystal Crystal Lattice Energy Solute->Crystal Solvent Solvent Properties SolvPolarity Polarity Solvent->SolvPolarity Dielectric Dielectric Constant Solvent->Dielectric SolvHbond Hydrogen Bonding Capacity Solvent->SolvHbond System System Conditions Temp Temperature System->Temp Pressure Pressure System->Pressure pH pH (for aqueous solutions) System->pH Solubility Solubility Polarity->Solubility MW->Solubility Hbond->Solubility Crystal->Solubility SolvPolarity->Solubility Dielectric->Solubility SolvHbond->Solubility Temp->Solubility Pressure->Solubility pH->Solubility

Caption: Key factors influencing the solubility of a solute in a solvent.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method, often referred to as the shake-flask method, is considered the gold standard for accurate solubility measurements.

4.1. Materials

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate (Shake at constant temperature) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (e.g., by HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A stepwise workflow for the experimental determination of solubility.

4.3. Detailed Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles. Alternatively, the samples can be centrifuged at a constant temperature, and the supernatant carefully collected.

  • Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

4.4. Considerations for Specific Solvents

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. Given the presence of amide and ester groups in this compound, moderate solubility can be expected.

  • Aprotic Polar Solvents (e.g., acetone, DMSO): These solvents can also lead to significant solubility due to dipole-dipole interactions. DMSO is a particularly strong solvent for many organic compounds.

  • Nonpolar/Slightly Polar Solvents (e.g., dichloromethane, ethyl acetate): The solubility in these solvents will depend on the balance between the polar functional groups and the nonpolar phenyl ring of the molecule.

Conclusion

While comprehensive quantitative data on the solubility of this compound is limited, this guide provides the necessary framework for its experimental determination. By following the detailed protocol and considering the factors that influence solubility, researchers, scientists, and drug development professionals can accurately characterize the solubility profile of this important compound in various laboratory solvents, facilitating its effective application in their work. The provided diagrams offer a clear visual representation of the conceptual and practical aspects of solubility determination.

The Neuropharmacological Frontier: A Technical Guide to the Biological Roles of D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine (D-Phe), a stereoisomer of the essential amino acid L-phenylalanine, and its derivatives represent a compelling class of compounds with significant potential in neuropharmacology. This technical guide provides an in-depth exploration of their biological roles, focusing on their mechanisms of action, neuropharmacological effects, and the experimental methodologies used to elucidate these properties. The primary mechanism of action for D-phenylalanine is the inhibition of enkephalin-degrading enzymes, such as enkephalinase and carboxypeptidase A, leading to elevated levels of endogenous opioid peptides. This enzymatic inhibition forms the basis for its analgesic and purported antidepressant effects. This guide summarizes key quantitative data, details experimental protocols for assessing the neuropharmacological effects of these compounds, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

D-phenylalanine is the D-enantiomer of the amino acid phenylalanine. While L-phenylalanine is a fundamental building block of proteins, D-phenylalanine is not incorporated into proteins and has distinct biological activities. Its primary neuropharmacological interest lies in its ability to inhibit enzymes that degrade endogenous opioid peptides, known as enkephalins[1][2]. By preventing the breakdown of these natural pain-relievers, D-phenylalanine can potentiate the body's own pain management system. This has led to its investigation as an analgesic and an agent for other neurological conditions, including depression[1][3]. This guide will delve into the core neuropharmacological aspects of D-phenylalanine and its derivatives.

Mechanism of Action: Enkephalinase Inhibition

The principal mechanism through which D-phenylalanine exerts its neuropharmacological effects is the inhibition of enkephalin-degrading enzymes. Enkephalins are endogenous pentapeptides that bind to opioid receptors and play a crucial role in pain modulation and emotional regulation. Their signaling is terminated by enzymatic degradation. D-phenylalanine is a putative inhibitor of two key enzymes in this process:

  • Neprilysin (Neutral Endopeptidase or Enkephalinase): This enzyme cleaves the Gly-Phe bond in enkephalins.

  • Carboxypeptidase A: This enzyme removes the C-terminal amino acid from peptides.

By inhibiting these enzymes, D-phenylalanine increases the synaptic concentration and prolongs the half-life of enkephalins, leading to enhanced activation of opioid receptors and subsequent downstream signaling cascades that mediate analgesia and other neurological effects.

Enkephalinase Inhibition by D-Phenylalanine cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Enkephalins_Released Enkephalins Enkephalins->Enkephalins_Released Release Enkephalinase Enkephalinase / Carboxypeptidase A Enkephalins_Released->Enkephalinase Degradation Opioid_Receptor Opioid Receptor Enkephalins_Released->Opioid_Receptor Binding Inactive_Fragments Inactive Fragments Enkephalinase->Inactive_Fragments D-Phenylalanine D-Phenylalanine D-Phenylalanine->Enkephalinase Inhibition Signaling_Cascade Downstream Signaling Cascade Opioid_Receptor->Signaling_Cascade Analgesia Analgesia Signaling_Cascade->Analgesia

Caption: Signaling pathway of D-phenylalanine as an enkephalinase inhibitor.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and inhibitory potential of D-phenylalanine and its derivatives.

Table 1: In Vitro Enzyme Inhibition
CompoundEnzymeKi ValueNotes
N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration)Carboxypeptidase A1.54 µMA rationally designed derivative of D-phenylalanine.[4]
D-PhenylalanineEnkephalin Degradation> 1 mM (estimated)At concentrations up to 10-3 mol/l, only slight inhibition of enkephalin hydrolysis was observed.[5]
Table 2: In Vivo Analgesic Effects (Animal Studies)
CompoundAnimal ModelAssayEffective Dose RangeNotes
D-PhenylalanineRatsFlinch-jump test25-100 mg/kg (i.p.)Investigated antagonism of stress-induced analgesia.[6]
D-PhenylalanineMiceHot-plate testNot specifiedProduced naloxone-reversible analgesia.[5]
D-PhenylalanineMonkeysAversive threshold500 mg/kg (p.o.)Produced a small, not statistically significant increase in threshold.[7]
Table 3: Clinical Studies on Depression
CompoundStudy DesignPatient PopulationDose RangeOutcome
DL-PhenylalanineOpen-label20 depressed patients75-200 mg/day12 out of 20 patients showed complete or good response after 20 days. Core depressive symptoms like mood and retardation were preferentially improved.[8]
D-PhenylalanineDouble-blind, crossover30 chronic pain patients250 mg, four times a dayNo significant analgesic effect was observed when compared to placebo. 25% reported more pain relief on D-phenylalanine, 22% on placebo, and 53% reported no difference.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the study of D-phenylalanine derivatives.

Hot-Plate Test for Analgesia

This method is used to assess the response to a thermal pain stimulus in rodents.

Objective: To determine the analgesic effect of a test compound by measuring the latency of the animal's response to a heated surface.

Apparatus:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Panlab).

  • Transparent cylindrical restrainer to keep the animal on the heated surface.

  • Timer.

Procedure:

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Preparation: Clean the hot plate surface and the restrainer with 70% ethanol between trials. Set the hot plate temperature to a constant value, typically between 52°C and 55°C.

  • Baseline Measurement: Place each animal individually on the hot plate and immediately start the timer. Observe the animal for nocifensive behaviors, which include hind paw licking, hind paw flicking, or jumping.

  • Latency Recording: Stop the timer as soon as a nocifensive response is observed and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) is established. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Drug Administration: Administer the test compound (e.g., D-phenylalanine) or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test (steps 3-5) to measure the post-treatment latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Hot_Plate_Test_Workflow start Start acclimatize Acclimatize Animal to Testing Room (30-60 min) start->acclimatize baseline Measure Baseline Latency on Hot Plate (52-55°C) acclimatize->baseline drug_admin Administer D-Phenylalanine Derivative or Vehicle baseline->drug_admin post_treatment Measure Post-Treatment Latency at Timed Intervals drug_admin->post_treatment data_analysis Calculate % Maximum Possible Effect (%MPE) post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow for the hot-plate test.
In Vitro Enkephalinase Inhibition Assay (Representative Protocol)

This assay determines the inhibitory potential of a compound against enkephalinase activity.

Objective: To quantify the IC50 or Ki value of a test compound for enkephalinase.

Materials:

  • Purified enkephalinase (Neprilysin) or tissue homogenate containing the enzyme (e.g., rat brain striatum).

  • Fluorogenic or chromogenic enkephalinase substrate.

  • Test compound (D-phenylalanine derivative) at various concentrations.

  • Assay buffer.

  • Microplate reader (fluorometer or spectrophotometer).

Procedure:

  • Enzyme Preparation: Prepare a solution of enkephalinase in assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In a microplate, add the assay buffer, the test compound at different concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the enkephalinase substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence or absorbance at regular intervals for a set duration.

  • Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

HPLC Measurement of Brain Monoamines

This protocol is for the quantification of neurotransmitters like dopamine, norepinephrine, and serotonin in brain tissue.

Objective: To measure the levels of monoamine neurotransmitters in specific brain regions following treatment with a D-phenylalanine derivative.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD) or UV detector.

  • Reversed-phase C18 column.

  • Tissue homogenizer.

  • Centrifuge.

Procedure:

  • Tissue Collection and Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice. Weigh the tissue and homogenize it in an appropriate acidic solution (e.g., 0.1 M perchloric acid).

  • Sample Extraction: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant, which contains the monoamines.

  • Chromatographic Separation: Inject a known volume of the supernatant into the HPLC system. The monoamines are separated on the C18 column using a mobile phase typically consisting of an aqueous buffer, an organic modifier (e.g., acetonitrile or methanol), and an ion-pairing agent.

  • Detection: The eluted monoamines are detected by the ECD or UV detector. The electrochemical detector is highly sensitive for monoamines.

  • Quantification: Create a standard curve using known concentrations of the monoamines of interest. Compare the peak areas from the brain samples to the standard curve to determine the concentration of each neurotransmitter.

  • Data Normalization: Express the neurotransmitter concentrations as ng/mg of tissue or protein.

Conclusion and Future Directions

D-phenylalanine and its derivatives hold promise as modulators of the endogenous opioid system, with potential therapeutic applications in pain management and mood disorders. Their primary mechanism of action, the inhibition of enkephalin-degrading enzymes, is well-supported. However, the existing quantitative data on the inhibitory potency of D-phenylalanine itself is limited, and further studies are needed to establish a clear dose-response relationship and efficacy in various conditions. The development of novel D-phenylalanine derivatives with improved potency and pharmacokinetic profiles could lead to more effective neuropharmacological agents. Future research should focus on comprehensive preclinical and clinical studies to fully elucidate the therapeutic potential and safety of this intriguing class of compounds.

References

An In-depth Technical Guide to Methyl Acetyl-D-phenylalaninate (CAS Number 21156-62-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 21156-62-7, identified as Methyl acetyl-D-phenylalaninate. The document details its physicochemical properties, presents various experimental protocols for its synthesis and enantioselective separation, and discusses its known applications. While the compound is utilized in several research and development areas, particularly as a building block in peptide synthesis and in neuropharmacology, detailed information on its specific biological mechanism of action and associated signaling pathways is not extensively documented in publicly available scientific literature. This guide aims to consolidate the existing knowledge to support researchers and professionals in drug development and related fields.

Compound Identification and Physicochemical Properties

This compound, also known as Acetyl-D-phenylalanine methyl ester or Ac-D-Phe-OMe, is a derivative of the amino acid D-phenylalanine.[1][2][][4] Its chemical structure is characterized by an acetyl group attached to the amine of D-phenylalanine and a methyl ester at the carboxylic acid position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 21156-62-7[1][2][][4]
Molecular Formula C₁₂H₁₅NO₃[1][2][][4]
Molecular Weight 221.25 g/mol [1][2]
Appearance White powder/solid[4]
Melting Point 86 - 92 °C[4]
Boiling Point 391 °C at 760 mmHg[2]
Density 1.117 g/cm³[2]
Flash Point 190.3 °C[2]
Optical Rotation [α]D²⁰ = -102 ± 2° (c=1.2 in MeOH)[4]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1]
Table 2: Synonyms and Identifiers
TypeIdentifierSource(s)
IUPAC Name methyl (2R)-2-acetamido-3-phenylpropanoate[2]
Synonyms Acetyl-D-phenylalanine methyl ester, Ac-D-Phe-OMe, Methyl (R)-N-acetylphenylalaninate, (R)-2-Acetylamino-3-phenylpropanoic acid methyl ester[2][4]
PubChem CID 97805[4]
MDL Number MFCD00026172[2][4]

Biological Activity and Applications

This compound is primarily utilized as a chiral building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.[4][5] Its applications span several areas of research and development:

  • Peptide Synthesis: As a derivative of a D-amino acid, it is incorporated into peptide chains to increase their resistance to enzymatic degradation, thereby enhancing their stability and therapeutic potential.

  • Drug Development: It serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications, especially in the field of neuropharmacology.[4]

  • Biochemical Research: The compound is used as a tool to study enzyme-substrate interactions and to probe the structure and function of proteins.[4]

Despite its use in these areas, specific details regarding its mechanism of action, such as interactions with specific receptors or modulation of signaling pathways, are not well-documented in the available literature. Research on related compounds, such as D-phenylalanine, suggests potential interactions with neurotransmitter systems; however, these findings cannot be directly extrapolated to this compound.

Experimental Protocols

Several methods for the synthesis and resolution of this compound have been reported. The following sections provide detailed protocols for some of these key procedures.

Synthesis of N-Acetyl-DL-phenylalanine Methyl Ester

This protocol describes the synthesis of the racemic mixture, which can then be resolved to obtain the D-enantiomer.

Materials:

  • N-acetyl-DL-phenylalanine

  • Methanol

  • Sulfuric acid

  • Ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a 100 ml round-bottom flask, add 10.36 g (50 mmol) of N-acetyl-DL-phenylalanine, 48 g (1.5 mol) of methanol, and 2 g (0.02 mol) of sulfuric acid.

  • Reflux the mixture for 3 hours.

  • Remove the solvent under vacuum.

  • Dissolve the resulting oily residue in 100 ml of ether.

  • Wash the ether solution with 50 ml of 5% sodium bicarbonate solution, followed by 50 ml of saturated sodium chloride solution.

  • Dry the ether layer over magnesium sulfate, filter, and remove the solvent under vacuum to yield the oily product.

Synthesis_of_N_Acetyl_DL_phenylalanine_Methyl_Ester cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 N-acetyl-DL-phenylalanine Step1 Reflux for 3 hours Reactant1->Step1 Reactant2 Methanol Reactant2->Step1 Reactant3 Sulfuric Acid Reactant3->Step1 Step2 Solvent Removal (Vacuum) Step1->Step2 Step3 Dissolve in Ether Step2->Step3 Step4 Wash with NaHCO3 & NaCl Step3->Step4 Step5 Dry over MgSO4 Step4->Step5 Step6 Solvent Removal (Vacuum) Step5->Step6 Product N-acetyl-DL-phenylalanine methyl ester (oily residue) Step6->Product

Figure 1: Synthesis of N-Acetyl-DL-phenylalanine Methyl Ester.
Enzymatic Resolution of N-Acetyl-DL-phenylalanine Methyl Ester

This protocol utilizes a serine protease to selectively hydrolyze the L-enantiomer, allowing for the separation of the desired D-enantiomer.

Materials:

  • N-acetyl-DL-phenylalanine methyl ester

  • Water

  • 0.2 N Sodium Hydroxide

  • Serine Protease (e.g., from Bacillus licheniformis)

  • Methylene chloride

  • Concentrated Sulfuric Acid

  • Ethyl acetate

Procedure:

  • Prepare a slurry of 2.21 g (10 mmol) of N-acetyl-DL-phenylalanine methyl ester in water.

  • Adjust the pH of the slurry to 7.5 with 0.2 N sodium hydroxide.

  • Add the serine protease to the mixture with stirring.

  • Maintain the pH at 7.5 by the continuous addition of 0.2 N sodium hydroxide until the enzymatic reaction ceases.

  • Extract the reaction mixture twice with 100 ml portions of methylene chloride to remove the unreacted N-acetyl-D-phenylalanine methyl ester.

  • Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent to recover the N-acetyl-D-phenylalanine methyl ester.

  • Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid.

  • Extract the acidified aqueous layer twice with 100 ml portions of ethyl acetate to recover the N-acetyl-L-phenylalanine.

Enzymatic_Resolution cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products Start N-acetyl-DL-phenylalanine methyl ester slurry pH_Adjust1 Adjust pH to 7.5 (NaOH) Start->pH_Adjust1 Add_Enzyme Add Serine Protease pH_Adjust1->Add_Enzyme Maintain_pH Maintain pH at 7.5 Add_Enzyme->Maintain_pH Extract_D Extract with Methylene Chloride Maintain_pH->Extract_D Acidify Acidify Aqueous Layer (H2SO4) Extract_D->Acidify Product_D N-acetyl-D-phenylalanine methyl ester Extract_D->Product_D Extract_L Extract with Ethyl Acetate Acidify->Extract_L Product_L N-acetyl-L-phenylalanine Extract_L->Product_L

Figure 2: Enzymatic Resolution Workflow.
Chemical Resolution of DL-Phenylalanine Methyl Ester

This method employs a resolving agent to selectively crystallize one diastereomeric salt, allowing for the isolation of the D-enantiomer of phenylalanine methyl ester, which can then be N-acetylated.

Materials:

  • DL-phenylalanine methyl ester

  • N-acetyl-D-phenylglycine (resolving agent)

  • Water

  • Hydrochloric acid

  • Sodium bicarbonate

  • Toluene

  • Methanol

Procedure:

  • Add N-acetyl-D-phenylglycine to a solution of DL-phenylalanine methyl ester in water at a controlled pH (5-6) and temperature (ice bath) to form a diastereomeric salt with the L-enantiomer.

  • Filter the crude crystalline salt.

  • The mother liquor containing D-phenylalanine methyl ester is collected.

  • Adjust the pH of the mother liquor to 8 with sodium bicarbonate.

  • Extract the mixture with toluene.

  • Dry the toluene extract and evaporate the solvent.

  • Add methanol and hydrochloric acid to the residue to afford the crude D-phenylalanine methyl ester hydrochloride, which is then purified by recrystallization.

  • The purified D-phenylalanine methyl ester can be N-acetylated using standard procedures to yield this compound.

Chemical_Resolution Start DL-phenylalanine methyl ester + N-acetyl-D-phenylglycine in Water Salt_Formation Diastereomeric Salt Formation (pH 5-6, ice bath) Start->Salt_Formation Filtration Filtration Salt_Formation->Filtration Mother_Liquor Mother Liquor (contains D-enantiomer) Filtration->Mother_Liquor Crystalline_Salt Crystalline Salt (L-enantiomer complex) Filtration->Crystalline_Salt pH_Adjust2 Adjust pH to 8 (NaHCO3) Mother_Liquor->pH_Adjust2 Extraction Extract with Toluene pH_Adjust2->Extraction Evaporation Evaporation of Toluene Extraction->Evaporation Purification Purification via HCl salt & Recrystallization Evaporation->Purification Final_Product D-phenylalanine methyl ester Purification->Final_Product Acetylation N-Acetylation Final_Product->Acetylation Target_Compound This compound Acetylation->Target_Compound

Figure 3: Chemical Resolution of DL-Phenylalanine Methyl Ester.

Conclusion

This compound (CAS 21156-62-7) is a well-characterized compound with established physicochemical properties and synthetic routes. Its primary utility lies in its role as a chiral building block for the synthesis of peptides and other complex organic molecules, with applications in drug discovery and biochemical research. While its use in neuropharmacology is noted, the specific biological mechanisms of action and its effects on signaling pathways remain an area for future investigation. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its full therapeutic potential.

References

Exploratory Studies on the Bioactivity of Methyl acetyl-D-phenylalaninate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide a comprehensive overview of the current scientific understanding of the bioactivity of Methyl acetyl-D-phenylalaninate. As a derivative of the D-enantiomer of phenylalanine, this compound holds potential interest within the realms of medicinal chemistry and drug discovery. However, a thorough review of existing scientific literature reveals a significant gap in the direct exploration of its biological effects.

Current State of Research

This compound is predominantly recognized and utilized as a chiral building block in organic synthesis. Its primary application lies in the construction of more complex molecules, including peptides and potential drug candidates. The N-acetyl and methyl ester modifications offer specific advantages in synthetic chemistry, such as protecting the amine and carboxylic acid functionalities of the parent amino acid, D-phenylalanine, and influencing its solubility and reactivity in various chemical reactions.

Despite its availability and use in synthesis, dedicated studies investigating the inherent bioactivity of this compound are conspicuously absent from the public domain. Extensive searches of scientific databases and scholarly articles have not yielded any publications that report on its specific pharmacological or biological effects. Consequently, there is no quantitative data from bioassays, detailed experimental protocols for its biological evaluation, or elucidated signaling pathways in which it may be involved.

While the parent compound, D-phenylalanine, has been investigated for certain biological activities, such as potential analgesic effects, this information cannot be directly extrapolated to its N-acetylated and methyl-esterified derivative. The chemical modifications present in this compound significantly alter its physicochemical properties, which would in turn be expected to profoundly impact its interaction with biological systems.

Future Directions and Opportunities

The current lack of data presents a clear opportunity for novel research in this area. Exploratory studies are warranted to determine if this compound possesses any intrinsic biological activity. A logical starting point for such investigations would be to perform a broad-based biological screening of the compound.

Below is a proposed workflow for an initial exploratory study.

Proposed Experimental Workflow for Bioactivity Screening

A systematic approach to screen for the potential bioactivity of this compound would involve a tiered series of in vitro assays. The following workflow is a representative model for such an investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Elaboration (if activity is detected) A Compound Acquisition (this compound) B Purity & Characterization (NMR, MS, HPLC) A->B C General Cytotoxicity Assays (e.g., MTT, LDH) B->C Test Compound D Broad-Spectrum Kinase Inhibition Panel B->D Test Compound E GPCR Binding Assays (Selected Panel) B->E Test Compound F Enzyme Inhibition Assays (e.g., Proteases, Phosphatases) B->F Test Compound G Dose-Response Studies C->G Active Hit D->G Active Hit E->G Active Hit F->G Active Hit H Secondary Confirmatory Assays G->H I Mechanism of Action Studies H->I J Initial Structure-Activity Relationship (SAR) Exploration I->J

Methodological & Application

Application Notes and Protocols for Methyl Acetyl-D-phenylalaninate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Methyl acetyl-D-phenylalaninate, and its corresponding free acid N-acetyl-D-phenylalanine, in solid-phase peptide synthesis (SPPS). This document outlines the direct coupling of N-acetyl-D-phenylalanine as a terminal capping agent, considerations for potential side reactions such as racemization, and protocols for the cleavage and deprotection of the final N-acetylated peptide.

Introduction

N-terminal acetylation is a common post-translational modification in proteins and a valuable strategy in synthetic peptide drug design. It can enhance peptide stability against enzymatic degradation, modulate biological activity, and improve pharmacokinetic properties. This compound, or more commonly its hydrolyzed form, N-acetyl-D-phenylalanine, can be incorporated at the N-terminus of a synthetic peptide during SPPS to achieve this modification. The use of the D-enantiomer can further increase resistance to proteolysis.

While direct coupling of the methyl ester is not standard practice in SPPS due to the need for a free carboxyl group for activation, it can serve as a precursor for the readily usable N-acetyl-D-phenylalanine. The protocols provided herein focus on the use of N-acetyl-D-phenylalanine as the coupling partner.

Data Presentation

Table 1: Coupling Conditions for N-acetyl-amino acids and Prevention of Racemization
Coupling AgentBaseBase EquivalentsTemperature (°C)Diastereoisomeric Ratio (L:D) 1Yield (%)Reference
TBTUDIPEA2Room Temp15:8592[1]
TBTUDIPEA1Room Temp24:7693[1]
TBTUPyridine2Room Temp80:2085[1]
TBTUPyridine1Room Temp95:588[1]
TBTUDMAP1Room Temp10:9090[1]
TBTUDBU1Room Temp5:9589[1]

1 Data from a study on N-acetyl-L-phenylalanine, demonstrating the impact of base strength on racemization. A higher L:D ratio indicates less racemization.[1]

Table 2: Cleavage Cocktails for N-terminally Acetylated Peptides
Resin TypeCleavage CocktailScavengersTimeExpected ProductReference
Wang ResinTFA/H₂O/TIS (95:2.5:2.5)Triisopropylsilane (TIS)1-2 hoursN-acetyl-peptide acid[2]
Rink Amide ResinTFA/H₂O/TIS (95:2.5:2.5)Triisopropylsilane (TIS)1-2 hoursN-acetyl-peptide amide[3]
Wang ResinTMSBr/TFA/Thioanisole/EDTm-cresol, ethanedithiol15 minutesN-acetyl-peptide acid[2]
Rink Amide ResinTFA/DCM (10%)None15-45 minutesN-acetyl-peptide amide[3][4]

Experimental Protocols

Protocol 1: Preparation of N-acetyl-D-phenylalanine from this compound (if starting with the ester)

If this compound is the starting material, it must first be hydrolyzed to the free carboxylic acid for efficient coupling in SPPS.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a suitable organic solvent such as DCM.

  • Add an equimolar amount of 1 M NaOH and stir vigorously at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

  • Extract the N-acetyl-D-phenylalanine into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: N-terminal Acetylation using N-acetyl-D-phenylalanine in SPPS

This protocol describes the coupling of N-acetyl-D-phenylalanine to the deprotected N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-acetyl-D-phenylalanine

  • Coupling agent (e.g., HATU, HBTU/HOBt)

  • Base (e.g., DIPEA, Pyridine - Note: Pyridine is recommended to minimize racemization)[1]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc removal

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[5]

  • Coupling Solution Preparation: In a separate vessel, dissolve N-acetyl-D-phenylalanine (3-5 equivalents), a coupling agent such as HATU (3-5 equivalents), and a base like pyridine (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[5] To minimize racemization, the use of a weaker base like pyridine is recommended over stronger bases like DIPEA or DBU.[1]

  • Coupling Reaction: Add the activated coupling solution to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.[5]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection of the N-acetylated Peptide

The final N-acetylated peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously.

Materials:

  • N-acetylated peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)[2][3]

  • Cold diethyl ether

Procedure:

  • Wash the N-acetylated peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the appropriate cleavage cocktail to the resin. For most standard peptides, a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.[2][3]

  • Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.[2]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide. Wash the peptide with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final_steps Final Steps Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Chain Elongation Complete? Washing_2->Repeat Repeat->Deprotection No Final_Deprotection N-terminal Deprotection Repeat->Final_Deprotection Yes Acetylation Coupling of N-acetyl-D-phenylalanine Final_Deprotection->Acetylation Final_Washing Final Washing Acetylation->Final_Washing Cleavage Cleavage & Deprotection Final_Washing->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) with N-terminal acetylation.

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation NAcPhe N-acetyl-D-phenylalanine ActivatedEster Activated Ester Intermediate NAcPhe->ActivatedEster + Coupling Agent + Base Azlactone Azlactone Intermediate (Planar, Achiral) ActivatedEster->Azlactone Intramolecular Cyclization CoupledProduct N-acetyl-D-Phe-Peptide ActivatedEster->CoupledProduct + Peptide Enolate Enolate Intermediate Azlactone->Enolate Base-catalyzed Proton Abstraction RacemizedAzlactone Racemized Azlactone (D/L mixture) Enolate->RacemizedAzlactone Reprotonation RacemizedProduct N-acetyl-D/L-Phe-Peptide (Epimeric Mixture) RacemizedAzlactone->RacemizedProduct + Peptide Peptide Peptide-Resin (Free N-terminus) Peptide->CoupledProduct Peptide->RacemizedProduct

Caption: Mechanism of racemization of N-acetyl amino acids during peptide coupling.

References

Application Note: Chiral HPLC Method for the Separation of N-acetyl-phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetyl-L-phenylalanine is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods to separate and quantify the enantiomers of N-acetyl-phenylalanine is essential for ensuring the safety and efficacy of the final drug products.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[2] This application note details a robust and efficient HPLC method for the chiral separation of N-acetyl-L-phenylalanine and its D-enantiomer utilizing a macrocyclic glycopeptide-based chiral stationary phase, which provides excellent resolution and peak shape.[1]

Principle

The separation of enantiomers is achieved by exploiting the differential interactions between the chiral stationary phase and the two enantiomers of N-acetyl-phenylalanine. The teicoplanin-based CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, consequently, their separation on the chromatographic column.[1] The use of a polar ionic mobile phase, consisting of methanol with acetic acid and triethylamine, facilitates the necessary chiral recognition interactions.[1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[1]

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or an equivalent teicoplanin-based column).[1]

  • Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine are necessary.[1]

  • Sample: Racemic N-acetyl-D/L-phenylalanine.[1]

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[1] For instance, to prepare 1 L of the mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.[1]

  • Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the system.[1]

3. Sample Preparation

  • Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.[1]

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

4. Chromatographic Conditions

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: Methanol / 0.1% Acetic Acid / 0.1% Triethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of N-acetyl-phenylalanine enantiomers using the described method. A resolution factor (Rs) greater than 1.5 indicates a complete or baseline separation of the two enantiomers, making this method suitable for accurate quantification.[1]

EnantiomerRetention Time (min)
N-acetyl-D-phenylalanine5.8
N-acetyl-L-phenylalanine7.2
Resolution (Rs) >1.5

Note: Retention times are approximate and may vary slightly depending on the specific column batch and HPLC system.[1]

Visualizations

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_results Results racemic_sample Racemic N-acetyl- phenylalanine Sample dissolve Dissolve in Mobile Phase (1.0 mg/mL) racemic_sample->dissolve dilute Dilute to Working Concentration (0.1 mg/mL) dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc_system HPLC System filter->hplc_system Inject 10 µL methanol Methanol mix_mobile Mix & Degas methanol->mix_mobile additives Acetic Acid & Triethylamine (0.1% each) additives->mix_mobile mix_mobile->hplc_system Mobile Phase (1.0 mL/min) chiral_column Chiral Column (Astec CHIROBIOTIC T) hplc_system->chiral_column detector UV Detector (254 nm) chiral_column->detector data_acquisition Data Acquisition & Analysis detector->data_acquisition chromatogram Chromatogram with Separated Peaks data_acquisition->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Experimental workflow for the chiral separation of N-acetyl-phenylalanine enantiomers.

References

Application of N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. The use of a chiral resolving agent to form diastereomeric derivatives, which can then be separated based on their differing physical properties like solubility, is a widely employed and effective strategy for obtaining enantiomerically pure compounds.[1][2][3] This document provides detailed application notes and protocols for the use of N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) as a chiral resolving agent for racemic acids.

N-acetyl-D-phenylalanine methyl ester is a derivative of the naturally occurring amino acid D-phenylalanine. Its inherent chirality, coupled with the presence of a basic amide group, makes it a suitable candidate for the resolution of racemic carboxylic acids through the formation of diastereomeric salts.[1][2][3] The differing spatial arrangements of these diastereomeric salts lead to variations in their crystal lattice energies and, consequently, their solubilities, which allows for their separation by fractional crystallization.

Disclaimer: The following application notes and protocols are provided as a generalized guide. Specific experimental conditions may need to be optimized for different racemic compounds.

Principle of Chiral Resolution

The fundamental principle behind this application is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2][3] When a racemic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral base like Ac-D-Phe-OMe, two diastereomeric salts are formed: (R-acid)·(D-base) and (S-acid)·(D-base). These diastereomers can be separated, typically by fractional crystallization, due to their different solubilities. Subsequently, the pure enantiomers of the acid can be recovered from the separated diastereomeric salts.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Separated Diastereomers cluster_5 Recovery racemic_acid Racemic Acid (R-acid + S-acid) diastereomers Mixture of Diastereomers (R-acid)·(D-base) (S-acid)·(D-base) racemic_acid->diastereomers Reaction resolving_agent Ac-D-Phe-OMe (D-base) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt1 Diastereomer 1 (e.g., less soluble) separation->salt1 salt2 Diastereomer 2 (e.g., more soluble) separation->salt2 acid1 Pure R-acid salt1->acid1 Acidification recovered_agent Recovered Ac-D-Phe-OMe salt1->recovered_agent acid2 Pure S-acid salt2->acid2 Acidification salt2->recovered_agent

Figure 1: General workflow for chiral resolution using a chiral resolving agent.

Hypothetical Application: Resolution of Racemic Ibuprofen

The following data is presented as a hypothetical example to illustrate the application of Ac-D-Phe-OMe in the resolution of a common non-steroidal anti-inflammatory drug (NSAID), racemic ibuprofen.

Data Presentation

Racemic CompoundResolving AgentSolventMolar Ratio (Acid:Base)Temp. (°C)Isolated DiastereomerYield (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%) of Recovered Acid
(±)-IbuprofenAc-D-Phe-OMeMethanol1:10(S)-Ibuprofen·Ac-D-Phe-OMe42>95>95% (S)-Ibuprofen
(±)-IbuprofenAc-D-Phe-OMeEthanol1:15(S)-Ibuprofen·Ac-D-Phe-OMe38>92>92% (S)-Ibuprofen
(±)-IbuprofenAc-D-Phe-OMeAcetone1:125(S)-Ibuprofen·Ac-D-Phe-OMe35>90>90% (S)-Ibuprofen

Experimental Protocols

1. Protocol for the Resolution of Racemic Ibuprofen

This protocol details the steps for the separation of (S)-Ibuprofen from a racemic mixture using Ac-D-Phe-OMe.

Materials:

  • Racemic Ibuprofen

  • N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Polarimeter or chiral HPLC system

Procedure:

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of anhydrous methanol with gentle heating and stirring.

  • In a separate beaker, dissolve an equimolar amount of Ac-D-Phe-OMe in 50 mL of anhydrous methanol.

  • Slowly add the Ac-D-Phe-OMe solution to the ibuprofen solution with continuous stirring.

  • Allow the mixture to cool to room temperature, then place it in an ice bath and continue to stir for 2-4 hours to induce crystallization of the less soluble diastereomeric salt.

Step 2: Separation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Dry the crystalline salt in a vacuum oven at a low temperature. This is the enriched diastereomer (e.g., (S)-Ibuprofen·Ac-D-Phe-OMe).

Step 3: Recovery of the Enantiomerically Enriched Ibuprofen

  • Suspend the dried diastereomeric salt in a mixture of 50 mL of diethyl ether and 50 mL of water.

  • Transfer the suspension to a separatory funnel and add 2M HCl dropwise until the pH of the aqueous layer is approximately 2. Shake the funnel vigorously.

  • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

Step 4: Analysis

  • Determine the enantiomeric excess (ee%) of the recovered ibuprofen using a polarimeter or a chiral HPLC system.

G start Start dissolve Dissolve Racemic Acid and Ac-D-Phe-OMe in Solvent start->dissolve mix Mix Solutions and Stir dissolve->mix crystallize Cool to Induce Crystallization mix->crystallize filter Filter to Separate Crystals and Mother Liquor crystallize->filter crystals Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filter->mother_liquor acidify_crystals Acidify Salt to Recover Enantiomer 1 crystals->acidify_crystals acidify_liquor Acidify Mother Liquor to Recover Enantiomer 2 mother_liquor->acidify_liquor enantiomer1 Pure Enantiomer 1 acidify_crystals->enantiomer1 enantiomer2 Enriched Enantiomer 2 acidify_liquor->enantiomer2 end End enantiomer1->end enantiomer2->end

Figure 2: Experimental workflow for chiral resolution by fractional crystallization.

2. Protocol for Screening and Optimization

To achieve optimal resolution for a new racemic acid, a screening process is necessary.

  • Solvent Screening: Perform the resolution procedure in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) to identify the solvent that provides the best balance of yield and diastereomeric excess.

  • Temperature Optimization: Investigate the effect of crystallization temperature. Lower temperatures often increase the yield but may decrease the selectivity.

  • Molar Ratio Adjustment: Vary the molar ratio of the racemic acid to Ac-D-Phe-OMe. While a 1:1 ratio is a good starting point, other ratios may improve the resolution efficiency.

Conclusion

N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) is a promising chiral resolving agent for the separation of racemic acids. The straightforward formation of diastereomeric salts and their separation by fractional crystallization provides an effective method for obtaining enantiomerically pure compounds. The protocols outlined in this document serve as a comprehensive guide for researchers to apply this methodology and optimize it for their specific needs. The successful application of such resolution techniques is paramount in the development of stereochemically pure active pharmaceutical ingredients.

References

Application Notes and Protocols for the Enzymatic Resolution of N-acetyl-D,L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure pharmaceuticals is a critical aspect of drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] Enzymatic kinetic resolution offers a highly specific and environmentally friendly alternative to traditional chemical methods for separating racemic mixtures.[2] This document provides detailed protocols for the enzymatic resolution of N-acetyl-D,L-phenylalanine methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The methods described utilize lipases and proteases, which selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the desired enantiomer.

Principle of Enzymatic Resolution

Enzymatic kinetic resolution relies on the stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. In the case of N-acetyl-D,L-phenylalanine methyl ester, enzymes like lipases and proteases selectively hydrolyze the L-enantiomer to N-acetyl-L-phenylalanine, leaving the N-acetyl-D-phenylalanine methyl ester largely unreacted.[2][3] This difference in reactivity allows for the subsequent separation of the L-amino acid from the D-amino acid ester. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.[2]

Experimental Protocols

Lipase-Catalyzed Hydrolysis of N-acetyl-D,L-phenylalanine Methyl Ester

Lipases (E.C. 3.1.1.3) are versatile enzymes that can be used for the kinetic resolution of racemic esters through enantioselective hydrolysis.[2] Immobilized lipases, such as Novozym 435, are often preferred due to their enhanced stability and reusability.[2][4]

Materials:

  • N-acetyl-D,L-phenylalanine methyl ester

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[2][4]

  • Phosphate buffer (0.1 M, pH 7.0)[2]

  • Organic solvent (e.g., toluene, hexane)[2]

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control

  • Magnetic stirrer or shaker

Procedure:

  • Reaction Setup:

    • Prepare a biphasic system in the reaction vessel by combining equal volumes of the organic solvent and the aqueous phosphate buffer (e.g., 1:1 v/v).[2]

    • Dissolve the N-acetyl-D,L-phenylalanine methyl ester in the organic phase to a concentration of 50 mM.[2]

    • Add the immobilized lipase to the reaction mixture at a concentration of 10-20 mg/mL.[2]

  • Enzymatic Reaction:

    • Incubate the mixture at 45 °C with vigorous stirring to ensure proper mixing of the phases.[2]

    • Monitor the reaction progress by taking samples from the organic phase at regular intervals. Analyze the samples for the formation of the acid product and the enantiomeric excess of the remaining ester using chiral HPLC.[2]

    • Stop the reaction when the conversion reaches approximately 50%.[2]

  • Product Separation:

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.[2]

    • Allow the liquid phases to separate. The aqueous phase contains the sodium salt of N-acetyl-L-phenylalanine, and the organic phase contains the unreacted N-acetyl-D-phenylalanine methyl ester.[2]

  • Isolation of Products:

    • N-acetyl-L-phenylalanine: Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.[2]

    • N-acetyl-D-phenylalanine Methyl Ester: Evaporate the solvent from the organic phase to obtain the unreacted ester.[2]

Protease-Catalyzed Hydrolysis of N-acetyl-D,L-phenylalanine Methyl Ester

Proteases, such as α-chymotrypsin and subtilisin, can also be employed for the enantioselective hydrolysis of amino acid esters.[2] These enzymes often show a high preference for the L-enantiomer.[2]

Materials:

  • N-acetyl-D,L-phenylalanine methyl ester

  • Protease (e.g., α-chymotrypsin)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.8)

  • 1 M NaOH

  • pH-stat or manual pH monitoring setup

  • Extraction solvents (e.g., methylene chloride, ethyl acetate)[3][5]

  • 1 M HCl

Procedure:

  • Reaction Setup:

    • Dissolve N-acetyl-D,L-phenylalanine methyl ester in the aqueous buffer to a suitable concentration (e.g., 10% w/v).[3]

    • Add the protease to the solution.

    • Maintain the reaction temperature between 20 °C and 40 °C.[6]

  • Enzymatic Reaction:

    • Maintain the pH of the reaction mixture at 7.8 using a pH-stat by adding 1 M NaOH. The rate of NaOH consumption can be used to monitor the reaction progress.[2]

    • Continue the reaction until approximately 50% of the theoretical amount of NaOH has been consumed, indicating 50% hydrolysis.[2]

  • Product Separation and Isolation:

    • Stop the reaction by adjusting the pH to a value where the enzyme is inactive or by adding a denaturing agent.

    • Extract the reaction mixture with methylene chloride. The unreacted N-acetyl-D-phenylalanine methyl ester will be in the organic phase.[3]

    • Acidify the remaining aqueous layer to a pH of 1 with HCl and extract with ethyl acetate to isolate the N-acetyl-L-phenylalanine.[3][5]

Data Presentation

Table 1: Performance of Different Enzymes in the Resolution of N-acetyl-D,L-phenylalanine Methyl Ester

EnzymeSubstrateProductEnantiomeric Excess (e.e.) of ProductEnantiomeric Excess (e.e.) of SubstrateYieldReference
Immobilized Lipase (Novozym 435)N-acetyl-D,L-phenylalanine methyl esterN-acetyl-L-phenylalanine>98%>97%~50%[2]
Serine Protease (microbial origin)N-acetyl-D,L-phenylalanine methyl esterN-acetyl-L-phenylalanine>98%97.6%~50%[3]

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for monitoring the progress of the enzymatic resolution and determining the enantiomeric purity of the products.[1][7]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: A teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) is effective for separating N-acetyl-phenylalanine enantiomers.[1]

  • Mobile Phase: 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[1]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 254 nm

  • Column Temperature: 25 °C

Sample Preparation:

  • Prepare a stock solution of the sample (e.g., racemic N-acetyl-D,L-phenylalanine) at 1.0 mg/mL in the mobile phase.[1][7]

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.[1][7]

Table 2: Typical HPLC Retention Times

CompoundApproximate Retention Time (min)
N-acetyl-D-phenylalanineVaries depending on system
N-acetyl-L-phenylalanineVaries depending on system

Note: Retention times can vary based on the specific HPLC system and column batch.[1]

Visualizations

Lipase_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_products Product Isolation Racemic_Ester N-acetyl-D,L-phenylalanine methyl ester in Organic Solvent Reaction_Vessel Biphasic System (45 °C, Vigorous Stirring) Racemic_Ester->Reaction_Vessel Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Immobilized_Lipase->Reaction_Vessel Aqueous_Buffer Aqueous Buffer (pH 7.0) Aqueous_Buffer->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Stop at ~50% conversion Phase_Separation Phase Separation Filtration->Phase_Separation Recycled_Enzyme Recycled Immobilized Lipase Filtration->Recycled_Enzyme Aqueous_Phase Aqueous Phase: N-acetyl-L-phenylalanine (salt) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase: N-acetyl-D-phenylalanine methyl ester Phase_Separation->Organic_Phase L_Acid N-acetyl-L-phenylalanine (>98% e.e.) Aqueous_Phase->L_Acid Acidify & Extract D_Ester N-acetyl-D-phenylalanine methyl ester (>97% e.e.) Organic_Phase->D_Ester Evaporate Solvent

Caption: Workflow for lipase-catalyzed resolution.

Protease_Workflow cluster_reaction Reaction Stage cluster_separation Separation & Isolation cluster_products Final Products Racemic_Ester N-acetyl-D,L-phenylalanine methyl ester Reaction_Vessel Aqueous Buffer (pH 7.8, 20-40°C) Racemic_Ester->Reaction_Vessel Protease Protease (e.g., α-chymotrypsin) Protease->Reaction_Vessel pH_Stat pH-Stat (add NaOH) Reaction_Vessel->pH_Stat Extraction1 Extract with Methylene Chloride Reaction_Vessel->Extraction1 Stop at ~50% conversion Organic_Phase Organic Phase Extraction1->Organic_Phase Aqueous_Phase Aqueous Phase Extraction1->Aqueous_Phase D_Ester N-acetyl-D-phenylalanine methyl ester Organic_Phase->D_Ester Evaporate Solvent Acidification Acidify to pH 1 Aqueous_Phase->Acidification Extraction2 Extract with Ethyl Acetate Acidification->Extraction2 L_Acid N-acetyl-L-phenylalanine Extraction2->L_Acid Evaporate Solvent

Caption: Workflow for protease-catalyzed resolution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Reaction Sample Dissolve Dissolve in Mobile Phase (1.0 mg/mL) Sample->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Injection Inject into HPLC Filter->Injection Chiral_Column Chiral Column (Teicoplanin-based) Injection->Chiral_Column Detection UV Detector (254 nm) Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration ee_Calculation Calculate Enantiomeric Excess (e.e.) Peak_Integration->ee_Calculation

Caption: Workflow for chiral HPLC analysis.

References

Application Notes and Protocols: Methyl Acetyl-D-phenylalaninate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of Methyl acetyl-D-phenylalaninate in the field of asymmetric synthesis. While not typically employed as a direct catalyst or ligand in asymmetric reactions, it is a key product obtained through the enzymatic kinetic resolution of its racemic precursor, N-acetyl-DL-phenylalanine methyl ester. This process is a robust method for producing enantiomerically pure D-amino acid derivatives, which are valuable chiral building blocks in pharmaceutical and chemical industries.

Application: Enzymatic Kinetic Resolution of N-acetyl-DL-phenylalanine Methyl Ester

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to separate enantiomers. In this application, a serine protease selectively catalyzes the hydrolysis of the L-enantiomer (N-acetyl-L-phenylalanine methyl ester) from a racemic mixture, leaving the desired D-enantiomer (N-acetyl-D-phenylalanine methyl ester) unreacted and in high optical purity.

Reaction Principle

The fundamental principle of this resolution is the differential rate of reaction of the two enantiomers with the enzyme. The enzyme, acting as a chiral catalyst, preferentially binds to and hydrolyzes the L-ester to its corresponding carboxylic acid (N-acetyl-L-phenylalanine). The unreacted D-ester can then be easily separated from the water-soluble L-amino acid salt.

Experimental Protocols

Protocol 1: Enzymatic Resolution of N-acetyl-DL-phenylalanine Methyl Ester

This protocol is based on methodologies described in patent literature and application notes for the production of N-acyl-D-phenylalanine esters[1][2][3].

Materials:

  • N-acetyl-DL-phenylalanine methyl ester

  • Deionized water

  • Serine protease (e.g., Subtilisin Carlsberg)

  • 0.2 N Sodium Hydroxide (NaOH) solution

  • Methylene chloride (DCM) or Ethyl acetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH meter

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Slurry Preparation: Prepare a slurry of N-acetyl-DL-phenylalanine methyl ester in deionized water. A typical concentration is around 5-10% (w/v)[1][2].

  • pH Adjustment: Adjust the pH of the slurry to a range of 7.0 to 8.0 using a 0.2 N NaOH solution. This is the optimal pH range for many serine proteases[1][2].

  • Enzyme Addition: Add the serine protease to the stirred slurry. The enzyme concentration can range from 0.005% to 0.5% by weight relative to the aqueous solution[1].

  • Reaction Monitoring: Maintain the pH of the reaction mixture at the setpoint (e.g., 7.5) by the continuous addition of 0.2 N NaOH. The consumption of NaOH is indicative of the hydrolysis of the L-ester and the progress of the reaction. The reaction is typically complete when NaOH consumption ceases.

  • Extraction of N-acetyl-D-phenylalanine methyl ester:

    • Once the reaction is complete, extract the mixture twice with an organic solvent such as methylene chloride[3].

    • Combine the organic layers.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the optically pure N-acetyl-D-phenylalanine methyl ester[1].

  • Isolation of N-acetyl-L-phenylalanine (Optional):

    • The remaining aqueous layer contains the sodium salt of N-acetyl-L-phenylalanine.

    • Acidify the aqueous layer to a pH of approximately 1 with concentrated sulfuric acid[3].

    • Extract the acidified aqueous layer twice with ethyl acetate[3].

    • Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield N-acetyl-L-phenylalanine.

Data Presentation

The following table summarizes typical results for the enzymatic resolution process, demonstrating high yield and optical purity for the desired D-enantiomer.

SubstrateEnzymepHTemperature (°C)Yield of D-ester (%)Optical Purity of D-ester (%)Reference
N-acetyl-DL-phenylalanine methyl esterSerine Protease7.520-40>95>98[1]
N-acetyl-DL-phenylalanine methyl esterSubtilisin BPN'7-820-40HighHigh[1]
N-acetyl-DL-phenylalanine methyl esterAspergillus oryzae protease7-820-40HighHigh[1]

Visualizations

Experimental Workflow for Enzymatic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Separation racemate N-acetyl-DL-phenylalanine methyl ester slurry Aqueous Slurry (pH 7.0-8.0) racemate->slurry water Water water->slurry naoh 0.2N NaOH naoh->slurry pH adjustment reaction Selective Hydrolysis of L-enantiomer slurry->reaction enzyme Serine Protease enzyme->reaction extraction1 Extraction with Methylene Chloride reaction->extraction1 aqueous_layer Aqueous Layer (contains L-amino acid salt) extraction1->aqueous_layer organic_layer Organic Layer (contains D-ester) extraction1->organic_layer acidification Acidification (pH 1) aqueous_layer->acidification drying Drying and Solvent Removal organic_layer->drying product_d Pure Methyl acetyl-D- phenylalaninate drying->product_d extraction2 Extraction with Ethyl Acetate acidification->extraction2 product_l N-acetyl-L-phenylalanine extraction2->product_l

Caption: Workflow for the enzymatic resolution of N-acetyl-DL-phenylalanine methyl ester.

Logical Relationship in Kinetic Resolution

G cluster_reaction Enzymatic Reaction cluster_products Separated Products racemate Racemic Mixture (D-ester + L-ester) l_ester L-ester racemate->l_ester d_ester D-ester racemate->d_ester enzyme Chiral Catalyst (Serine Protease) hydrolyzed_l Hydrolyzed L-amino acid l_ester->hydrolyzed_l Fast Reaction unreacted_d Unreacted D-ester d_ester->unreacted_d No/Slow Reaction

Caption: Principle of enzymatic kinetic resolution of a racemic ester.

References

Standard Operating Procedure for Handling and Storage of N-Acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the safe handling, storage, and use of N-Acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe), a key reagent in peptide synthesis and various biochemical applications. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Compound Information and Properties

Ac-D-Phe-OMe is a derivative of the amino acid D-phenylalanine, widely utilized as a building block in the synthesis of peptides and other bioactive molecules. Its chemical structure features an acetylated N-terminus and a methyl-esterified C-terminus, which enhance its solubility and stability in certain applications.[1]

Table 1: Chemical and Physical Properties of Ac-D-Phe-OMe

PropertyValueReference
Synonyms Ac-D-Phe-OMe, N-Acetyl-D-phenylalanine methyl ester[1]
CAS Number 21156-62-7[1]
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.25 g/mol [2]
Appearance White to off-white powder/solid[1][3]
Melting Point 86 - 92 °C[1]
Purity ≥ 99%[1]
Storage Temperature 0 - 8 °C[1][3]

Safety and Handling Precautions

Ac-D-Phe-OMe is classified as a chemical that may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Ac-D-Phe-OMe to minimize exposure.

Table 2: Required Personal Protective Equipment

Protection TypeEquipment SpecificationPurpose
Eye and Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may be necessary for splash protection.To prevent eye contact with dust or splashes.
Skin Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. A lab coat or chemical-resistant apron.To avoid skin contact and potential irritation.
Respiratory Use in a well-ventilated area. If dust generation is likely or exposure limits are exceeded, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation of dust or aerosols.
Handling Procedures
  • Handle Ac-D-Phe-OMe in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage Procedures

Proper storage is essential to maintain the stability and purity of Ac-D-Phe-OMe.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 0 °C and 8 °C.[1][3]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Experimental Protocols

Ac-D-Phe-OMe is a common building block in peptide synthesis. The following is a representative protocol for its use in a solution-phase peptide coupling reaction.

Solution-Phase Dipeptide Synthesis: Coupling of a Boc-Protected Amino Acid with Ac-D-Phe-OMe

This protocol outlines the synthesis of a dipeptide, for example, Boc-Ala-D-Phe-OMe, using a carbodiimide-mediated coupling method.

Materials:

  • Ac-D-Phe-OMe

  • Boc-L-Alanine (Boc-Ala-OH)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Preparation of Ac-D-Phe-OMe Solution:

    • In a clean, dry round-bottom flask, dissolve Ac-D-Phe-OMe (1.0 equivalent) in anhydrous dichloromethane.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Peptide Coupling Reaction:

    • Add the solution of Ac-D-Phe-OMe from step 1 to the reaction mixture containing the activated Boc-Ala-OH.

    • If the hydrochloride salt of an amino acid ester were used, 1.1 equivalents of a base like DIPEA would be added at this stage.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure dipeptide and evaporate the solvent to yield the final product.

Disposal

All waste materials, including unused Ac-D-Phe-OMe and contaminated materials, should be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid Ac-D-Phe-OMe waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing Ac-D-Phe-OMe should be collected in a sealed, labeled container compatible with the solvent used. Do not mix with other waste streams unless permitted by institutional guidelines.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company.

Diagrams

Handling_Workflow Workflow for Handling Ac-D-Phe-OMe cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (Chemical Fume Hood) A->B C Weigh Ac-D-Phe-OMe B->C D Prepare Solution or Use in Reaction C->D E Clean work area D->E F Dispose of waste in designated containers E->F G Remove and dispose of PPE correctly F->G H Wash hands thoroughly G->H

Caption: Workflow for the safe handling of Ac-D-Phe-OMe.

Storage_Protocol Storage Protocol for Ac-D-Phe-OMe Receive Receive Ac-D-Phe-OMe Inspect Inspect container for damage Receive->Inspect Log Log compound in inventory Inspect->Log No Damage Handle_Spill Follow Spill Protocol Inspect->Handle_Spill Damaged Store Store in a tightly sealed container at 0-8 °C Log->Store Separate Store away from incompatible materials (Strong Oxidizers, Strong Acids) Store->Separate

Caption: Protocol for the proper storage of Ac-D-Phe-OMe.

Peptide_Synthesis_Workflow Solution-Phase Dipeptide Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling cluster_workup Work-up and Purification A Prepare Ac-D-Phe-OMe in DCM C Combine activated amino acid with Ac-D-Phe-OMe solution A->C B Activate Boc-Amino Acid with HOBt and DCC at 0°C B->C D Stir overnight at room temperature C->D E Filter to remove DCU D->E F Wash with HCl, NaHCO3, Brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Isolate pure dipeptide H->I

Caption: Workflow for solution-phase dipeptide synthesis using Ac-D-Phe-OMe.

References

Application Notes and Protocols for the Quantification of Methyl acetyl-D-phenylalaninate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetyl-D-phenylalaninate is a derivative of the amino acid D-phenylalanine, a key chiral building block in the synthesis of various pharmaceuticals. Accurate and precise quantification of this compound in complex mixtures, such as reaction media, biological matrices, and final drug products, is critical for process optimization, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, ensuring high sensitivity, selectivity, and reproducibility.

Analytical Techniques

A range of analytical methods can be employed for the quantification of this compound. The selection of the most appropriate technique depends on factors such as the sample matrix, the required level of sensitivity, and the available instrumentation. The primary methods covered in this document include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique ideal for quantifying the analyte in less complex matrices and for determining enantiomeric purity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, requiring derivatization for non-volatile analytes like this compound.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile method for the analysis of this compound, particularly for assessing purity and enantiomeric excess. Chiral stationary phases are essential for separating the D- and L-enantiomers.

Experimental Protocol: Chiral HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak-AD-H (250 x 4.6 mm ID) or equivalent.[4]

  • Solvents: HPLC grade n-hexane and 2-propanol.

  • Sample: this compound standard and sample solutions.

2. Sample Preparation:

  • Accurately weigh approximately 0.5 mg of the solid sample.[4]

  • Dissolve the sample in 1.5 mL of the mobile phase (eluent) to achieve a known concentration.[4]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Mobile Phase: n-hexane/2-propanol (80/20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient room temperature.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: UV at 254 nm.[4]

4. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

  • Enantiomeric excess (e.e.) can be calculated from the peak areas of the D- and L-enantiomers.

Quantitative Data Summary: HPLC-UV
ParameterValueReference
ColumnChiralpak-AD-H (250x4.6 mm ID)[4]
Mobile Phasen-hexane/2-propanol (80/20 v/v)[4]
Flow Rate1.0 mL/min[4]
Detection Wavelength254 nm[4]
Injection Volume20 µL[4]
Retention Time (R)-15.7 min[4]
Retention Time (S)-15.3 min[4]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: General workflow for chiral HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, serum, or urine, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • C18 or HILIC analytical column.

  • Solvents: HPLC grade water, acetonitrile, and formic acid.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., ice-cold methanol).

2. Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold methanol.[1] Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[1] Collect the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.[1]

  • Solid-Phase Extraction (SPE): Condition an SPE plate with methanol and equilibrate with water.[1] Load 25 µL of plasma or serum.[1] Wash with water and elute the analyte with methanol.[1] Evaporate the eluate and reconstitute in the initial mobile phase.[1]

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Selected Reaction Monitoring (SRM) of precursor and product ion transitions specific to this compound.

4. Data Analysis:

  • The concentration of the analyte is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary: LC-MS/MS
ParameterDescriptionReference
TechniqueUltra-High-Performance Liquid Chromatography (UHPLC)[1]
Column TypeC18 or HILIC[1]
Mobile PhaseGradient of 0.1% formic acid in water and acetonitrile[1]
IonizationElectrospray Ionization (ESI), Positive Mode[2]
DetectionTriple Quadrupole Mass Spectrometer in SRM mode[2]
Sample PreparationProtein Precipitation or Solid-Phase Extraction[1]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extract Protein Precipitation or SPE evap Evaporate Supernatant/Eluate extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect SRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for LC-MS/MS analysis in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires a derivatization step to increase the volatility of this compound.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer.

  • Appropriate capillary column (e.g., DB-5ms).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

2. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent extraction method.

  • Evaporate the solvent to dryness.

  • Add the derivatization agent and heat to ensure complete reaction.

3. GC-MS Conditions:

  • Injection Mode: Splitless.

  • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning in a relevant m/z range or in selected ion monitoring (SIM) mode for enhanced sensitivity.[3]

4. Data Analysis:

  • Quantification is based on the peak area of a characteristic ion of the derivatized analyte relative to a derivatized internal standard.

Quantitative Data Summary: GC-MS
ParameterDescriptionReference
DerivatizationRequired to increase volatility[3]
Injection ModeSplitless[3]
Temperature ProgramRamped from 100°C to 280°C[3]
IonizationElectron Ionization (EI) at 70 eV[3]
DetectionFull scan or Selected Ion Monitoring (SIM)[3]

Logical Relationship: Method Selection

Method_Selection start Start: Quantify this compound matrix_q What is the sample matrix? start->matrix_q sensitivity_q High sensitivity required? matrix_q->sensitivity_q Complex (e.g., Biological) enantiomer_q Enantiomeric purity needed? matrix_q->enantiomer_q Simple (e.g., Reaction Mixture) lcms Use LC-MS/MS sensitivity_q->lcms Yes gcms Consider GC-MS (with derivatization) sensitivity_q->gcms No hplc Use Chiral HPLC-UV enantiomer_q->hplc Yes enantiomer_q->hplc No (for general quantification)

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: Incorporation of Methyl acetyl-D-phenylalaninate into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities. Methyl acetyl-D-phenylalaninate, an N-acetylated, C-terminally methylated D-amino acid, is a valuable building block for peptide synthesis. The N-acetylation can increase resistance to enzymatic degradation by exopeptidases, while the D-configuration provides stability against proteolysis.[1][2] This document provides detailed protocols for the synthesis of this compound and its incorporation into peptide libraries via Solid-Phase Peptide Synthesis (SPPS), along with relevant quantitative data and potential applications.

Data Presentation

Table 1: Quantitative Data Summary for SPPS with N-acetylated Amino Acids
ParameterValue/RangeNotes
Coupling Efficiency >99%Dependent on coupling reagents and reaction conditions. Monitored by Kaiser test.
Yield (per coupling step) ~95-99%Varies based on the specific amino acid being coupled and the length of the peptide.
Final Crude Peptide Purity 60-95%Highly dependent on the peptide sequence and synthesis efficiency. Purification is required.
Final Purified Peptide Yield 10-50%Post-purification yield based on the initial resin loading.

Note: The data presented in this table is representative of typical SPPS yields and efficiencies for non-standard amino acids and may vary based on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-D,L-phenylalanine methyl ester

This protocol describes the synthesis of the racemic mixture of N-acetyl-phenylalanine methyl ester.

Materials:

  • N-acetyl-D,L-phenylalanine

  • Methanol

  • Sulfuric acid

  • Ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a 100 ml round bottom flask, combine 10.36 grams (50 millimoles) of N-acetyl-D,L-phenylalanine, 48 grams (1.5 moles) of methanol, and 2 grams (0.02 moles) of sulfuric acid.

  • Reflux the mixture for 3 hours.

  • Remove the solvent under vacuum.

  • Dissolve the resulting oily residue in 100 ml of ether.

  • Wash the ether solution with 50 ml of 5% sodium bicarbonate, followed by 50 ml of saturated sodium chloride solution.

  • Dry the ether solution over magnesium sulfate, filter, and remove the solvent under vacuum to yield N-acetyl-D,L-phenylalanine methyl ester.

Protocol 2: Enzymatic Resolution of N-acetyl-D,L-phenylalanine methyl ester to obtain this compound

This protocol utilizes a serine protease to selectively hydrolyze the L-enantiomer, allowing for the separation of the D-enantiomer.

Materials:

  • N-acetyl-D,L-phenylalanine methyl ester

  • Water

  • 0.2 N Sodium Hydroxide

  • Serine Protease (e.g., Carlsberg subtilisin)

  • Methylene Chloride

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

Procedure:

  • Create a slurry of 2.21 g (10 mmol) of N-acetyl-DL-phenylalanine methyl ester in water.

  • Adjust the pH of the slurry to 7.5 with 0.2 N sodium hydroxide.

  • Add the serine protease to the mixture while stirring.

  • Maintain the pH at 7.5 by adding 0.2 N sodium hydroxide until the enzymatic reaction stops (approximately 46 minutes).

  • Extract the reaction mixture twice with methylene chloride to separate the unreacted N-acetyl-D-phenylalanine methyl ester.

  • Combine the organic extracts, dry them, and evaporate the solvent to obtain the D-enantiomer.

  • To recover the L-enantiomer (as N-acetyl-L-phenylalanine), acidify the aqueous layer to a pH of 1 with concentrated sulfuric acid.

  • Extract the acidified aqueous layer twice with ethyl acetate.

  • Combine the ethyl acetate extracts, dry, and evaporate the solvent.

Protocol 3: Incorporation of this compound into a Peptide Library using SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating the custom amino acid into a growing peptide chain. This protocol assumes the use of Fmoc-chemistry. Since this compound will cap the N-terminus, it will be the last amino acid added.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • This compound

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF. Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling completion with a Kaiser test (should be negative). If positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Coupling of this compound (Final Step):

    • After the final Fmoc deprotection, wash the resin as described in step 2.

    • In a separate tube, dissolve this compound (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF. Pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Analysis s1 Synthesis of N-acetyl-D,L-phenylalanine methyl ester s2 Enzymatic Resolution s1->s2 s3 Purified Methyl acetyl-D-phenylalaninate s2->s3 p3 Coupling of This compound s3->p3 p1 Resin Swelling p2 Iterative Fmoc Deprotection & Amino Acid Coupling p1->p2 p2->p3 p4 Cleavage from Resin p3->p4 a1 Crude Peptide Library p4->a1 a2 RP-HPLC Purification a1->a2 a3 Mass Spectrometry & Analytical HPLC a2->a3 a4 Purified Peptide Library a3->a4

Caption: Workflow for synthesis and incorporation of this compound.

Hypothesized Signaling Pathway Modulation

The inclusion of N-acetylated D-amino acids can enhance peptide stability, potentially leading to prolonged interaction with cellular targets such as G-protein coupled receptors (GPCRs). This diagram illustrates a generalized GPCR signaling cascade that could be modulated by such a stabilized peptide agonist.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide Stabilized Peptide (with this compound) receptor GPCR peptide->receptor Binds & Activates g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response (e.g., Gene Expression, Metabolism) pka->cellular_response Phosphorylates & Modulates

Caption: Generalized GPCR signaling cascade modulated by a stabilized peptide.

References

High-Throughput Screening Assays Involving D-Phenylalanine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving D-phenylalanine derivatives. The content is curated for researchers and professionals in drug discovery and development, offering insights into screening potential therapeutic agents targeting key enzymes and viral proteins. The protocols provided herein are detailed to facilitate the replication of these experiments.

Introduction

D-phenylalanine and its derivatives are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their unique stereochemistry and structural diversity make them valuable scaffolds for the design of potent and selective inhibitors of various biological targets. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of these compounds to identify promising lead candidates for drug development.

This document focuses on three primary HTS applications for D-phenylalanine derivatives:

  • Inhibition of Matrix Metalloproteinases (MMPs): A fluorescence resonance energy transfer (FRET)-based assay to identify inhibitors of MMPs, which are implicated in cancer and inflammatory diseases.

  • Inhibition of D-Amino Acid Oxidase (DAO): A cell-based assay to screen for inhibitors of DAO, a key enzyme in neurological pathways and a target for treating schizophrenia.[1][2]

  • Inhibition of HIV-1 Capsid Protein: A cell-based antiviral assay to identify compounds that interfere with the function of the HIV-1 capsid protein, a critical component of the virus life cycle.

High-Throughput Screening for Inhibitors of Matrix Metalloproteinases (MMPs)

Application Note:

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is associated with various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. D-phenylalanine derivatives have been explored as potential MMP inhibitors due to their ability to chelate the active site zinc ion. The following protocol describes a robust FRET-based HTS assay for identifying MMP inhibitors.

Quantitative Data Summary:

The following table summarizes the inhibitory activity (IC50) of selected D-phenylalanine derivatives against MMP-12.

Compound IDD-Phenylalanine DerivativeTarget MMPIC50 (µM)Reference
1 Stictamide AMMP-122.3[3]
2 Stictamide BMMP-12>100[3]
3 Stictamide CMMP-12>100[3]

Note: The table presents a selection of available data. Further screening would be required to establish a comprehensive structure-activity relationship.

Experimental Protocol: FRET-Based MMP Inhibitor Assay

This protocol is adapted for a 96-well plate format and can be miniaturized for 384- or 1536-well plates for higher throughput.

Materials:

  • Recombinant human MMP (e.g., MMP-9, MMP-12)

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • D-phenylalanine derivative library (dissolved in DMSO)

  • Positive control inhibitor (e.g., GM6001, NNGH)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 325/393 nm for Mca/Dpa)

Procedure:

  • Reagent Preparation:

    • Prepare MMP Assay Buffer and store at 4°C.

    • Reconstitute the lyophilized MMP enzyme in the assay buffer to the desired stock concentration and store in aliquots at -80°C.

    • Reconstitute the FRET substrate in DMSO to a stock concentration of 1-10 mM and store at -20°C, protected from light.

    • Prepare a working solution of the FRET substrate in assay buffer. The final concentration in the assay will typically be near the Km value for the specific MMP.

    • Prepare serial dilutions of the D-phenylalanine derivatives and control inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.[4]

  • Assay Plate Setup:

    • Add 50 µL of MMP Assay Buffer to all wells.

    • Add 2 µL of the D-phenylalanine derivative solutions or control inhibitor to the respective wells.

    • For control wells, add 2 µL of DMSO (for 100% activity) or a known inhibitor (for 0% activity).

  • Enzyme Addition:

    • Prepare a working solution of the MMP enzyme in cold assay buffer.

    • Add 25 µL of the diluted MMP enzyme solution to each well, except for the no-enzyme control wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Add 25 µL of the FRET substrate working solution to all wells to initiate the enzymatic reaction.

    • Immediately start monitoring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls.[5][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][8]

Signaling Pathway Diagram: MMPs in Cancer Metastasis

MMP_Cancer_Metastasis cluster_0 Signaling Activation cluster_1 MMP Regulation & Action Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway AP-1 AP-1 MAPK Pathway->AP-1 NF-kB NF-kB PI3K/Akt Pathway->NF-kB MMP Gene Transcription MMP Gene Transcription AP-1->MMP Gene Transcription NF-kB->MMP Gene Transcription Pro-MMPs Pro-MMPs MMP Gene Transcription->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion D-Phe Derivatives D-Phe Derivatives D-Phe Derivatives->Active MMPs Inhibition

Caption: MMP activation cascade and its role in cancer metastasis.

High-Throughput Screening for Inhibitors of D-Amino Acid Oxidase (DAO)

Application Note:

D-Amino Acid Oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Elevated DAO activity has been implicated in the pathophysiology of schizophrenia by reducing synaptic D-serine levels and causing NMDA receptor hypofunction.[9][10] Therefore, DAO inhibitors are being investigated as potential therapeutics for schizophrenia. The following cell-based HTS assay is designed to identify permeable DAO inhibitors.[11]

Quantitative Data Summary:
Experimental Protocol: Cell-Based DAO Inhibitor Assay

This protocol is designed for a 384-well format and is suitable for ultra-high-throughput screening (uHTS).[11]

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human DAO (CHO-hDAO)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • D-serine

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • D-phenylalanine derivative library (in DMSO)

  • Positive control DAO inhibitor (e.g., benzoate)

  • White, solid-bottom 384-well microplates

  • Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-hDAO cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells and resuspend in assay medium.

    • Dispense 2,500 - 5,000 cells in 20 µL of assay medium into each well of a 384-well plate.

    • Incubate the plate for 4-6 hours to allow cells to attach.

  • Compound Addition:

    • Add 100 nL of the D-phenylalanine derivative solutions or control inhibitor to the respective wells using a pintool or acoustic dispenser.

    • For control wells, add 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Substrate and Detection Reagent Addition:

    • Prepare a 2X working solution of D-serine, Amplex® Red, and HRP in assay buffer. The final concentrations in the assay should be optimized but are typically in the range of 1-10 mM for D-serine, 50 µM for Amplex® Red, and 0.1 U/mL for HRP.

    • Add 20 µL of the 2X working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Generate dose-response curves and calculate IC50 values for active compounds.

    • Determine the Z'-factor to assess assay quality.[7][8]

Signaling Pathway Diagram: DAO in NMDA Receptor Modulation

DAO_NMDA_Signaling cluster_0 Synaptic Cleft cluster_1 Astrocyte/Neuron D-Serine D-Serine NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist DAO DAO D-Serine->DAO Degradation Glutamate Glutamate Glutamate->NMDA Receptor Agonist Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activation Neuronal Signaling Neuronal Signaling Ca2+ Influx->Neuronal Signaling alpha-keto acid alpha-keto acid DAO->alpha-keto acid D-Phe Derivatives D-Phe Derivatives D-Phe Derivatives->DAO Inhibition

Caption: Role of DAO in modulating NMDA receptor signaling.

High-Throughput Screening for Inhibitors of HIV-1 Capsid Protein

Application Note:

The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.[12][13][14][15] The capsid protein is a validated target for antiretroviral therapy. D-phenylalanine derivatives have been identified as potent inhibitors of the HIV-1 capsid.[16][17][18][19] The following protocol describes a cell-based assay for screening compounds that inhibit HIV-1 replication by targeting the capsid.

Quantitative Data Summary:

The following table presents the anti-HIV-1 activity (EC50) and cytotoxicity (CC50) of representative D-phenylalanine derivatives.

Compound IDD-Phenylalanine DerivativeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
II-13c 4-methoxy-N-methylaniline substituted5.14> 9.51> 1.85[16]
V-25i indolin-5-amine substituted2.57> 8.55> 3.33[16]
13m 1,2,3-triazole-containing4.33> 57.74> 13.33[17]
Q-c4 Dimerized phenylalanine derivative0.57> 14.5325.49[19]
PF-74 Reference Inhibitor0.42> 11.56> 27.52[16]

SI = CC50 / EC50

Experimental Protocol: Anti-HIV-1 MT-4 Cell-Based Assay

This assay measures the ability of compounds to protect MT-4 cells from HIV-1-induced cytopathic effects.

Materials:

  • MT-4 cells

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • D-phenylalanine derivative library (in DMSO)

  • Positive control (e.g., Azidothymidine - AZT, or a known capsid inhibitor like PF-74)

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., acidic isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete growth medium.

    • On the day of the assay, wash the cells and resuspend them in fresh medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Plating:

    • Prepare serial dilutions of the D-phenylalanine derivatives and control compounds in the culture medium in a 96-well plate.

  • Infection and Treatment:

    • In a separate tube, infect the MT-4 cell suspension with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate the virus-cell mixture for 1-2 hours at 37°C.

    • Add 100 µL of the infected cell suspension to each well of the compound-containing plate.

    • Include cell control (uninfected cells) and virus control (infected, untreated cells) wells.

  • Incubation:

    • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator until the virus control cells show significant cytopathic effect.

  • MTT Assay for Cell Viability:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of protection against the log of the compound concentration.

    • Separately, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected MT-4 cells.

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compounds.

Logical Diagram: HIV-1 Capsid Lifecycle and Inhibition

HIV_Capsid_Lifecycle cluster_0 Early Stage cluster_1 Late Stage Viral Entry Viral Entry Capsid Uncoating Capsid Uncoating Viral Entry->Capsid Uncoating Reverse Transcription Reverse Transcription Capsid Uncoating->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Gag Polyprotein Synthesis Gag Polyprotein Synthesis Capsid Assembly Capsid Assembly Gag Polyprotein Synthesis->Capsid Assembly Viral Budding & Maturation Viral Budding & Maturation Capsid Assembly->Viral Budding & Maturation D-Phe Derivatives D-Phe Derivatives D-Phe Derivatives->Capsid Uncoating Inhibition D-Phe Derivatives->Capsid Assembly Inhibition Integration->Gag Polyprotein Synthesis

Caption: Key stages of the HIV-1 capsid lifecycle targeted by inhibitors.

References

Troubleshooting & Optimization

Troubleshooting low yield in Methyl acetyl-D-phenylalaninate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl acetyl-D-phenylalaninate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves two main stages: the N-acetylation of D-phenylalanine to form N-acetyl-D-phenylalanine, followed by the esterification of the carboxylic acid to yield the methyl ester. An alternative approach is to synthesize the racemic N-acetyl-D,L-phenylalanine methyl ester and then perform an enzymatic or chemical resolution to isolate the desired D-enantiomer.[1][2][3]

Q2: I am experiencing a significantly low yield in my esterification step. What are the likely causes?

A2: Low yields in the esterification of N-acetyl-D-phenylalanine are often due to the reversible nature of the Fischer esterification reaction.[4][5] Key factors contributing to low yield include:

  • Equilibrium Limitations: The reaction between the carboxylic acid and methanol is in equilibrium with the starting materials and water. Without driving the reaction forward, the yield will be limited.[4][6]

  • Presence of Water: Water is a byproduct of the esterification. Its accumulation can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[4][7][8]

  • Insufficient or Inactive Catalyst: An acid catalyst is essential to protonate the carbonyl group, making it more susceptible to nucleophilic attack by methanol. An inadequate amount or a deactivated catalyst will result in a slow or incomplete reaction.[4]

  • Steric Hindrance: While less of a factor with methanol, bulky substituents on the carboxylic acid or alcohol can impede the reaction.[4]

Q3: My product shows signs of racemization. How can I minimize the loss of stereochemical purity?

A3: Racemization is a frequent side reaction when activating N-acetylated amino acids, proceeding through the formation of an azlactone (or oxazolone) intermediate.[7] This is particularly prevalent when using coupling agents in a basic environment. To minimize racemization:

  • Choice of Base: Use a weaker base. Strong, sterically hindered bases can promote racemization.[7]

  • Base Stoichiometry: Avoid a large excess of base. Using 1 to 2 equivalents is often recommended.[7]

  • Coupling Agent: Some coupling agents are more prone to causing racemization. Consider alternatives known for lower racemization potential.[7]

  • Protecting Group Strategy: If your synthetic route allows, using a different N-protecting group, such as Boc or Cbz, can prevent azlactone formation and thus reduce racemization.[7]

Q4: What are common side products I should be aware of during the synthesis?

A4: Besides the unreacted starting materials, several side products can form:

  • N-acylurea: If you are using a carbodiimide coupling agent like DCC, the reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea.[7]

  • Di-acylated Product: In the N-acetylation step, excessive acetic anhydride or harsh conditions can potentially lead to the formation of an imide.[9]

  • Hydrolysis Product: The ester product can be hydrolyzed back to the carboxylic acid if water is present during workup or storage.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Solution
Equilibrium Limitation Use a large excess of methanol to shift the equilibrium towards the product.[6][8] Methanol can often be used as the solvent.
Water Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, use a Dean-Stark apparatus to remove water azeotropically during the reaction.[4][6]
Inefficient Catalysis Use a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[4] Ensure the catalyst is not expired or deactivated.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4] Increase the reaction time or temperature if necessary.
Product Loss During Workup During aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize recovery.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Solution
Unreacted N-acetyl-D-phenylalanine Incomplete esterification reaction.See troubleshooting solutions for "Low Yield". Purify the crude product using flash column chromatography or recrystallization.
Racemic Mixture (L-enantiomer present) Racemization during the reaction.See FAQ Q3 for strategies to minimize racemization. Chiral HPLC can be used to determine the enantiomeric excess.[7]
N-acylurea Use of carbodiimide coupling agents (e.g., DCC).This byproduct is often difficult to remove. Consider alternative coupling agents. Purification can be attempted by chromatography.[7]
Residual Acetic Acid/Anhydride Incomplete removal after the acetylation step.Ensure thorough washing and purification after the acetylation. An aqueous workup with a mild base can help remove acidic impurities.

Experimental Protocols

Protocol 1: N-acetylation of D-phenylalanine

This protocol is adapted from standard procedures for the N-acetylation of amino acids.[10][11]

Materials:

  • D-phenylalanine

  • Acetic anhydride

  • Aqueous acetic acid (e.g., 80%)

  • Three-necked flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve D-phenylalanine in the aqueous acetic acid solution in the three-necked flask.

  • Stir the solution at room temperature.

  • Slowly add acetic anhydride to the solution dropwise over a period of 40-60 minutes.[10]

  • Continue stirring the reaction mixture for an additional 2-3 hours after the addition is complete.[10]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. The collected solid should be washed with cold water and dried under vacuum.

Protocol 2: Fischer Esterification of N-acetyl-D-phenylalanine

This protocol is based on a general method for Fischer esterification.[1]

Materials:

  • N-acetyl-D-phenylalanine

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Round bottom flask

  • Reflux condenser

Procedure:

  • To a round bottom flask, add N-acetyl-D-phenylalanine and an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the resulting residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[1][8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.[12]

Visualizations

G Troubleshooting Low Yield Workflow start Low Yield of This compound check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete workup Review Workup Procedure incomplete->workup Yes catalyst Optimize Catalyst (Amount, Type) incomplete->catalyst No side_reactions Analyze for Side Reactions (NMR, MS) workup->side_reactions purification Optimize Purification (Chromatography, Recrystallization) workup->purification side_reactions->purification conditions Adjust Reaction Conditions (Temp, Time, Conc.) catalyst->conditions water Remove Water (Anhydrous Reagents, Dean-Stark) conditions->water equilibrium Shift Equilibrium (Excess Methanol) water->equilibrium equilibrium->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield.

reaction_pathway Synthesis Pathway and Side Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions D_Phe D-Phenylalanine NAcetyl_D_Phe N-acetyl-D-phenylalanine D_Phe->NAcetyl_D_Phe Acetic Anhydride Product This compound NAcetyl_D_Phe->Product Methanol, H+ Azlactone Azlactone Intermediate NAcetyl_D_Phe->Azlactone Base/Coupling Agent Product->NAcetyl_D_Phe H2O, H+ Hydrolysis Hydrolysis Racemic Racemic Product Azlactone->Racemic Nucleophilic Attack

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Optimizing N-acetylation of D-phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acetylation of D-phenylalanine methyl ester. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the N-acetylation of D-phenylalanine methyl ester.

Q1: My reaction shows low or no conversion of D-phenylalanine methyl ester. What are the common causes and solutions?

A: Low or no conversion is a frequent issue. Several factors could be responsible:

  • Insufficient Reagent Reactivity: Acetic anhydride is a common and effective acetylating agent. However, if conversion is low, using a more reactive agent like acetyl chloride may be necessary. Be aware that acetyl chloride's high reactivity can be more difficult to control.[1]

  • Inappropriate Reaction Conditions: Temperature plays a crucial role. If the reaction is sluggish at room temperature, consider moderately increasing the heat. For particularly stubborn reactions, microwave irradiation can also accelerate the process.[1]

  • Lack of a Base or Inappropriate Base: A base is typically required to neutralize the acid byproduct (acetic acid or HCl). Common bases include pyridine or triethylamine. For aliphatic amines, which are more basic, a combination of a buffer like sodium acetate and a scavenger base like triethylamine can be essential to maintain the nucleophilicity of the starting amine.[1][2]

  • Hydrolysis of Reagent: Acetylating agents like acetyl chloride and acetic anhydride can be hydrolyzed by water. Ensure you are using an anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and that your glassware is thoroughly dried.[1]

Q2: My final product has low purity, or I observe significant side products on TLC/LCMS. How can I prevent this?

A: The formation of side products can compromise yield and purity. Here are key areas to investigate:

  • Diacylation: Although less common for mono-amines, using a large excess of the acetylating agent can sometimes lead to side reactions. Use only a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent.[1]

  • O-Acetylation Impurities: If your starting material is not the pure methyl ester but the free acid (D-phenylalanine), you can get acetylation on the carboxylic acid group, forming a mixed anhydride which is highly reactive and can lead to impurities. Ensure the complete conversion of the amino acid to its methyl ester before starting the N-acetylation.

  • Racemization: Under harsh basic conditions or high temperatures, the chiral center at the alpha-carbon can be susceptible to racemization. It is crucial to perform the reaction at controlled, and often low, temperatures (e.g., -10°C to room temperature) to preserve optical purity.[3][4]

  • Extended Reaction Time: Over-extending the reaction time can lead to the formation of degradation products. Monitor the reaction's progress using TLC or LCMS to determine the optimal endpoint and quench the reaction promptly.[1]

Q3: The work-up is difficult, and I am losing a significant amount of product. What are some best practices for isolation?

A: Product loss during work-up and purification is a common challenge.

  • Removing Excess Reagent: To remove excess acetic anhydride or acetyl chloride, the reaction can be carefully quenched with water or an ice-cold aqueous solution. The resulting acetic acid or HCl can then be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.[5]

  • Product Isolation: After quenching, the N-acetylated product is typically in an organic solvent. This organic layer should be washed with brine (saturated NaCl solution) to remove excess water, dried over an anhydrous salt (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under vacuum.[5][6]

  • Purification: The crude product, which may be an oil or a solid, can often be purified by recrystallization from a suitable solvent system, such as diethyl ether-petroleum ether, to yield a colorless solid.[6] If recrystallization is ineffective, column chromatography may be necessary.

Data Presentation: Reagent and Condition Comparison

The choice of reagents and conditions significantly impacts the reaction outcome. The tables below summarize key considerations.

Table 1: Comparison of Common Acetylating Agents

Acetylating AgentRelative ReactivityByproductKey Considerations
Acetic Anhydride ModerateAcetic AcidStandard reagent, easier to handle than acetyl chloride. Often requires a base (e.g., pyridine, triethylamine).
Acetyl Chloride HighHClVery reactive, may not require a catalyst but needs a non-nucleophilic base to scavenge HCl.[2] Highly sensitive to moisture.[2]
Acetonitrile Low-Can act as an acetylating agent at high temperatures (e.g., 200 °C) and pressures in continuous-flow systems with a catalyst like alumina.[7][8] A greener alternative.[7]

Table 2: Summary of Reported N-acetylation Conditions and Yields

Starting MaterialAcetylating Agent / ConditionsSolventYieldReference
D,L-PhenylalanineAcetic Anhydride / Reflux80% aq. Acetic AcidHigh (not specified)[9]
D,L-Phenylalanine Methyl EsterNot specifiedMethanol, then Ether95%[6]
D,L-Phenylalanine + MethanolSulfuric Acid (for esterification), then acetylationEther75%[5]
Aromatic Primary AminesAcetyl Chloride / NaOAcBrine / AcetoneGood[2]

Experimental Protocols

Below are detailed methodologies for the N-acetylation of D-phenylalanine methyl ester.

Protocol 1: N-acetylation using Acetic Anhydride and Pyridine

This protocol is a standard method suitable for general laboratory synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve D-phenylalanine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the stirred solution, add pyridine (1.5 eq) dropwise.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with cold 1N HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-acetyl-D-phenylalanine methyl ester.

  • Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., diethyl ether/petroleum ether) to obtain the pure product.[6]

Protocol 2: N-acetylation using Acetyl Chloride and Triethylamine

This method uses a more reactive acetylating agent and is suitable for less reactive substrates.[1]

  • Setup: In a three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve D-phenylalanine methyl ester (1.0 eq) and triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] Cool the mixture to 0 °C.

  • Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.[2]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: After the starting material is consumed, carefully pour the mixture into a beaker of ice-cold water while stirring to quench the reaction.[1]

  • Isolation: Separate the organic layer. Wash it sequentially with cold 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Experimental Workflow Diagram

G General Workflow for N-acetylation start Start setup Dissolve D-Phe-OMe and Base in Anhydrous Solvent start->setup cool Cool to 0 °C setup->cool add_reagent Add Acetylating Agent (e.g., Acetic Anhydride) cool->add_reagent react Stir at RT & Monitor (TLC / LCMS) add_reagent->react workup Aqueous Work-up (Wash with Acid, Base, Brine) react->workup isolate Dry & Concentrate Organic Layer workup->isolate purify Purify Crude Product (Recrystallization / Chromatography) isolate->purify end_node End: Pure Product purify->end_node

Caption: General workflow for the N-acetylation of D-phenylalanine methyl ester.

Troubleshooting Logic Diagram

G Troubleshooting Guide for Low Conversion start Problem: Low / No Conversion check_tlc Analyze reaction mixture by TLC/LCMS start->check_tlc sm_present Is starting material (SM) still present? check_tlc->sm_present sm_degraded Is SM degraded or are there multiple side products? sm_present->sm_degraded  No solution1 Action: • Increase reaction time/temp • Use more reactive agent (AcCl) • Add catalyst (e.g., DMAP) sm_present->solution1  Yes solution2 Action: • Check reagent quality • Use anhydrous solvent • Lower reaction temperature • Check pH/base sm_degraded->solution2  Yes solution3 Action: • Re-evaluate work-up procedure • Check for product solubility in aqueous layers sm_degraded->solution3  No (Product lost?)

Caption: A logical decision tree for troubleshooting low reaction conversion.

References

Preventing racemization during synthesis of N-acetyl-amino acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address and prevent racemization during the synthesis of N-acetyl-amino acid esters.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of N-acetyl-amino acid esters?

A1: Racemization is the process by which a pure, single enantiomer (e.g., the L-form) of a chiral molecule, like an N-acetyl-amino acid, converts into an equal mixture of both its L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant problem because the biological and pharmacological activity of many compounds is highly dependent on their specific three-dimensional structure.[1] The formation of the undesired enantiomer can lead to reduced therapeutic efficacy, altered side-effect profiles, or create significant challenges in purification and analysis.[2]

Q2: What is the primary mechanism that causes racemization in N-acetyl-amino acids during esterification?

A2: The predominant mechanism for racemization in N-acetyl-amino acids involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4] This occurs when the carboxylic acid is activated by a coupling reagent. The N-acetyl group's oxygen can then perform an intramolecular attack on the activated carboxyl group to form the cyclic oxazolone.[3] The proton on the α-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting planar, achiral enolate can then be re-protonated from either side, leading to a mixture of both L and D isomers.[1][3][5]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors critically influence the extent of racemization. These include:

  • Coupling Reagents: The choice of activating agent is crucial. Carbodiimides like DCC and DIC can induce significant racemization if used without additives.[2][4] Uronium (HBTU, HATU) and phosphonium (PyBOP) salts generally offer faster coupling and lower racemization rates.[2][3]

  • Bases: The strength and steric hindrance of the base play a major role. Strong, non-hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate.[6] Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[2][6][7]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential, especially when using carbodiimide coupling reagents.[6][8] These additives form active esters that are more reactive towards the alcohol and less prone to cyclizing into the oxazolone intermediate.[6]

  • Temperature: Higher reaction temperatures increase the rate of both oxazolone formation and enolization, leading to more racemization.[2][9] Performing the reaction at reduced temperatures (e.g., 0 °C) is highly recommended.[1][2]

Q4: How can I accurately detect and quantify the level of racemization in my final product?

A4: The most reliable and widely used method for quantifying racemization is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[1] This technique uses a chiral stationary phase column that can separate the L- and D-enantiomers of the synthesized ester. By comparing the peak areas of the two enantiomers in the chromatogram, one can precisely calculate the enantiomeric excess (ee%) and determine the extent of racemization.[1]

Q5: Are certain N-acetyl-amino acids more susceptible to racemization than others?

A5: Yes, the structure of the amino acid side chain influences its susceptibility to racemization. Amino acids like Phenylalanine, Histidine, and Cysteine are known to be particularly prone to racemization under typical coupling conditions.[2][5][8] This is often due to electronic or steric factors in the side chain that can stabilize the oxazolone intermediate or facilitate proton abstraction.

Visualizing the Racemization Mechanism

The primary pathway for racemization in N-acetyl-amino acids proceeds through a critical oxazolone intermediate.

G cluster_0 Mechanism of Racemization via Oxazolone Formation Start N-Acetyl-L-Amino Acid Activated Activated Ester (e.g., O-acylisourea) Start->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Activated->Oxazolone Intramolecular Cyclization LRacemate N-Acetyl-L-Ester (Desired Product) Activated->LRacemate + Alcohol (Direct Path) (Minimized Racemization) Enolate Enolate (Achiral) Oxazolone->Enolate - H⁺ (Base) Enolate->Oxazolone + H⁺ Enolate->LRacemate + H⁺ (re-protonation) + Alcohol DRacemate N-Acetyl-D-Ester (Racemized Product) Enolate->DRacemate + H⁺ (re-protonation) + Alcohol

Caption: The oxazolone pathway is the primary cause of racemization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-acetyl-amino acid esters.

SymptomPossible Cause(s)Recommended Solution(s)
High level of racemization (>5%) in the final product. 1. Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without an additive.[2] 2. Excessive or Strong Base: Using a strong, non-hindered base (e.g., TEA) or an excess of a weaker base (e.g., DIEA).[6][7] 3. High Reaction Temperature: Running the reaction at room temperature or higher.[2]1. Change Reagent/Add Additive: Switch to a uronium/aminium (HBTU, HATU) or phosphonium (PyBOP) coupling reagent. Alternatively, if using a carbodiimide, add an equimolar amount of an anti-racemization additive like HOBt, HOAt, or Oxyma.[2][6] 2. Optimize Base: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][6] Use the minimum stoichiometry required for the reaction. 3. Lower Temperature: Perform the coupling reaction at a lower temperature, ideally 0 °C, especially during the acid activation step.[1]
Inconsistent enantiomeric excess (ee%) between batches. 1. Presence of Moisture: Water can interfere with coupling reagents and alter reaction pathways.[1] 2. Variable Reagent Quality: Impurities in solvents, bases, or coupling reagents can affect racemization rates.[1] 3. Inconsistent Reaction Time: Prolonged reaction times, especially after the alcohol has been consumed, can allow unreacted activated esters to racemize.[10]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under argon or nitrogen). 2. Use High-Purity Reagents: Use reagents from reliable suppliers and ensure they are stored under the recommended conditions to prevent degradation. 3. Monitor Reaction Progress: Monitor the reaction by TLC or LC-MS and quench it promptly upon completion to avoid prolonged exposure to basic conditions.
Racemization occurs during the acid activation step. Prolonged Pre-activation: Allowing the N-acetyl-amino acid to sit with the coupling reagent and base for an extended period before adding the alcohol.Minimize Activation Time: Add the alcohol nucleophile as soon as possible after the initial activation of the carboxylic acid. Employ an in situ activation strategy where all components are mixed together, or add the coupling reagent last to the mixture of acid, alcohol, and base.[3]

Quantitative Data Summary

The choice of base and coupling additives significantly impacts the preservation of stereochemical integrity. The data below, often derived from analogous peptide coupling studies, illustrates these effects.

Table 1: Effect of Base on Racemization

Base pKa Steric Hindrance General Effect on Racemization
Triethylamine (TEA) ~10.7 Low High tendency to cause racemization[6]
N,N-Diisopropylethylamine (DIEA) ~10.1 High Moderate; less than TEA but more than NMM[6]
N-Methylmorpholine (NMM) ~7.4 Moderate Low tendency to cause racemization[6]

| 2,4,6-Collidine (TMP) | ~7.4 | Very High | Very low tendency to cause racemization[6] |

Table 2: Comparison of Common Coupling Systems

Coupling System Additive Advantages Considerations
DIC None Inexpensive High risk of racemization[2]
DIC / HOBt HOBt Reduced racemization, accelerates coupling[11] HOBt has explosive properties
DIC / HOAt HOAt More effective at suppressing racemization than HOBt[6] HOAt has explosive properties
DIC / Oxyma Oxyma Excellent racemization suppression, safer alternative to HOBt/HOAt[6] -
HBTU / HATU (Internal HOBt/HOAt) Highly efficient, fast reaction rates, low racemization[2][3] Can cause guanidinylation of free amines if used in excess

| PyBOP | (Internal HOBt) | Effective for sterically hindered couplings, low racemization | Byproduct (HMPA) is carcinogenic; newer versions avoid this |

Experimental Protocols

Protocol 1: Low-Racemization Esterification using HBTU

This protocol utilizes a uronium-based coupling reagent known for its efficiency and low racemization potential.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acetyl-amino acid (1.0 equiv.) and HBTU (1.1 equiv.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a sterically hindered base, such as N-methylmorpholine (NMM, 2.0 equiv.) or 2,4,6-collidine (2.0 equiv.), dropwise to the stirred solution.

  • Activation: Stir the mixture at 0 °C for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Esterification: Add the desired alcohol (1.2 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product using a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography.

Protocol 2: Analysis of Enantiomeric Purity via Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess of the synthesized ester.

Methodology:

  • Standard Preparation: If available, prepare a standard solution of the racemic N-acetyl-amino acid ester to determine the retention times of the L- and D-enantiomers.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified synthesized ester in the mobile phase or a compatible solvent.

  • System Setup: Install a suitable chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) on an HPLC system equipped with a UV detector.

  • Equilibration: Equilibrate the column with the chosen mobile phase (typically a mixture of hexane and isopropanol) until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic standard to identify the retention times for the D- and L-enantiomers.

    • Inject the synthesized sample under the identical conditions.

  • Quantification: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100

Workflow and Decision Making

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis to minimize racemization.

G Start Start: Plan Synthesis of N-Acetyl-Amino Acid Ester Initial Initial Synthesis Attempt (e.g., HBTU, NMM, 0°C) Start->Initial Analysis Analyze Product by Chiral HPLC Initial->Analysis CheckEE Is Enantiomeric Excess (ee) > 98%? Analysis->CheckEE Success Success: Process Optimized CheckEE->Success Yes Troubleshoot Troubleshoot Racemization CheckEE->Troubleshoot No Temp Lower Temperature to 0°C or below Troubleshoot->Temp Is Temp > 0°C? Base Switch to Weaker/Hindered Base (e.g., Collidine) Troubleshoot->Base Using DIEA/TEA? Reagent Switch Coupling Reagent/Additive (e.g., DIC/Oxyma) Troubleshoot->Reagent Using Carbodiimide alone? Temp->Initial Re-run Base->Initial Re-run Reagent->Initial Re-run

Caption: A decision-making workflow for minimizing racemization.

References

Improving peak resolution in chiral separation of Ac-D-Phe-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chiral separation of N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantiomeric separation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing practical solutions and guidance.

Q1: I am not seeing any separation of my Ac-D-Phe-OMe enantiomers. What are the most critical initial factors to check?

A1: Lack of separation is a common initial challenge. The most critical factor is the choice of the Chiral Stationary Phase (CSP). For N-acylated amino acids like Ac-D-Phe-OMe, polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally the most effective.[1][2][3]

  • Recommended Initial Screening:

    • Polysaccharide-based CSPs: Columns such as Chiralpak® IA, IB, AD-H, or Chiralcel® OD-H often show good enantioselectivity for amino acid derivatives.[1]

    • Macrocyclic Glycopeptide-based CSPs: A teicoplanin-based column, such as Astec® CHIROBIOTIC® T, is highly recommended as it has demonstrated broad enantioselectivity for N-acylated amino acids.[2][3]

If you are using an appropriate CSP and still see no separation, the next step is to optimize the mobile phase.

Q2: I have some peak separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution can be systematically addressed by optimizing the mobile phase composition, adjusting the column temperature, and modifying the flow rate.

  • Mobile Phase Optimization: The composition of your mobile phase plays a crucial role in chiral recognition.

    • Normal Phase: Vary the ratio of the non-polar and polar solvents (e.g., n-Hexane/Isopropanol). Small changes in the percentage of the alcohol modifier can significantly impact resolution.[1][4]

    • Polar Ionic Mode: For macrocyclic glycopeptide columns, a polar ionic mobile phase, such as methanol with small amounts of acetic acid and triethylamine, can facilitate the necessary chiral recognition interactions.[3]

    • Additives: The use of basic mobile phase additives, like cyclopropylamine or cyclobutylamine, can enhance chiral separation by disrupting hydrogen bonding involved in the recognition process.[5]

  • Temperature Adjustment: Column temperature affects the thermodynamics of the chiral recognition process.[6][7]

    • Lowering the temperature often enhances resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. A temperature screening study (e.g., 10°C to 40°C) is recommended.[7]

  • Flow Rate Reduction: Decreasing the flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution. However, this will also increase the analysis time.[7]

Q3: My peaks are tailing or showing asymmetry. What could be the cause and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

  • Check for System Issues: Ensure that there are no dead volumes in your HPLC system and that the column is properly packed.

  • Mobile Phase Modifiers: For basic compounds, adding a small amount of a basic modifier like diethylamine (e.g., 0.1%) to the mobile phase can reduce peak tailing.[4] For acidic compounds, an acidic modifier like formic acid or acetic acid (e.g., 0.1%) can improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

Data Presentation

The following tables summarize quantitative data for the chiral separation of N-acetyl-phenylalanine enantiomers under different experimental conditions.

Table 1: Chiral Separation of N-acetyl-D/L-phenylalanine on a Teicoplanin-based CSP [3]

ParameterValue
Chiral Stationary Phase Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time (N-acetyl-L-Phe) 5.8 min
Retention Time (N-acetyl-D-Phe) 7.2 min
Resolution (Rs) 2.1

Table 2: Enantiomer Separation of α-Amino Acid Ethyl Esters on Polysaccharide-based CSPs [1]

Chiral Stationary PhaseMobile Phase (Isopropanol/Hexane)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Chiralpak IA 20%1.231.542.89
Chiralpak IB 20%0.891.211.56
Chiralpak ID 20%1.111.332.11
Chiralpak IE 20%0.951.683.24
Chiralpak IF 20%1.021.151.21
Chiralcel OD-H 10%1.451.784.12
Lux Cellulose-1 10%1.391.824.33

Experimental Protocols

Protocol 1: Chiral Separation of N-acetyl-D/L-phenylalanine using a Teicoplanin-based CSP [3]

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

    • Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.

    • Sample: Racemic N-acetyl-D/L-phenylalanine.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.02:0.01 (v/v/v).

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to a wavelength of 254 nm.

    • Inject the prepared sample.

Mandatory Visualization

TroubleshootingWorkflow Start Start: Poor Peak Resolution (Rs < 1.5) CheckCSP Is the Chiral Stationary Phase (CSP) appropriate for N-acylated amino acids? Start->CheckCSP OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes Consult Consult Column Manufacturer or Specialist CheckCSP->Consult No VaryRatio Vary non-polar/polar solvent ratio (e.g., Hexane/IPA) OptimizeMP->VaryRatio AddModifier Add acidic/basic modifier (e.g., 0.1% TFA/DEA) VaryRatio->AddModifier Partial Improvement Success Resolution Achieved (Rs >= 1.5) VaryRatio->Success Resolution Achieved AdjustTemp Adjust Column Temperature (e.g., screen 10-40°C) AddModifier->AdjustTemp Partial Improvement AddModifier->Success Resolution Achieved LowerFlow Lower Flow Rate AdjustTemp->LowerFlow Partial Improvement AdjustTemp->Success Resolution Achieved LowerFlow->Success Resolution Achieved LowerFlow->Consult No Improvement

Caption: Troubleshooting workflow for improving peak resolution in chiral separation.

References

Technical Support Center: Ac-D-Phe-OMe Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Ac-D-Phe-OMe. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ac-D-Phe-OMe?

A1: Ac-D-Phe-OMe is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester linkage can be hydrolyzed to form N-acetyl-D-phenylalanine (Ac-D-Phe) and methanol. This is a major degradation route in aqueous solutions and is highly dependent on pH and temperature.

  • Racemization: The D-enantiomer can convert to its L-enantiomer (Ac-L-Phe-OMe). This is a significant stability concern, particularly under basic conditions or at elevated temperatures, as it can impact the stereospecificity of your molecule.

  • Oxidation: The phenylalanine residue can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species. This can lead to the formation of various oxidized byproducts.

Q2: What are the main factors that influence the stability of Ac-D-Phe-OMe?

A2: The stability of Ac-D-Phe-OMe is primarily affected by:

  • pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the breakdown of the ester bond. Generally, the compound is most stable at a slightly acidic to neutral pH.

  • Temperature: Higher temperatures accelerate the rates of all degradation pathways, including hydrolysis, racemization, and oxidation. For long-term storage, it is recommended to keep the compound at low temperatures, such as -20°C.[1][2]

  • Enzymes: In biological systems or in the presence of enzymatic contamination, proteases (like chymotrypsin) and esterases can catalyze the hydrolysis of the ester and potentially the amide bond.

  • Solvent: The choice of solvent can impact stability. While generally stable in common organic solvents used for peptide synthesis like DMF and NMP, prolonged storage in these solvents, especially if they contain impurities like amines, can lead to degradation. Hydrolysis can be a concern in protic solvents or if water is present.

  • Light and Oxygen: Exposure to light and oxygen can promote oxidative degradation.[1][2] It is advisable to store Ac-D-Phe-OMe in amber vials and under an inert atmosphere for maximal stability.[3]

Q3: How can I detect and quantify the degradation of Ac-D-Phe-OMe?

A3: The most common and effective method for analyzing the degradation of Ac-D-Phe-OMe is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed to separate the intact Ac-D-Phe-OMe from its potential degradation products, including Ac-D-Phe (from hydrolysis) and Ac-L-Phe-OMe (from racemization). A chiral HPLC column is necessary to separate the D- and L-enantiomers.[4][5] A photodiode array (PDA) detector is useful for peak purity analysis.

Q4: What are the expected degradation products I should look for?

A4: The primary degradation products to monitor are:

  • N-acetyl-D-phenylalanine (Ac-D-Phe): The product of ester hydrolysis.

  • Methanol: The other product of ester hydrolysis (though not typically monitored by HPLC).

  • N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe): The product of racemization.

  • Oxidized derivatives: These can be varied and may include hydroxylated forms of the phenyl ring.

Troubleshooting Guides

Issue 1: Rapid Loss of Ac-D-Phe-OMe in Aqueous Solution
Possible Cause Troubleshooting Step
Incorrect pH of the buffer Verify the pH of your solution. Ac-D-Phe-OMe is more susceptible to hydrolysis at acidic and basic pH. Adjust the pH to a range of 4-6 for better stability.
Elevated temperature Ensure your experiments are conducted at a controlled and appropriate temperature. If possible, perform experiments at a lower temperature to reduce the rate of hydrolysis.
Microbial or enzymatic contamination Use sterile buffers and handle samples under aseptic conditions to prevent microbial growth. If enzymatic degradation is suspected, consider adding broad-spectrum protease and esterase inhibitors.
Presence of catalytic impurities Ensure all glassware is thoroughly cleaned and that reagents are of high purity to avoid contaminants that could catalyze hydrolysis.
Issue 2: Appearance of an Unexpected Peak with the Same Mass in HPLC
Possible Cause Troubleshooting Step
Racemization An unexpected peak with the same mass as Ac-D-Phe-OMe is likely the L-enantiomer (Ac-L-Phe-OMe). Use a chiral HPLC column to confirm the presence of both enantiomers.[4][5]
Isomerization While less common for this molecule, other forms of isomerization could be possible under certain stress conditions. Further characterization by techniques like NMR or mass spectrometry may be needed.
Issue 3: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Step
Inconsistent sample preparation Ensure that the concentration, pH, and solvent composition are identical for all samples in a study. Use a standardized protocol for sample preparation.
Variable storage conditions Maintain consistent temperature, light exposure, and atmospheric conditions for all stability samples. Use a calibrated incubator or environmental chamber.
Analytical method variability Validate your HPLC method for reproducibility. Ensure the system is equilibrated, and use a fresh mobile phase for each run. Include a system suitability standard in your analytical runs.
Freeze-thaw cycles Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation.[1] Aliquot stock solutions into single-use vials.[2]

Quantitative Data Summary

The following tables provide illustrative data on the stability of Ac-D-Phe-OMe under various conditions. Please note that these are example values to demonstrate how to present stability data and may not represent actual experimental results.

Table 1: Illustrative Half-life (t½) of Ac-D-Phe-OMe Hydrolysis in Aqueous Buffers at 37°C

pHHalf-life (t½) in hours
2.012
4.0150
7.072
9.08

Table 2: Illustrative Percentage of Racemization to Ac-L-Phe-OMe after 24 hours

ConditionTemperature (°C)% Racemization
pH 7.025< 0.1%
pH 9.0251.5%
pH 7.0500.5%
pH 9.0505.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of Ac-D-Phe-OMe

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 10-20% degradation of the active substance.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Ac-D-Phe-OMe in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • Withdraw aliquots at 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature (25°C), protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store a solid sample of Ac-D-Phe-OMe in an oven at 80°C.

    • Dissolve samples at 24, 48, and 72 hours in the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solid sample of Ac-D-Phe-OMe to a light source according to ICH Q1B guidelines.

    • Dissolve a sample after exposure for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating Chiral HPLC Method for Ac-D-Phe-OMe

This method is designed to separate Ac-D-Phe-OMe from its primary degradation products, Ac-D-Phe and Ac-L-Phe-OMe.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with HPLC-grade methanol containing 0.1% acetic acid and 0.1% triethylamine.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 257 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Visualizations

Degradation_Pathways Ac-D-Phe-OMe Ac-D-Phe-OMe Ac-D-Phe Ac-D-Phe Ac-D-Phe-OMe->Ac-D-Phe Hydrolysis (H₂O, H⁺/OH⁻, Esterase) Methanol Methanol Ac-D-Phe-OMe->Methanol Hydrolysis (H₂O, H⁺/OH⁻, Esterase) Ac-L-Phe-OMe Ac-L-Phe-OMe Ac-D-Phe-OMe->Ac-L-Phe-OMe Racemization (OH⁻, Heat) Oxidation_Products Oxidation_Products Ac-D-Phe-OMe->Oxidation_Products Oxidation ([O], Light)

Caption: Primary degradation pathways of Ac-D-Phe-OMe.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid (HCl, Heat) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base (NaOH) Base->Stressed_Samples Oxidation Oxidation (H₂O₂) Oxidation->Stressed_Samples Heat Thermal (Dry Heat) Heat->Stressed_Samples Light Photostability (ICH Q1B) Light->Stressed_Samples Ac-D-Phe-OMe_Sample Ac-D-Phe-OMe Sample Ac-D-Phe-OMe_Sample->Acid Ac-D-Phe-OMe_Sample->Base Ac-D-Phe-OMe_Sample->Oxidation Ac-D-Phe-OMe_Sample->Heat Ac-D-Phe-OMe_Sample->Light HPLC_Analysis Chiral HPLC-PDA Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification, Quantification, Purity) HPLC_Analysis->Data_Analysis Stability_Profile Stability Profile Data_Analysis->Stability_Profile

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Peptide Coupling with Methyl Acetyl-D-phenylalaninate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during peptide coupling reactions involving Methyl acetyl-D-phenylalaninate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in peptide coupling?

A1: The two most prevalent side reactions are racemization (epimerization) of the D-phenylalanine residue and the formation of a diketopiperazine (DKP) byproduct. N-acetylated amino acids, like this compound, are particularly susceptible to these reactions.[1][2]

Q2: Why is racemization a significant issue with N-acetyl-D-phenylalaninate?

A2: Racemization, the conversion of the D-enantiomer to a mixture of D and L enantiomers, is a major concern because the biological activity of peptides is often highly dependent on their specific stereochemistry.[3] The N-acetyl group on the phenylalanine derivative promotes the formation of an oxazolone (also known as an azlactone) intermediate during the carboxyl group activation step of the peptide coupling reaction.[1][3] This oxazolone intermediate has an acidic proton at the alpha-carbon, which can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3]

Q3: What is diketopiperazine (DKP) formation and when does it occur?

A3: Diketopiperazine formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, particularly when coupling the second amino acid to an N-terminal this compound.[2] This results in the cleavage of the dipeptide from the resin (in solid-phase synthesis) or the formation of a stable six-membered ring in solution, leading to a significant loss of the desired peptide product.[4] This side reaction is especially common when proline or glycine is the second amino acid in the sequence.[2]

Q4: How can I detect and quantify the extent of racemization in my product?

A4: The most common and reliable method for determining the enantiomeric purity of your peptide is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[3] This technique allows for the separation and quantification of the different stereoisomers. You will typically need to analyze a racemic standard to identify the retention times of the D- and L-enantiomers.[3]

Q5: What factors influence the rate of these side reactions?

A5: Several factors can influence the extent of side reactions:

  • Coupling Reagents: The choice of coupling reagent significantly impacts racemization. Uronium-based reagents like TBTU can promote oxazolone formation.[1] Carbodiimides like DCC and EDC can also lead to racemization, although the addition of additives like HOBt can suppress it.[2][5]

  • Base: The type and amount of base used are critical. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can affect reaction rates and the stability of intermediates.

  • Temperature: Higher temperatures can accelerate the rates of both desired and side reactions.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side product formation.

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

Symptoms:

  • Chiral HPLC analysis shows a significant peak corresponding to the undesired L-enantiomer of the phenylalanine residue.

  • The biological activity of the synthesized peptide is lower than expected.

Possible Causes & Solutions:

Cause Solution
Inappropriate Coupling Reagent Avoid using uronium-based reagents like TBTU when coupling N-acetylated amino acids.[1] Opt for a carbodiimide-based coupling in the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or its less explosive analogue, OxymaPure®.
Strong Base Replace strong bases like DIPEA with a weaker base such as pyridine or N-methylmorpholine (NMM).[1]
Excess Base Use the minimum effective amount of base, typically 1 to 2 equivalents.[1]
High Temperature Perform the coupling reaction at a lower temperature, for example, by starting the reaction at 0°C and allowing it to slowly warm to room temperature.
Prolonged Reaction Time Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Issue 2: Low Yield of the Desired Peptide due to Diketopiperazine (DKP) Formation

Symptoms:

  • Purification of the crude product yields a significant amount of a low molecular weight byproduct.

  • Mass spectrometry analysis of the byproduct corresponds to the cyclic dipeptide of acetyl-D-phenylalanine and the second amino acid.

  • Overall yield of the target peptide is significantly reduced.

Possible Causes & Solutions:

Cause Solution
Sequence Susceptibility DKP formation is highly sequence-dependent and is more likely to occur when proline or glycine is the second amino acid.[2] If possible, consider altering the synthesis strategy.
Prolonged Coupling/Deprotection Times Minimize the time the dipeptide is exposed to conditions that favor cyclization. This includes both the coupling of the second amino acid and the deprotection of the N-terminal protecting group of the dipeptide.
Choice of N-terminal Protecting Group While the acetyl group is fixed in this case, for future syntheses, using a bulky protecting group on the N-terminus of the dipeptide can sterically hinder the intramolecular cyclization.
Solid-Phase Synthesis Strategy When using solid-phase peptide synthesis (SPPS), the choice of resin can have an impact. For sequences prone to DKP formation, using a 2-chlorotrityl chloride resin can be beneficial as its steric bulk can inhibit this side reaction.[2]

Quantitative Data Summary

The extent of racemization is highly dependent on the reaction conditions. The following table summarizes the diastereomeric ratio of products from the coupling of N-acetyl-L-phenylalanine with a glucosamine derivative using TBTU with different bases. While this study used the L-enantiomer, the principles of racemization apply equally to the D-enantiomer.

Coupling ReagentBaseBase EquivalentsDiastereomeric Ratio (L:D)Reference
TBTUDIPEA>1Major D-product[6]
TBTUDIPEA1Mixture of diastereomers[6]
TBTUPyridine1Predominantly L-product[6]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using EDC/HOBt to Minimize Racemization

This protocol describes a general method for coupling this compound to an amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq.)

  • Amino acid ester hydrochloride (1.0-1.2 eq.)

  • EDC (1.2 eq.)

  • HOBt (1.2 eq.)

  • N-methylmorpholine (NMM) or another suitable non-nucleophilic base (to neutralize the amino acid ester hydrochloride)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve the amino acid ester hydrochloride and NMM in anhydrous DCM or DMF in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve this compound and HOBt in anhydrous DCM or DMF.

  • Cool both solutions in an ice bath to 0°C.

  • Add the EDC to the solution containing this compound and HOBt. Stir for 5-10 minutes to allow for pre-activation.

  • Slowly add the activated solution to the cooled amino acid ester solution.

  • Allow the reaction to stir at 0°C for 2-3 hours, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, perform an aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general guideline for analyzing the enantiomeric purity of the synthesized peptide.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • HPLC-grade solvents (e.g., hexane, isopropanol).

  • Racemic standard of the peptide (if available).

Procedure:

  • If available, prepare a standard solution of the racemic peptide to determine the retention times of the D- and L-enantiomers.

  • Prepare a dilute solution of your synthesized peptide sample in a suitable solvent.

  • Set up the HPLC system with the chiral column and equilibrate with the mobile phase (e.g., a mixture of hexane and isopropanol). The exact mobile phase composition will need to be optimized for your specific peptide.

  • Inject the racemic standard (if available) and record the chromatogram to identify the peaks for the D- and L-enantiomers.

  • Inject your synthesized sample and record the chromatogram under the same conditions.

  • Integrate the peak areas for both enantiomers in your sample chromatogram.

  • Calculate the percentage of the undesired enantiomer to determine the extent of racemization.

Visualizations

Racemization_Pathway cluster_0 Activation Step cluster_1 Racemization Pathway cluster_2 Coupling to Peptide Ac-D-Phe-OMe This compound Activated_Intermediate Activated Intermediate Ac-D-Phe-OMe->Activated_Intermediate + Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization Desired_Peptide Desired D-Peptide Activated_Intermediate->Desired_Peptide + Amino Acid Ester Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone + H+ Racemized_Peptide Undesired L-Peptide Racemized_Oxazolone->Racemized_Peptide + Amino Acid Ester

Caption: Racemization of this compound via oxazolone formation.

DKP_Formation cluster_0 Dipeptide Stage cluster_1 Intramolecular Cyclization cluster_2 Products Dipeptide Ac-D-Phe-AA-OR DKP Diketopiperazine (DKP) Dipeptide->DKP Intramolecular Nucleophilic Attack DKP_Product Cyclic Dipeptide Byproduct DKP->DKP_Product Cleaved_Resin Cleaved Resin/Solvent DKP->Cleaved_Resin

Caption: Diketopiperazine (DKP) formation from an N-terminal Ac-D-Phe dipeptide.

Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Side Product (e.g., Chiral HPLC, MS) Start->Identify Racemization Racemization? Identify->Racemization DKP DKP Formation? Racemization->DKP No Optimize_Coupling Optimize Coupling: - Change Reagent (e.g., EDC/HOBt) - Use Weaker Base (e.g., Pyridine) - Lower Temperature Racemization->Optimize_Coupling Yes Optimize_Time_Resin Optimize Conditions: - Minimize Reaction Times - Consider 2-Cl-Trt Resin (SPPS) DKP->Optimize_Time_Resin Yes Re-analyze Re-analyze Product DKP->Re-analyze No Optimize_Coupling->Re-analyze Optimize_Time_Resin->Re-analyze

Caption: Troubleshooting workflow for side reactions in peptide coupling.

References

Technical Support Center: Purification of N-acetyl-D-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-acetyl-D-phenylalanine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-acetyl-D-phenylalanine and its derivatives in a question-and-answer format.

Crystallization Issues

Question: My N-acetyl-D-phenylalanine derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," the formation of a liquid phase instead of solid crystals, can be caused by several factors. Here are some troubleshooting steps:

  • Increase the Solvent Volume: The concentration of your compound may be too high. Try adding more of the hot solvent to ensure the compound is fully dissolved before cooling.[1]

  • Use a Different Solvent System: The chosen solvent may not be ideal. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can sometimes promote better crystal formation.[1]

  • Slow Down the Cooling Rate: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.[1]

  • Add a Seed Crystal: If you have a small amount of pure N-acetyl-D-phenylalanine derivative, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.[1]

Question: The yield of my recrystallized N-acetyl-D-phenylalanine derivative is very low. How can I improve it?

Answer: Low yield can result from several factors. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: While you need enough solvent to dissolve the compound when hot, using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]

  • Ensure Complete Precipitation: Make sure the solution is sufficiently cold to maximize the precipitation of the product. Cooling in an ice bath for an extended period can help.[1]

  • Avoid Premature Crystallization During Hot Filtration: If you are performing hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[1]

  • Wash the Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[1]

Question: My N-acetyl-D-phenylalanine derivative crystals are discolored. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% of the solute weight). Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Remove the charcoal by hot gravity filtration. It is crucial to use fluted filter paper to speed up the filtration and to pre-heat the funnel and receiving flask to prevent premature crystallization.[1]

Impurity and Purity Analysis Issues

Question: How can I determine the purity of my N-acetyl-D-phenylalanine derivative sample?

Answer: The purity of N-acetyl-D-phenylalanine derivatives is typically assessed using High-Performance Liquid Chromatography (HPLC). A purity of ≥99% is generally considered high for many applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.[1]

Question: My sample is contaminated with the L-enantiomer. How can I separate the enantiomers?

Answer: The separation of D- and L-enantiomers can be a significant challenge. Here are two common approaches:

  • Enzymatic Resolution: This method utilizes the stereospecificity of enzymes. For instance, an acylase can be used to selectively hydrolyze the N-acetyl group from the L-enantiomer in a racemic mixture of N-acetyl-DL-phenylalanine. The resulting L-phenylalanine can then be separated from the unreacted N-acetyl-D-phenylalanine based on their different physical and chemical properties.

  • Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution.[1]

Frequently Asked Questions (FAQs)

What are the common impurities in the synthesis of N-acetyl-D-phenylalanine derivatives?

Common impurities can include the unreacted starting materials (D-phenylalanine and acetylating agent), the corresponding L-enantiomer (N-acetyl-L-phenylalanine), and byproducts of the acetylation reaction.[2]

What are suitable solvents for recrystallizing N-acetyl-D-phenylalanine?

Commonly used solvents for the recrystallization of N-acetyl-phenylalanine include water, ethanol, and mixtures of organic solvents like diethyl ether-petroleum ether for ester derivatives.[2] The choice of solvent will depend on the specific derivative being purified.

How can I avoid racemization during the synthesis and purification of N-acetyl-D-phenylalanine derivatives?

Racemization can occur under harsh reaction conditions, such as high temperatures or extreme pH. It is important to use mild reaction conditions and to carefully control the pH during purification steps.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for N-acetyl-phenylalanine Derivatives

Solvent SystemTypical Yield (%)Resulting Purity (%)Notes
Water70-85>98Good for N-acetyl-phenylalanine. Solubility is low in cold water and high in hot water.
Ethanol/Water75-90>99A common and effective solvent mixture. The ratio can be optimized for specific derivatives.
Diethyl Ether/Petroleum Ether60-80>97Suitable for less polar derivatives like N-acetyl-phenylalanine methyl ester.[2]
Methanol65-85>98Can be effective, but care must be taken as some derivatives may be highly soluble, leading to lower yields.

Table 2: Performance of Chiral HPLC Columns for Separation of N-acetyl-phenylalanine Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (D-enantiomer) (min)Retention Time (L-enantiomer) (min)Resolution (Rs)Reference
Teicoplanin-basedMethanol with 0.1% Acetic Acid and 0.1% Triethylamine~8.5~10.2>1.5[3]
Ristocetin-basedAcetonitrile/Water (60/40, v/v) at 23°C--2.75[4][5]
Teicoplanin-basedAcetonitrile/Water (75/25, v/v) at 23°C--1.59[4][5]

Table 3: Typical Results for Enzymatic Resolution of N-acetyl-DL-phenylalanine

EnzymeProductTypical Yield (%)Enantiomeric Excess (ee) (%)Reference
Acylase IL-phenylalanine40-45>99[6]
Acylase IN-acetyl-D-phenylalanine45-50>99[6]

Experimental Protocols

Protocol 1: Recrystallization of N-acetyl-D-phenylalanine

  • Dissolution: In an Erlenmeyer flask, add the crude N-acetyl-D-phenylalanine and a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture).

  • Heating: Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add small portions of the hot solvent until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Chiral HPLC Analysis of N-acetyl-D/L-phenylalanine

  • Mobile Phase Preparation: Prepare the mobile phase, for example, methanol with 0.1% acetic acid and 0.1% triethylamine. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the N-acetyl-phenylalanine sample at a concentration of 1.0 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the D- and L-enantiomers by comparing their retention times to a standard if available. Calculate the purity and enantiomeric excess.

Protocol 3: Enzymatic Resolution of N-acetyl-DL-phenylalanine using Acylase I

  • Substrate Preparation: Dissolve N-acetyl-DL-phenylalanine in deionized water. Adjust the pH to 7.5 with a sodium hydroxide solution.

  • Enzyme Addition: Add Acylase I to the substrate solution. A typical enzyme loading is around 1000 units per gram of substrate.

  • Reaction: Incubate the mixture at 37°C with gentle stirring. Maintain the pH at 7.5 by adding a dilute NaOH solution as the reaction proceeds (due to the formation of L-phenylalanine).

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for the formation of L-phenylalanine using a suitable method like HPLC. The reaction is typically stopped at around 50% conversion.

  • Enzyme Deactivation: Terminate the reaction by heating the mixture to 80-90°C for 15 minutes to denature the enzyme.

  • Separation:

    • Cool the mixture and remove the precipitated enzyme by filtration or centrifugation.

    • Adjust the pH of the filtrate to the isoelectric point of L-phenylalanine (pH 5.5-6.0) to precipitate the L-phenylalanine. Collect the L-phenylalanine by filtration.

    • Acidify the remaining solution to a low pH (e.g., pH 2) with HCl to protonate the N-acetyl-D-phenylalanine, which can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The separated L-phenylalanine and N-acetyl-D-phenylalanine can be further purified by recrystallization.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity and Identity Analysis cluster_end Final Product Crude N-acetyl-D-phenylalanine Derivative Crude N-acetyl-D-phenylalanine Derivative Recrystallization Recrystallization Crude N-acetyl-D-phenylalanine Derivative->Recrystallization Initial Purification Chiral_HPLC Chiral HPLC Crude N-acetyl-D-phenylalanine Derivative->Chiral_HPLC For Enantiomeric Impurities Enzymatic_Resolution Enzymatic Resolution Crude N-acetyl-D-phenylalanine Derivative->Enzymatic_Resolution For Racemic Mixtures Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Chiral_HPLC->Enantiomeric_Purity Enzymatic_Resolution->Purity_Analysis Pure_N_acetyl_D_phenylalanine_Derivative Pure N-acetyl-D-phenylalanine Derivative Purity_Analysis->Pure_N_acetyl_D_phenylalanine_Derivative Enantiomeric_Purity->Pure_N_acetyl_D_phenylalanine_Derivative

Caption: General workflow for the purification of N-acetyl-D-phenylalanine derivatives.

Troubleshooting_Crystallization Start Crystallization Issue Oiling_Out Product 'Oiling Out'? Start->Oiling_Out Low_Yield Low Crystal Yield? Oiling_Out->Low_Yield No Increase_Solvent Increase Solvent Volume Oiling_Out->Increase_Solvent Yes Discolored_Crystals Crystals Discolored? Low_Yield->Discolored_Crystals No Minimize_Hot_Solvent Minimize Hot Solvent Low_Yield->Minimize_Hot_Solvent Yes Charcoal_Treatment Treat with Activated Charcoal Discolored_Crystals->Charcoal_Treatment Yes Successful_Crystallization Successful Crystallization Discolored_Crystals->Successful_Crystallization No Change_Solvent Change Solvent System Increase_Solvent->Change_Solvent Slow_Cooling Slow Down Cooling Change_Solvent->Slow_Cooling Scratch_Glass Scratch Glassware Slow_Cooling->Scratch_Glass Seed_Crystal Add Seed Crystal Scratch_Glass->Seed_Crystal Seed_Crystal->Successful_Crystallization Ensure_Precipitation Ensure Complete Precipitation Minimize_Hot_Solvent->Ensure_Precipitation Preheat_Funnel Pre-heat Funnel for Hot Filtration Ensure_Precipitation->Preheat_Funnel Wash_Cold Wash with Cold Solvent Preheat_Funnel->Wash_Cold Wash_Cold->Successful_Crystallization Charcoal_Treatment->Successful_Crystallization

Caption: Troubleshooting decision tree for common crystallization challenges.

References

Technical Support Center: Scaling Up the Synthesis of Methyl Acetyl-D-phenylalaninate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Methyl acetyl-D-phenylalaninate for pilot studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound on a larger scale?

A1: There are two main strategies for synthesizing this compound at a pilot scale. The choice of route often depends on the available starting materials and the desired optical purity.

  • Route 1: Synthesis of N-acetyl-D,L-phenylalanine methyl ester followed by resolution. This is a common industrial approach where the racemic mixture is first synthesized and then the desired D-enantiomer is separated from the L-enantiomer.

  • Route 2: Asymmetric synthesis. This route aims to directly produce the desired D-enantiomer, for example, through asymmetric hydrogenation of a suitable precursor.[1]

Q2: What are the common methods for resolving the racemic N-acetyl-D,L-phenylalanine methyl ester?

A2: Resolution of the racemic mixture is a critical step to obtain the optically pure this compound. The two primary methods are:

  • Enzymatic Resolution: This method utilizes enzymes, such as serine proteinases, that selectively act on the L-enantiomer.[2][3][4] For instance, a serine proteinase can selectively hydrolyze N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, leaving the desired N-acetyl-D-phenylalanine methyl ester unreacted.[2][3][4] The unreacted D-ester can then be separated.

  • Chemical Resolution: This involves using a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing for their separation by crystallization.[5][6] N-acetyl-D-phenylglycine has been reported as an effective resolving agent for DL-phenylalanine methyl ester.[5][6]

Q3: What are the key parameters to control during the enzymatic resolution process?

A3: To ensure efficient and selective enzymatic resolution, the following parameters should be carefully controlled:

  • pH: The pH of the aqueous medium should be maintained in the range of 5 to 10, with a preferred range of 7 to 8.[2][4]

  • Temperature: The reaction temperature should be kept between 10°C and 60°C, with an optimal range of 20°C to 40°C.[2][4]

  • Enzyme Concentration: The concentration of the enzyme will affect the reaction rate.[3]

  • Substrate Concentration: The concentration of N-acetyl-D,L-phenylalanine methyl ester should be considered, with good solubility (about 20% by weight at pH 7.5 and 25°C) being advantageous.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting & Solutions
Incomplete Esterification Reaction - Optimize Reaction Time and Temperature: For acid-catalyzed esterification, ensure the reaction is refluxed for a sufficient duration (e.g., 3 hours).[2][3] - Use Excess Alcohol: Employ a large excess of methanol to drive the equilibrium towards the ester product.[7] - Choice of Catalyst: Consider using effective catalysts like sulfuric acid or thionyl chloride, but be mindful of their handling and environmental impact.[2][8]
Side Reactions - Hydrolysis: Ensure anhydrous conditions by thoroughly drying glassware and using anhydrous solvents to prevent the ester product from hydrolyzing back to the carboxylic acid.[9]
Losses During Workup and Purification - Optimize Extraction: Use appropriate solvents (e.g., ether, methylene chloride) and perform multiple extractions to ensure complete recovery of the product.[2][10] - Recrystallization: For solid products, optimize the recrystallization solvent system to maximize yield while achieving the desired purity.[10]

Issue 2: Racemization and Loss of Stereochemical Purity

Possible Cause Troubleshooting & Solutions
Harsh Reaction Conditions - Temperature Control: Avoid excessive heat, as it can promote racemization.[8] For instance, in the synthesis of N-acetyl-D-phenylglycine as a resolving agent, a low temperature of -10°C was found to be optimal for maintaining optical purity.[5][6] - Base Selection: The strength and stoichiometry of the base used in coupling reactions can significantly impact racemization. Weaker bases like pyridine are often preferred over stronger, sterically hindered bases.[9]
Formation of Azlactone Intermediate - Choice of Coupling Agent: Some coupling agents are more prone to causing racemization. Consider alternatives known for lower racemization potential.[9] - Protecting Group Strategy: If feasible, using a different N-protecting group that is less prone to azlactone formation, such as Boc or Cbz, can be beneficial.[9]
Alkaline Conditions - pH Control: Be aware that alkaline conditions can lead to the removal of the α-hydrogen, resulting in a loss of configuration.[5]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-D,L-phenylalanine methyl ester via Acid-Catalyzed Esterification

This protocol is adapted from a common laboratory procedure for the esterification of N-acetyl-amino acids.

  • Reaction Setup: In a round-bottom flask, combine N-acetyl-D,L-phenylalanine, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid.[2][3]

  • Reflux: Heat the mixture to reflux for 3 hours.[2][3]

  • Solvent Removal: After cooling, remove the methanol under vacuum.

  • Workup: Dissolve the resulting oily residue in ether. Wash the ether solution with a 5% sodium bicarbonate solution, followed by a saturated sodium chloride solution.[2]

  • Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the crude product.[2]

  • Purification: The product can be further purified by recrystallization from a suitable solvent system like diethyl ether-petroleum ether to obtain a colorless solid.[10]

Protocol 2: Enzymatic Resolution of N-acetyl-D,L-phenylalanine methyl ester

This protocol outlines the general steps for enzymatic resolution using a serine proteinase.

  • Slurry Preparation: Prepare a slurry of N-acetyl-D,L-phenylalanine methyl ester in water.[2][11]

  • pH Adjustment: Adjust the pH of the slurry to 7.5 using a 0.2 N sodium hydroxide solution.[2][11]

  • Enzyme Addition: Add the serine proteinase to the mixture while stirring.[2][11]

  • pH Maintenance: Maintain the pH at 7.5 by the controlled addition of 0.2 N sodium hydroxide until the enzyme activity ceases.[2][11]

  • Extraction of D-enantiomer: Extract the reaction mixture with a suitable organic solvent (e.g., methylene chloride) to separate the unreacted N-acetyl-D-phenylalanine methyl ester.[2][4]

  • Isolation of L-enantiomer (byproduct): Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid and extract with an organic solvent (e.g., ethyl acetate) to recover the N-acetyl-L-phenylalanine.[2][4][11]

Data Presentation

Table 1: Summary of Yields and Purity in a Representative Enzymatic Resolution

ProductYieldOptical Purity
N-acetyl-D-phenylalanine methyl ester97.6%98%
N-acetyl-L-phenylalanine96.5%>98%

Data extracted from a patent describing the enzymatic resolution process.[2][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Enzymatic Resolution start N-acetyl-D,L-phenylalanine esterification Acid-Catalyzed Esterification start->esterification racemate N-acetyl-D,L-phenylalanine methyl ester esterification->racemate enzyme Serine Proteinase pH 7.5, 20-40°C racemate->enzyme separation Extraction enzyme->separation d_ester This compound (Product) separation->d_ester Organic Phase l_acid N-acetyl-L-phenylalanine (Byproduct) separation->l_acid Aqueous Phase

Caption: Workflow for the synthesis and enzymatic resolution of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity (Racemization) Troubleshooting issue Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? issue->incomplete_rxn workup_loss Losses During Workup? issue->workup_loss racemization Racemization Detected? issue->racemization optimize_cond Optimize Time/ Temp/Catalyst incomplete_rxn->optimize_cond optimize_extr Optimize Extraction/ Purification workup_loss->optimize_extr harsh_cond Check Temp/ Base Strength racemization->harsh_cond coupling_agent Evaluate Coupling Agent/Protecting Group racemization->coupling_agent

Caption: Troubleshooting decision tree for scaling up the synthesis.

References

Technical Support Center: Enhancing Enzymatic Hydrolysis of Racemic N-acetyl-phenylalanine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the efficiency of enzymatic hydrolysis for the resolution of racemic N-acetyl-phenylalanine esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enzymatic hydrolysis of racemic N-acetyl-phenylalanine esters? The primary goal is to perform a kinetic resolution of a racemic mixture. Enzymes, due to their stereospecific nature, selectively catalyze the hydrolysis of one enantiomer (typically the L-enantiomer) into the corresponding N-acetyl-amino acid, leaving the other enantiomer (the D-ester) largely unreacted.[1][2] This allows for the separation of the two enantiomers, which is a critical step in producing enantiomerically pure compounds for pharmaceuticals.[1]

Q2: Which classes of enzymes are most effective for this reaction? Three main classes of enzymes are widely used:

  • Acylases (e.g., Aminoacylase I): These are highly efficient for hydrolyzing the N-acetyl group of the L-enantiomer of N-acetyl-amino acids.[1]

  • Proteases (e.g., α-chymotrypsin, Subtilisin): These enzymes can effectively catalyze the enantioselective hydrolysis of amino acid esters, often showing high selectivity for the L-enantiomer.[1][3]

  • Lipases (e.g., Candida rugosa lipase): Lipases are versatile and can be used for the enantioselective hydrolysis of the ester group, often in biphasic (organic-aqueous) systems.[1][4]

Q3: Why is stopping the reaction at ~50% conversion important? For a kinetic resolution, the highest enantiomeric excess (e.e.) for both the produced acid and the remaining unreacted ester is typically achieved at approximately 50% conversion.[1] Proceeding beyond this point may lead to the slower hydrolysis of the non-preferred enantiomer, which would decrease the enantiomeric purity of both the product and the remaining substrate.

Q4: What are the main advantages of using an immobilized enzyme? Enzyme immobilization, which involves attaching the enzyme to an insoluble support material, offers several key advantages:

  • Enhanced Stability: Immobilized enzymes are generally more resistant to changes in temperature and pH.[5]

  • Reusability: The enzyme can be easily recovered by filtration and reused for multiple reaction cycles, which significantly improves process economics.[5][6]

  • Simplified Product Purification: It prevents enzyme contamination in the final product, simplifying downstream processing.[5]

Troubleshooting Guide

Low Reaction Conversion or Rate

Q5: My reaction shows very low conversion even after an extended period. What are the potential causes and how can I improve it? A5: Low conversion can stem from several factors. Systematically investigate the following:

  • Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[5][7] Verify that your reaction conditions align with the enzyme's optimum (see Table 1). For many acylases and proteases used in this application, the optimal pH is typically between 7.0 and 8.0.[3][5]

  • Insufficient Enzyme Concentration: The reaction rate is often directly proportional to the enzyme concentration.[8] If the enzyme loading is too low, the reaction will proceed slowly. Try incrementally increasing the amount of enzyme.[5]

  • Poor Substrate Solubility: N-acetyl-phenylalanine esters may have limited solubility in aqueous buffers. Ensure the substrate is fully dissolved or that the reaction mixture is vigorously stirred to maximize the surface area in a slurry or biphasic system.[3]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Additionally, components of the reaction mixture could be acting as inhibitors.

  • Presence of Inhibitors: Certain metal ions or other chemical species can inhibit enzyme activity. Conversely, some enzymes are metalloenzymes that require specific divalent cations (e.g., Co²⁺, Mg²⁺) for optimal activity.[5]

Low Enantioselectivity (Enantiomeric Excess - e.e.)

Q6: The conversion is acceptable, but the enantiomeric excess (e.e.) of my product is poor. How can I improve selectivity? A6: Low enantioselectivity indicates that the enzyme is hydrolyzing both enantiomers at comparable rates. Consider these solutions:

  • Optimize Reaction Conditions: Enantioselectivity can be sensitive to temperature, pH, and solvent system. Systematically varying these parameters can sometimes enhance the enzyme's ability to discriminate between enantiomers.

  • Change the Enzyme: Not all enzymes have high enantioselectivity for a specific substrate. If optimization fails, screen different enzymes (e.g., a different type of lipase or protease) as they exhibit different specificities.[1]

  • Substrate Modification: Modifying the ester group (e.g., from methyl to ethyl or propyl ester) can sometimes improve the "fit" of one enantiomer in the enzyme's active site, thereby enhancing selectivity.

  • Analytical Error: Inaccurate measurement can lead to incorrect e.e. values. Ensure your analytical method, such as chiral HPLC, is properly validated and calibrated for separating and quantifying the N-acetyl-L-phenylalanine product and the remaining N-acetyl-D-phenylalanine ester.[5]

Enzyme Instability and Reusability

Q7: My free enzyme works well for the first run but loses significant activity upon reuse. What can be done? A7: This is a common challenge with free enzymes in solution. The most effective strategy is enzyme immobilization.

  • Immobilization: Attaching the enzyme to a solid support like alginate beads or a resin can dramatically improve its operational stability and allow for easy recovery and reuse.[5] For example, aminoacylase immobilized on calcium alginate beads retained about 60% of its activity after four reaction cycles.[5]

  • Process Conditions: Even for free enzymes, avoiding harsh conditions (extreme pH or high temperatures) during the reaction and product work-up can help preserve its activity for subsequent use.

Data Presentation

Table 1: General Optimal Conditions for Enzymatic Hydrolysis

ParameterAcylaseProtease (e.g., Subtilisin)Lipase
pH 7.0 - 8.0[5]7.0 - 8.0[3]6.0 - 8.0 (aqueous phase)
Temperature (°C) 37 - 50[5]20 - 40[3]30 - 50
Metal Ion Activators Co²⁺, Mg²⁺[5]Often not requiredOften not required
Typical System Aqueous bufferAqueous buffer[3]Biphasic (Organic/Aqueous)[1]

Experimental Protocols

Protocol 1: Acylase-Catalyzed Hydrolysis of N-Acetyl-DL-Phenylalanine

This protocol focuses on the hydrolysis of the N-acetyl group from the L-enantiomer.

  • Substrate Preparation: Prepare a solution of racemic N-acetyl-DL-phenylalanine in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Enzyme Addition: Add Aminoacylase I to the substrate solution. The optimal enzyme concentration should be determined empirically but a starting point is 0.1-1 mg/mL.

  • Reaction Incubation: Incubate the mixture at 37°C with gentle stirring.[1]

  • Monitoring: Monitor the reaction progress by measuring the formation of L-phenylalanine. This can be done by taking aliquots at regular intervals and analyzing them via HPLC.[9] The reaction should be stopped at ~50% conversion.

  • Enzyme Deactivation: Terminate the reaction by heating the mixture to 80-90°C for 15 minutes to denature the enzyme.[1]

  • Product Separation:

    • Remove the precipitated enzyme by centrifugation or filtration.[1]

    • Adjust the pH of the supernatant to the isoelectric point of L-phenylalanine (pH 5.48) and cool to 4°C to crystallize the L-phenylalanine product.[1]

    • Filter to collect the L-phenylalanine.

    • Acidify the remaining filtrate to pH 2.0 with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate) to recover the unreacted N-acetyl-D-phenylalanine.[1]

Protocol 2: Protease-Catalyzed Hydrolysis of N-Acetyl-DL-Phenylalanine Methyl Ester

This protocol uses a protease to selectively hydrolyze the L-ester.[3][6][10]

  • Substrate Preparation: Create a slurry of N-acetyl-DL-phenylalanine methyl ester in water (e.g., ~10% w/w).[3]

  • pH Adjustment: Adjust the pH of the slurry to 7.5 using a dilute NaOH solution (e.g., 0.2 N).[6][10]

  • Enzyme Addition: Add a serine protease (e.g., Subtilisin) to the mixture while stirring.

  • Reaction Control: Maintain the pH at 7.5 by the continuous addition of the NaOH solution using a pH-stat. The rate of NaOH consumption is a direct measure of the hydrolysis rate.[1]

  • Termination: Continue the reaction until the rate of NaOH consumption ceases or slows dramatically, indicating ~50% conversion.

  • Product Separation:

    • Extract the mixture with an organic solvent (e.g., methylene chloride or ethyl acetate) to remove the unreacted N-acetyl-D-phenylalanine methyl ester.[6][10]

    • Acidify the remaining aqueous layer to pH 1-2 with a strong acid (e.g., H₂SO₄ or HCl).[6][10]

    • Extract the acidified aqueous phase with ethyl acetate. The combined organic extracts contain the N-acetyl-L-phenylalanine product.[6][10]

    • Evaporate the solvent to yield the product.

Visualizations

Caption: General workflow for the enzymatic kinetic resolution of N-acetyl-phenylalanine esters.

G start Low Conversion Rate? ph_temp Is pH / Temperature Optimal? start->ph_temp enzyme_conc Is Enzyme Concentration Sufficient? ph_temp->enzyme_conc No adjust_ph_temp Adjust pH (7-8) and Temp (37-50°C) ph_temp->adjust_ph_temp Yes substrate_sol Is Substrate Solubility an Issue? enzyme_conc->substrate_sol No increase_enzyme Increase Enzyme Loading enzyme_conc->increase_enzyme Yes improve_mixing Improve Stirring / Use Biphasic System substrate_sol->improve_mixing Yes check_activity Check Enzyme Activity / Consider Inhibitors substrate_sol->check_activity No

Caption: Troubleshooting decision tree for addressing low reaction conversion rates.

G cluster_before Initial State (Racemic Mixture) cluster_after Post-Reaction (~50% Conversion) L_Ester L-Ester Enzyme Enzyme (e.g., Protease) L_Ester->Enzyme High Affinity (Fast Reaction) D_Ester D-Ester D_Ester->Enzyme Low Affinity (Slow/No Reaction) L_Acid L-Acid D_Ester_rem D-Ester Enzyme->L_Acid Catalyzes Hydrolysis

Caption: Logical diagram illustrating the principle of enantioselective enzymatic hydrolysis.

References

Technical Support Center: Overcoming Poor Solubility of Methyl Acetyl-D-Phenylalaninate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Methyl acetyl-D-phenylalaninate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why am I observing precipitation when adding my this compound stock solution to my aqueous experimental buffer?

A2: Precipitation upon dilution of an organic stock solution (e.g., in DMSO or ethanol) into an aqueous buffer is a common issue for compounds with limited aqueous solubility. This "crashing out" occurs because the concentration of the compound in the final aqueous medium exceeds its solubility limit in that specific buffer system. The organic solvent in the stock solution acts as a solubilizer, and its dilution reduces this effect.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be a viable option to increase the dissolution rate of many compounds. However, for this compound, it is crucial to monitor the temperature carefully to avoid potential degradation of the compound. It is advisable to conduct preliminary stability studies at the desired temperature before proceeding with this method for your experiments.

Q4: Are there any specific excipients that can enhance the solubility of this compound?

A4: Yes, various excipients can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. These include co-solvents, surfactants, and cyclodextrins. The choice of excipient will depend on the specific requirements of your experiment, such as the desired final concentration and compatibility with downstream applications.

Q5: How does pH influence the solubility of this compound?

A5: The structure of this compound contains an amide group and an ester group. While these are not as readily ionizable as a free carboxylic acid or amine, the overall polarity of the molecule can be influenced by pH. As indicated by patent data for the racemate, a slightly basic pH of 7.5 significantly increases aqueous solubility[1][2]. This is likely due to the prevention of any potential hydrolysis of the ester group and improved interactions with the aqueous environment.

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution in a common organic solvent.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient solvent volume.Increase the volume of the solvent incrementally.The compound dissolves completely.
Inappropriate solvent choice.Try alternative solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).The compound shows improved solubility in the new solvent.
Low dissolution rate.Gently warm the solution while stirring. Sonication can also be applied to aid dissolution.The dissolution process is accelerated, leading to a clear solution.
Issue 2: Precipitation observed upon dilution of the organic stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Exceeding the aqueous solubility limit.Decrease the final concentration of this compound in the aqueous medium.A clear solution is maintained at the lower concentration.
"Crashing out" due to rapid solvent change.Add the stock solution dropwise into the aqueous buffer while vortexing to ensure rapid and uniform mixing.The compound remains in solution due to better dispersion.
Inadequate solubilizing power of the final solution.Incorporate a co-solvent (e.g., ethanol, propylene glycol) or a surfactant (e.g., Tween 80) into the aqueous buffer.The solubility of the compound is enhanced, preventing precipitation.

Quantitative Data Summary

The following tables provide a summary of solubility data and recommended starting concentrations for various solubilization strategies. Please note that the solubility of the pure D-enantiomer may vary slightly from the racemic mixture data presented.

Table 1: Solubility of N-acetyl-D,L-phenylalanine methyl ester in Aqueous Media

Solvent System pH Temperature (°C) Reported Solubility (w/w) Reference
Water7.525~20%[1][2]

Table 2: Suggested Starting Concentrations for Solubilization Excipients

Excipient Co-solvent System Suggested Starting Concentration Notes
EthanolAqueous Buffer5-20% (v/v)Ensure compatibility with the experimental system.
DMSOAqueous Buffer0.1-1% (v/v)Check for potential cellular toxicity in biological assays.
Propylene GlycolAqueous Buffer1-10% (v/v)A common co-solvent in pharmaceutical formulations.
Tween 80Aqueous Buffer0.01-0.1% (w/v)A non-ionic surfactant that can aid in solubilization.
β-CyclodextrinAqueous Buffer1-10 mMForms inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
  • Weigh the desired amount of this compound powder.

  • Add a small amount of purified water to form a slurry.

  • While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise to adjust the pH to 7.5.

  • Continue to add purified water to reach the final desired concentration.

  • If necessary, gently warm the solution or sonicate to ensure complete dissolution.

  • Verify the final pH and adjust if necessary.

Protocol 2: Solubilization using a Co-solvent System
  • Prepare the desired aqueous buffer.

  • Add the selected co-solvent (e.g., ethanol) to the buffer to achieve the target concentration (e.g., 10% v/v).

  • Weigh the this compound powder and add it to the co-solvent/buffer mixture.

  • Stir the solution until the compound is fully dissolved. Gentle heating or sonication can be used to expedite the process.

Protocol 3: Solubilization using Cyclodextrins
  • Prepare a solution of the chosen cyclodextrin (e.g., 10 mM hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer.

  • Add the this compound powder to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved material.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubilization Strategies cluster_end Outcome start This compound Powder ph_adjust pH Adjustment (to ~7.5) start->ph_adjust cosolvent Co-solvent Addition (e.g., Ethanol, DMSO) start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin end_product Clear Aqueous Solution for Experiments ph_adjust->end_product cosolvent->end_product cyclodextrin->end_product

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Compound does not dissolve in aqueous buffer check_ph Is the pH of the buffer ~7.5? start->check_ph adjust_ph Adjust pH to 7.5 with dilute base check_ph->adjust_ph No add_cosolvent Add a co-solvent (e.g., 5-20% Ethanol) check_ph->add_cosolvent Yes adjust_ph->add_cosolvent use_cyclodextrin Consider using cyclodextrins for complexation add_cosolvent->use_cyclodextrin Still precipitates success Solubilization successful add_cosolvent->success Dissolves use_cyclodextrin->success Dissolves failure If still insoluble, re-evaluate concentration and solvent system use_cyclodextrin->failure Still precipitates

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl acetyl-D-phenylalaninate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of chiral building blocks like Methyl acetyl-D-phenylalaninate is critical in the synthesis of pharmaceuticals. Even small amounts of the opposite enantiomer or other impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely used analytical techniques for assessing the purity of such compounds. This guide provides an objective comparison of these two methods, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your analytical needs.

At a Glance: HPLC vs. NMR for Purity Analysis

FeatureChiral HPLCQuantitative NMR (qNMR)
Primary Application Enantiomeric and chemical purityChemical purity and structural confirmation
Enantiomeric Purity Direct separation of enantiomersRequires chiral solvating or derivatizing agents
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically mg/mL)
Quantification Relative (peak area percentage)Absolute or relative (with internal standard)
Sample Throughput Lower (longer run times)Higher (rapid data acquisition)
Solvent Consumption HighLow
Instrumentation Cost Moderate to HighHigh
Structural Information Limited (retention time)Detailed (chemical structure)

Data Presentation: Comparative Analysis

The following tables summarize the expected quantitative data from the analysis of a sample of this compound containing its L-enantiomer as an impurity.

Table 1: Chiral HPLC Purity Analysis

AnalyteRetention Time (min)Peak Area (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound10.299.850.01 µg/mL0.03 µg/mL
Methyl acetyl-L-phenylalaninate11.50.150.01 µg/mL0.03 µg/mL

Table 2: Quantitative ¹H NMR Purity Analysis

AnalyteChemical Shift (ppm)MultiplicityIntegralCalculated Purity (%)
This compound7.35-7.20m (5H, Ar-H)5.0099.5
4.90q (1H, α-CH)1.00
3.70s (3H, OCH₃)3.00
3.10d (2H, β-CH₂)2.00
2.00s (3H, COCH₃)3.00
Internal Standard (Maleic Acid)6.25s (2H)2.00N/A
Residual Solvent (Methanol)3.31s-N/A

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of the D- and L-enantiomers of Methyl acetyl-phenylalaninate, allowing for the determination of enantiomeric purity.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Teicoplanin-based, 5 µm, 4.6 x 250 mm)

  • HPLC-grade methanol, acetonitrile, and water

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • Reference standard for Methyl acetyl-L-phenylalaninate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water, with 0.1% TFA. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of the L-enantiomer at a concentration that corresponds to the expected impurity level (e.g., 0.1% of the sample concentration).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and standard solutions. Identify the peaks based on the retention times of the standards. Calculate the percentage of the L-enantiomer in the sample by comparing the peak areas.

Quantitative Nuclear Magnetic Resonance (¹H NMR)

This protocol describes the determination of the chemical purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Methanol-d₄)

  • Internal standard of known purity (e.g., Maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of Methanol-d₄.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the methoxy protons at ~3.70 ppm) and a signal of the internal standard (e.g., the olefinic protons of maleic acid at ~6.25 ppm).

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

Purity_Analysis_Workflow cluster_hplc HPLC Purity Analysis cluster_nmr NMR Purity Analysis cluster_comparison Method Comparison hplc_start Sample Weighing & Dissolution hplc_run Chromatographic Separation on Chiral Column hplc_start->hplc_run hplc_prep Mobile Phase Preparation hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_data Data Analysis (Peak Integration) hplc_detect->hplc_data hplc_result Enantiomeric & Chemical Purity (%) hplc_data->hplc_result compare_sensitivity Sensitivity (LOD/LOQ) hplc_result->compare_sensitivity compare_quantification Quantification Accuracy hplc_result->compare_quantification compare_throughput Sample Throughput hplc_result->compare_throughput nmr_start Sample & Internal Standard Weighing nmr_prep Dissolution in Deuterated Solvent nmr_start->nmr_prep nmr_run ¹H NMR Spectrum Acquisition nmr_prep->nmr_run nmr_process Data Processing & Integration nmr_run->nmr_process nmr_calc Purity Calculation nmr_process->nmr_calc nmr_result Chemical Purity (%) & Structural Confirmation nmr_calc->nmr_result nmr_result->compare_quantification nmr_result->compare_throughput

Caption: Workflow for purity analysis of this compound by HPLC and NMR.

Conclusion: Choosing the Right Technique

Both HPLC and NMR are indispensable tools for the purity analysis of this compound. The choice between them depends on the specific analytical goal.

  • For determining enantiomeric purity , chiral HPLC is the superior method due to its ability to physically separate enantiomers, offering high sensitivity and straightforward quantification of the undesired enantiomer.

  • For assessing chemical purity and confirming the structure of the compound , quantitative ¹H NMR is a powerful technique. It provides an absolute measure of purity against a certified internal standard and simultaneously verifies the molecular structure.

In a comprehensive quality control strategy, these techniques are often used orthogonally. A validated chiral HPLC method can be employed for routine enantiomeric purity testing, while qNMR can be used to certify the purity of reference standards and to investigate any unknown impurities. This dual approach provides a high degree of confidence in the quality of this compound for its intended use in drug development and other scientific applications.

A Comparative Guide to Analytical Methods for N-acetyl-D-phenylalanine Methyl Ester Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of chiral compounds like N-acetyl-D-phenylalanine methyl ester is critical to ensure product quality, efficacy, and safety. This guide provides an objective comparison of various analytical techniques for the validation of N-acetyl-D-phenylalanine methyl ester, supported by experimental data and detailed methodologies.

The primary analytical challenge in the validation of N-acetyl-D-phenylalanine methyl ester lies in its chiral nature, necessitating methods that can effectively separate and quantify the D- and L-enantiomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, stands as a cornerstone technique.[1][2] Additionally, advanced techniques such as Ultra-Performance Convergence Chromatography (UPC²) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) offer alternative and complementary approaches.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the specific validation parameter being assessed (e.g., identity, purity, enantiomeric excess), sample matrix, and available instrumentation. The following tables summarize the performance of key analytical techniques for the analysis of N-acetyl-D-phenylalanine methyl ester and its racemate.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Convergence Chromatography (UPC²) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Enantiomeric purity, quantification, and impurity profiling.[1]Chiral separation and high-throughput analysis.[3]Identification and quantification, often requiring derivatization.[2]Structural elucidation and absolute quantification (qNMR).[2][4]
Selectivity High, especially with chiral stationary phases.High for chiral separations.[3]High, based on mass-to-charge ratio.High, based on nuclear spin properties.
Sensitivity Good to excellent, depending on the detector.High, capable of detecting down to ng/mL levels.[3]Very high, especially with selected ion monitoring (SIM).Moderate, generally requires higher concentrations than chromatographic methods.
Sample Throughput Moderate.High, offering up to 5 times the throughput of normal phase HPLC.[3]Moderate, sample preparation can be time-consuming.Low to moderate.
Instrumentation Cost Moderate.High.High.Very high.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of N-acetyl-phenylalanine derivatives.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

This method is suitable for determining the enantiomeric purity of N-acetyl-D-phenylalanine methyl ester.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]

  • Chiral Column: A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), has shown effectiveness for separating N-acylated amino acids.[1]

  • Mobile Phase: A polar ionic mobile phase consisting of HPLC grade methanol, glacial acetic acid, and triethylamine. The organic modifier facilitates the necessary chiral recognition interactions.[1]

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1.0 mg/mL in the mobile phase.[1]

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.[1]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

A resolution factor (Rs) greater than 1.5 indicates a complete separation of the enantiomers, making the method suitable for accurate quantification.[1]

Ultra-Performance Convergence Chromatography (UPC²) for Chiral Separation

This technique offers a high-throughput alternative to normal-phase HPLC for chiral separations.[3]

  • Instrumentation: ACQUITY UPC² system with a photodiode array (PDA) detector.[3]

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.[3]

  • Mobile Phase:

    • A: CO₂[3]

    • B: Methanol with 0.1% NH₄OH[3]

  • Chromatographic Conditions:

    • Isocratic Conditions: 90% A, 10% B[3]

    • Flow Rate: 1.5 mL/min[3]

    • Back Pressure: 2500 psi[3]

    • Column Temperature: 40 °C[3]

    • Detection: UV at 210 nm[3]

    • Injection Volume: 4 µL[3]

  • Sample Preparation: Prepare a 5 mg/mL solution in isopropanol with 0.1% triethanolamine.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of non-volatile compounds like N-acetyl-D-phenylalanine methyl ester, derivatization is a necessary step to increase volatility.

  • Instrumentation: A standard GC-MS system.

  • Derivatization: Silylation is a common derivatization technique for amino acid derivatives.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation from by-products and impurities.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful non-destructive technique for absolute quantification without the need for a calibration curve, using a certified internal standard.[2][4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the N-acetyl-D-phenylalanine methyl ester sample and a known amount of an internal standard (e.g., maleic acid) into a vial.[2]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).[2]

    • Transfer the solution to an NMR tube.[2]

  • NMR Acquisition:

    • Pulse Program: A standard 90° pulse sequence.[2]

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant protons.

  • Data Processing: The concentration of the analyte is determined by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard of known concentration.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for chiral HPLC and qNMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify report Generate Report quantify->report

Workflow for Chiral HPLC Analysis

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Quantification weigh Weigh Sample & Internal Standard dissolve_qnmr Dissolve in Deuterated Solvent weigh->dissolve_qnmr transfer Transfer to NMR Tube dissolve_qnmr->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate Calculate Concentration integrate_qnmr->calculate

Workflow for Quantitative NMR (qNMR) Analysis

References

Comparative study of chemical versus enzymatic synthesis of Ac-D-Phe-OMe

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of N-acetyl-D-phenylalanine Methyl Ester (Ac-D-Phe-OMe): Chemical vs. Enzymatic Routes

For researchers, scientists, and drug development professionals, the selection of a synthetic route for chiral molecules such as N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) is a critical decision. This guide provides an objective comparison of traditional chemical synthesis and modern enzymatic methods, supported by experimental data and detailed protocols, to inform decisions in process development and manufacturing. Ac-D-Phe-OMe is a valuable building block in the synthesis of various pharmaceuticals, and its stereochemical purity is often paramount.

At a Glance: Key Performance Indicators

ParameterChemical Synthesis (Esterification)Enzymatic Synthesis (Kinetic Resolution)
Starting Material N-acetyl-D,L-phenylalanine (racemic mixture)N-acetyl-D,L-phenylalanine methyl ester (racemic mixture)
Key Reagents/Catalyst Methanol, Sulfuric AcidSerine Protease (e.g., Carlsberg subtilisin - "Alcalase")
Typical Yield ~75% (for the racemic mixture)~97.6% (for the D-enantiomer)[1][2]
Optical Purity (of D-enantiomer) 0% (produces a racemic mixture)98%[1][2]
Reaction Conditions Refluxing for 3 hours[1][2]pH 7.5, room temperature, ~46 minutes[1][3]
Environmental Impact Use of strong acid and organic solvents.Aqueous media, biodegradable catalyst.
Scalability Well-established and straightforward.Readily scalable, particularly with immobilized enzymes.
Cost-Effectiveness Lower reagent costs but requires a subsequent resolution step which adds costs.Higher initial enzyme cost, but this can be offset by enzyme recycling and reduced downstream processing.

Chemical Synthesis: The Traditional Approach

The common chemical route to Ac-D-Phe-OMe involves the esterification of N-acetyl-D,L-phenylalanine. This method is straightforward but produces a racemic mixture, which then requires a separate resolution step to isolate the desired D-enantiomer.

Experimental Protocol: Chemical Synthesis of N-acetyl-D,L-phenylalanine methyl ester
  • Reaction Setup : In a 100 mL round bottom flask, combine 10.36 grams (50 millimoles) of N-acetyl-D,L-phenylalanine, 48 grams (1.5 moles) of methanol, and 2 grams (0.02 moles) of sulfuric acid.[1][2]

  • Esterification : The mixture is refluxed for 3 hours.[1][2]

  • Work-up :

    • The solvent is removed under vacuum, leaving an oily residue.[1][2]

    • The residue is dissolved in 100 mL of ether and washed with 50 mL of 5% sodium bicarbonate, followed by 50 mL of a saturated sodium chloride solution.[1]

    • The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum.[1]

  • Isolation : The resulting oily residue is triturated with 100 mL of petroleum ether. The petroleum ether is then removed under vacuum, and the resulting white mass is washed with additional petroleum ether, filtered, and vacuum dried.[2]

  • Expected Yield : Approximately 75% yield of the racemic N-acetyl-D,L-phenylalanine methyl ester.[2]

start N-acetyl-D,L-phenylalanine + Methanol + Sulfuric Acid reflux Reflux (3 hours) start->reflux Heating workup Solvent Removal & Ether Extraction & Washes reflux->workup Cooling isolation Trituration with Petroleum Ether & Drying workup->isolation product N-acetyl-D,L-phenylalanine methyl ester (Racemic Mixture) isolation->product

Workflow for the chemical synthesis of racemic Ac-D/L-Phe-OMe.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis of Ac-D-Phe-OMe is typically achieved through the kinetic resolution of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester. This process utilizes an enzyme that selectively hydrolyzes the L-enantiomer, leaving the desired D-enantiomer unreacted and in high optical purity.

Experimental Protocol: Enzymatic Resolution of N-acetyl-D,L-phenylalanine methyl ester
  • Reaction Setup : A slurry of 2.21 grams (10 millimoles) of N-acetyl-D,L-phenylalanine methyl ester in 19.91 grams of water is prepared in a 100 mL beaker.[1] The pH of the slurry is adjusted to 7.5 with 0.2 N sodium hydroxide.[1][3]

  • Enzymatic Reaction : 0.01 grams of purified Carlsberg subtilisin (a serine proteinase) is added with stirring.[1] The pH of the solution is maintained at 7.5 by the addition of 0.2 N sodium hydroxide until the enzyme activity ceases (approximately 46 minutes).[1][3]

  • Work-up :

    • The reaction mixture is extracted twice with 100 mL portions of methylene chloride to separate the unreacted N-acetyl-D-phenylalanine methyl ester.[1]

    • The organic extracts are combined, dried, and the solvent is removed under vacuum.[1]

  • Isolation of Ac-D-Phe-OMe : The residue from the organic extracts is the desired N-acetyl-D-phenylalanine methyl ester.[1]

  • Isolation of Byproduct : The aqueous layer is acidified to a pH of 1 with concentrated sulfuric acid and then extracted twice with 100 mL portions of ethyl acetate to recover the N-acetyl-L-phenylalanine.[1][3]

  • Expected Yield : 1.08 grams of N-acetyl-D-phenylalanine methyl ester (97.6% yield) with an optical purity of 98%.[1][2]

start N-acetyl-D,L-phenylalanine methyl ester (in water) enzyme_add Add Serine Protease (pH 7.5, ~46 min) start->enzyme_add extraction Methylene Chloride Extraction enzyme_add->extraction organic_phase Organic Phase extraction->organic_phase Contains D-ester aqueous_phase Aqueous Phase extraction->aqueous_phase Contains L-acid d_product Ac-D-Phe-OMe organic_phase->d_product Drying & Solvent Removal l_product N-acetyl-L-phenylalanine aqueous_phase->l_product Acidification & EtOAc Extraction

Workflow for the enzymatic resolution of Ac-D/L-Phe-OMe.

Concluding Remarks

The choice between chemical and enzymatic synthesis of Ac-D-Phe-OMe depends largely on the specific requirements of the application. Chemical synthesis is a well-understood and established method that produces the racemic product, which is useful if both enantiomers are desired or if a subsequent, efficient resolution step is available.

In contrast, enzymatic synthesis offers a highly selective and environmentally friendly route to obtaining the D-enantiomer in high yield and optical purity.[1][2] The mild reaction conditions and aqueous medium make it an attractive option for green chemistry initiatives. While the initial cost of the enzyme may be higher, the potential for enzyme immobilization and recycling, coupled with the elimination of a separate resolution step, can make it a more cost-effective and efficient process in the long run, especially for large-scale production where high enantiopurity is critical.

References

A Comparative Analysis of Ac-D-Phe-OMe and Ac-L-Phe-OMe in Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzyme-substrate interactions is paramount. This guide provides an objective comparison of the biological activity of N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) and N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe) in the context of enzymatic hydrolysis, supported by experimental data.

The chirality of a molecule can dramatically influence its biological activity. In the case of Ac-Phe-OMe, the L-enantiomer is readily recognized and processed by certain enzymes, while the D-enantiomer remains largely unaffected. This differential activity forms the basis for the enzymatic kinetic resolution of racemic mixtures of these compounds, a process with significant applications in the pharmaceutical industry for the production of enantiomerically pure active pharmaceutical ingredients.

Enzymatic Kinetic Resolution: A Tale of Two Isomers

A key biological assay that highlights the difference between Ac-D-Phe-OMe and Ac-L-Phe-OMe is their interaction with proteolytic enzymes, particularly serine proteases like subtilisin Carlsberg. This enzyme exhibits a high degree of stereoselectivity, preferentially catalyzing the hydrolysis of the ester bond in Ac-L-Phe-OMe to produce N-acetyl-L-phenylalanine. In contrast, Ac-D-Phe-OMe is a poor substrate for this enzyme and remains predominantly in its esterified form.

This selective hydrolysis allows for the effective separation of the two enantiomers from a racemic mixture. The unreacted Ac-D-Phe-OMe can be recovered from the reaction mixture, while the hydrolyzed product, N-acetyl-L-phenylalanine, can be separated based on its different chemical properties.

Quantitative Data Summary

The following table summarizes the results of a typical enzymatic kinetic resolution of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester using a microbially derived serine proteinase.

CompoundInitial Amount (grams)Final Amount (grams)Conversion/RecoveryOptical Purity
N-acetyl-D-phenylalanine methyl ester1.1051.0897.6% Recovery98%
N-acetyl-L-phenylalanine(from 1.105g of Ac-L-Phe-OMe)1.096.5% Yield>98%

Data sourced from patent literature describing the enzymatic resolution process.

Experimental Protocol: Enzymatic Hydrolysis of Racemic Ac-Phe-OMe

This protocol outlines the general procedure for the kinetic resolution of N-acetyl-D,L-phenylalanine methyl ester using a serine proteinase.

Materials:

  • N-acetyl-D,L-phenylalanine methyl ester

  • Microbially derived serine proteinase (e.g., from Bacillus licheniformis)

  • 0.2 N Sodium Hydroxide solution

  • Methylene chloride

  • Ethyl acetate

  • Concentrated Sulfuric Acid

  • pH meter

  • Reaction vessel with stirrer and temperature control

Procedure:

  • Reaction Setup: Prepare a slurry of N-acetyl-D,L-phenylalanine methyl ester in water.

  • pH Adjustment: Adjust the pH of the slurry to approximately 7.5 using a 0.2 N sodium hydroxide solution.

  • Enzyme Addition: Introduce the serine proteinase to the reaction mixture while stirring. The enzyme concentration is typically very low, in the range of 0.0005% to 1.0% by weight of the aqueous solution.

  • Reaction Monitoring: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.2 N sodium hydroxide. The consumption of NaOH is indicative of the hydrolysis of Ac-L-Phe-OMe, which produces N-acetyl-L-phenylalanine and methanol. The reaction is considered complete when the rate of NaOH addition significantly decreases.

  • Extraction of Ac-D-Phe-OMe: Once the reaction is complete, extract the unreacted N-acetyl-D-phenylalanine methyl ester from the aqueous mixture using an organic solvent such as methylene chloride. Combine the organic extracts, dry them, and remove the solvent under vacuum to obtain the purified Ac-D-Phe-OMe.

  • Isolation of N-acetyl-L-phenylalanine: Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid. This protonates the carboxylate group of N-acetyl-L-phenylalanine, making it more soluble in organic solvents.

  • Extraction of N-acetyl-L-phenylalanine: Extract the N-acetyl-L-phenylalanine from the acidified aqueous layer using a suitable organic solvent like ethyl acetate.

  • Final Product Recovery: Combine the organic extracts containing the N-acetyl-L-phenylalanine, dry them, and remove the solvent under vacuum to yield the final product.

Visualizing the Process

The following diagrams illustrate the enzymatic kinetic resolution workflow and the underlying stereoselective reaction.

Enzymatic_Kinetic_Resolution_Workflow cluster_0 Reaction Stage cluster_1 Separation Stage cluster_2 Product Isolation Racemic Ac-Phe-OMe Racemic Ac-Phe-OMe Enzyme Addition Enzyme Addition Racemic Ac-Phe-OMe->Enzyme Addition Selective Hydrolysis Selective Hydrolysis Enzyme Addition->Selective Hydrolysis Mixture Mixture: Ac-D-Phe-OMe N-acetyl-L-Phe Selective Hydrolysis->Mixture Organic Extraction 1 Organic Extraction 1 Mixture->Organic Extraction 1 Aqueous Phase Aqueous Phase Organic Extraction 1->Aqueous Phase Aqueous Phase Ac-D-Phe-OMe Product Ac-D-Phe-OMe Product Organic Extraction 1->Ac-D-Phe-OMe Product Organic Phase Acidification Acidification Aqueous Phase->Acidification Organic Extraction 2 Organic Extraction 2 Acidification->Organic Extraction 2 N-acetyl-L-Phe Product N-acetyl-L-Phe Product Organic Extraction 2->N-acetyl-L-Phe Product Organic Phase Stereoselective_Reaction Ac-L-Phe-OMe Ac-L-Phe-OMe Enzyme Enzyme Ac-L-Phe-OMe->Enzyme Ac-D-Phe-OMe Ac-D-Phe-OMe Ac-D-Phe-OMe->Enzyme Poor substrate Hydrolysis Hydrolysis Enzyme->Hydrolysis No Reaction No Reaction Enzyme->No Reaction N-acetyl-L-Phe N-acetyl-L-Phe Hydrolysis->N-acetyl-L-Phe Methanol Methanol Hydrolysis->Methanol Ac-D-Phe-OMe_unreacted Ac-D-Phe-OMe (unreacted) No Reaction->Ac-D-Phe-OMe_unreacted

A Comparative Guide to the Quantification of Methyl Acetyl-D-phenylalaninate: HPLC, GC-MS, and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl acetyl-D-phenylalaninate, a key chiral intermediate and building block in pharmaceutical synthesis, is critical for ensuring product quality, optimizing reaction yields, and conducting metabolic studies. This guide provides a comprehensive cross-validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following sections detail the experimental protocols, present a comparative analysis of their performance, and offer insights to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Quantification Methods

The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis, such as enantiomeric purity assessment versus absolute quantification. The table below summarizes the typical performance characteristics of Chiral HPLC-UV, GC-MS with derivatization, and qNMR for the analysis of N-acetylated phenylalanine derivatives, which are close structural analogs of this compound.

Disclaimer: The quantitative performance data presented in this table are based on validated methods for N-acetyl-L-phenylalanine and other N-acetylated amino acids due to the limited availability of direct cross-validation studies for this compound. These values serve as a reliable estimate of the expected performance for the target analyte.[1][2]

Table 1: Comparison of Analytical Method Performance for N-Acetylated Phenylalanine Derivatives

ParameterChiral HPLC-UVGC-MS (with Derivatization)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation of enantiomers on a chiral stationary phase with UV detection.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Absolute quantification based on the direct proportionality between NMR signal intensity and the number of protons.[3]
Linearity (R²) > 0.99[2]> 0.99Not applicable (Primary ratio method)[4]
Accuracy (% Recovery) 97 - 103%[1]95 - 105% (typical)Highly accurate (Primary method)[4]
Precision (% RSD) < 2%[1]< 5%< 1%[1]
Limit of Detection (LOD) ~0.1 µg/mL[2]~0.01 µg/mL (in SIM mode)~10 µM[1]
Limit of Quantification (LOQ) ~0.3 µg/mL[1]~0.05 µg/mL (in SIM mode)Dependent on desired accuracy and experiment time[1]
Enantiomeric Purity ExcellentPossible with chiral columnPossible with chiral solvating agents
Sample Preparation Simple dissolution and filtration.[1]Derivatization required.[1]Simple dissolution in deuterated solvent with internal standard.[1]
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 20 minutes
Key Advantages Robust, excellent for enantiomeric purity.High sensitivity and specificity.Non-destructive, no calibration curve needed, high precision.[3]
Key Disadvantages Moderate sensitivity.Sample derivatization can be complex and introduce errors.Lower sensitivity compared to MS, requires high-purity internal standard.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the cross-validation of this compound quantification methods.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample This compound Sample Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GCMS Derivatization (e.g., Silylation) Sample->Prep_GCMS Prep_NMR Dissolve in Deuterated Solvent + Internal Standard Sample->Prep_NMR HPLC Chiral HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR qNMR Analysis Prep_NMR->NMR Data_HPLC Quantification & Enantiomeric Purity HPLC->Data_HPLC Data_GCMS Quantification GCMS->Data_GCMS Data_NMR Absolute Quantification NMR->Data_NMR Comparison Cross-Validation: Compare Concentration & Purity Data_HPLC->Comparison Data_GCMS->Comparison Data_NMR->Comparison

Caption: Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each of the discussed analytical techniques.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly effective for determining the enantiomeric purity and quantification of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Instrumentation and Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin, is recommended for effective enantioseparation.[1]

    • Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and water. A typical mobile phase could be acetonitrile and water (75:25 v/v).[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV detector set at 210 nm.[1]

    • Injection Volume: 10 µL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and is particularly useful for trace-level quantification. Derivatization is necessary to increase the volatility of the analyte.

  • Sample Preparation and Derivatization:

    • To 100 µL of a sample solution containing this compound, add a suitable internal standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Heat the mixture at 70 °C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.[1]

  • Instrumentation and Conditions:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.[1]

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.[1]

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.[1]

      • Scan Mode: For enhanced sensitivity and quantitative accuracy, Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound is recommended.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful, non-destructive technique that allows for absolute quantification without the need for a calibration curve, provided a certified internal standard is used.[1][3]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and a known quantity of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.[1]

  • Instrumentation and Conditions:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]

    • Pulse Program: A standard 90° pulse sequence.[1]

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) is crucial to ensure full relaxation of all protons for accurate integration.[1]

    • Number of Scans: A minimum of 16 scans is typically required to achieve an adequate signal-to-noise ratio for precise integration.[1]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the characteristic, well-resolved signals of both the this compound (e.g., the acetyl methyl protons or the methoxy protons) and the internal standard.

    • The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

References

A Researcher's Guide to Chiral Separation of Phenylalanine Derivatives: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and related fields, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Phenylalanine and its derivatives are common structural motifs in many active pharmaceutical ingredients, making the selection of an appropriate chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) a crucial decision. This guide provides a comparative benchmark of different chiral columns for the separation of phenylalanine derivatives, supported by experimental data to facilitate an informed choice.

Performance Comparison of Chiral Stationary Phases

The successful chiral separation of phenylalanine and its derivatives is highly dependent on the type of chiral stationary phase employed. The table below summarizes the performance of several common CSPs based on published experimental data. Key performance indicators include the resolution (Rs), which quantifies the degree of separation between two enantiomeric peaks, the separation factor (α), and the retention factor (k). An Rs value of 1.5 or greater is typically considered baseline separation.

Chiral Stationary Phase (CSP)Phenylalanine DerivativeMobile PhaseResolution (Rs)Separation Factor (α)Retention Factor (k1)Reference
Teicoplanin-based (Astec® CHIROBIOTIC® T)D,L-PhenylalanineAcetonitrile/Water (75/25, v/v)1.591.254.49[1][2]
Teicoplanin-based (Astec® CHIROBIOTIC® T)N-acetyl-D,L-phenylalanineMethanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)>1.51.212.89[3]
Ristocetin-basedD,L-PhenylalanineAcetonitrile/Water (60/40, v/v)2.751.483.51[1][2]
β-Cyclodextrin-basedD,L-PhenylalanineHeptane/Ethanol (90/10, v/v)-1.0810.7[1][2]
Isopropylcarbamate cyclofructan 6D,L-PhenylalanineHeptane/Ethanol (95/5, v/v)-1.059.87[1][2]
Polysaccharide-based (CHIRALPAK® ID)D,L-Phenylalanine methyl esterCO2/MeOH with 0.1% NH4OH (90/10)Baseline--[4]
Cinchona alkaloid-based (ZWIX(+)™)Nα-Fmoc-D,L-phenylalanineMethanol/Acetic Acid/Triethylamine (details in protocol)>1.5~1.4-[5]
Crown Ether-based (Crownpak® CR-I(+))D,L-PhenylalaninePerchloric acid solution (pH 1.0)>1.5--[6][7]

Note: Retention times and resolution can vary based on the specific HPLC system, column dimensions, and exact experimental conditions. The data presented is for comparative purposes.

Experimental Workflow for Chiral Separation

The general workflow for the chiral separation of phenylalanine derivatives by HPLC involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Acetonitrile/Water) MobilePhasePrep->Injection Column Chiral Column (e.g., Teicoplanin-based) Injection->Column Separation Detection UV or MS Detection Column->Detection Elution Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results Reporting (Rs, ee%) Quantification->Report

Caption: Workflow for chiral HPLC analysis of phenylalanine derivatives.

Detailed Experimental Protocols

Below are the detailed methodologies for some of the key experiments cited in the comparison table.

Separation of D,L-Phenylalanine on Teicoplanin and Ristocetin-based Columns[1][2]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Columns:

    • Teicoplanin-based CSP

    • Ristocetin-based CSP

  • Mobile Phase:

    • For Teicoplanin column: A mixture of acetonitrile and water in a 75:25 (v/v) ratio.

    • For Ristocetin column: A mixture of acetonitrile and water in a 60:40 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 23 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: D,L-phenylalanine was dissolved in the mobile phase to a concentration of 1 mg/mL.

Separation of N-acetyl-D,L-phenylalanine on a Teicoplanin-based Column[3]
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol, glacial acetic acid, and triethylamine in a 100:0.02:0.01 (v/v/v) ratio. The mobile phase was degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of racemic N-acetyl-D/L-phenylalanine was prepared at 1.0 mg/mL in the mobile phase and diluted to a working concentration of 0.1 mg/mL. The sample was filtered through a 0.45 µm syringe filter before injection.

Separation of D,L-Phenylalanine Methyl Esters using UPC²[4]
  • Instrumentation: ACQUITY UPC² system with a photodiode array (PDA) detector.

  • Chiral Column: CHIRALPAK® ID, 4.6 x 100 mm, 3 µm.

  • Mobile Phase:

    • Mobile Phase A: CO₂

    • Mobile Phase B: Methanol with 0.1% NH₄OH

  • Isocratic Conditions: 90% A and 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 4 µL.

  • Sample Preparation: 5 mg/mL and 500 ng/mL in isopropanol with 0.1% triethanolamine.

Concluding Remarks

The choice of a chiral column for the separation of phenylalanine derivatives is multifaceted, with macrocyclic glycopeptide columns like teicoplanin and ristocetin-based CSPs demonstrating excellent resolution for underivatized phenylalanine in reversed-phase mode.[1][2] Polysaccharide-based CSPs are effective for derivatives like phenylalanine methyl esters, particularly in supercritical fluid chromatography (SFC), which can offer higher throughput.[4] For N-acylated derivatives, teicoplanin-based columns also provide robust separation.[3] The selection should be guided by the specific derivative being analyzed, the desired analytical technique (HPLC, UPC²), and the required resolution and analysis time. The experimental protocols provided herein serve as a starting point for method development and optimization.

References

Navigating Metabolic Pathways: A Comparative Guide to Isotopic Labeling with Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deciphering the intricate network of metabolic pathways is fundamental to understanding cellular function in health and disease. Isotopic labeling studies offer a powerful lens to track the transformation of molecules within a biological system. While the specific compound Methyl acetyl-D-phenylalaninate is not established in the scientific literature as a metabolic tracer, this guide provides a comprehensive comparison of its closest, and widely utilized, alternatives: isotopically labeled L-phenylalanine and D-phenylalanine. This guide will delve into their performance, supported by experimental data, and provide detailed protocols for their application in metabolic tracking.

Stable isotope labeling is a robust technique for tracing metabolic pathways and quantifying the flow of metabolites.[1] By introducing molecules enriched with stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), researchers can follow the journey of these labeled compounds through various biochemical reactions.[1] This approach provides a dynamic view of cellular metabolism that is not achievable with the analysis of steady-state metabolite concentrations alone.[2]

Comparison of Isotopic Phenylalanine Tracers

The choice of tracer is critical for the successful design and interpretation of metabolic studies. L-phenylalanine, as the naturally occurring enantiomer, and its synthetic counterpart, D-phenylalanine, offer distinct advantages and applications for metabolic tracking.

L-Phenylalanine: This essential amino acid is a precursor for protein synthesis and the biosynthesis of tyrosine, which in turn is a building block for catecholamines and thyroid hormones.[3][4] Isotopic labeling of L-phenylalanine allows for the investigation of these critical metabolic pathways.

D-Phenylalanine: As a synthetic isomer, D-phenylalanine is not incorporated into proteins.[5] This characteristic makes it a useful tool for studying amino acid transport and other metabolic pathways without the confounding factor of protein synthesis.

Below is a summary of commonly used isotopically labeled phenylalanine tracers and their primary applications:

TracerIsotopeKey Applications
L-[ring-²H₅]phenylalanine Deuterium (²H)- Measuring whole-body protein breakdown[6]- Assessing the conversion rate of phenylalanine to tyrosine[6]
L-[1-¹³C]phenylalanine Carbon-13 (¹³C)- Quantifying muscle protein synthesis[7]- Phenylalanine oxidation measurements[8]
D-[²H₅]phenylalanine Deuterium (²H)- Studying amino acid transport- Investigating metabolic pathways independent of protein synthesis

Performance Data: L-Phenylalanine Tracers in Action

Quantitative data from in vivo studies highlights the utility of different isotopically labeled L-phenylalanine tracers for measuring key metabolic rates.

ParameterL-[ring-²H₅]phenylalanineL-[1-¹³C]phenylalanineReference
Muscle Protein Synthesis (postabsorptive, %·h⁻¹) 0.050 ± 0.0070.065 ± 0.004[7]
Muscle Protein Synthesis (post-EAA, %·h⁻¹) 0.088 ± 0.0080.089 ± 0.006[7]

EAA: Essential Amino Acids

Alternative Metabolic Tracking Methodologies

Beyond isotopic labeling of amino acid precursors, other technologies offer insights into metabolic processes.

TechnologyPrincipleKey MetricsAdvantagesLimitations
Breath Analyzers (e.g., Lumen) Measures CO₂ concentration in exhaled breath.[9]Respiratory Exchange Ratio (RER) to determine fuel source (carbohydrates vs. fats).[9]Non-invasive, real-time feedback.[9]Provides a systemic overview, not pathway-specific.
Continuous Glucose Monitors (CGMs) Measures interstitial glucose levels continuously.[10]Real-time glucose dynamics in response to diet, exercise, etc.[10]Continuous data stream, personalized insights.[11]Limited to glucose metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of metabolic tracking studies.

In Vivo Metabolic Flux Analysis using L-[ring-²H₅]phenylalanine

This protocol is designed to quantify the conversion of phenylalanine to tyrosine in a clinical research setting.

1. Subject Preparation:

  • Subjects should fast overnight for 10-12 hours to achieve a postabsorptive state.[12]

  • A baseline blood sample is collected prior to tracer administration.[12]

2. Tracer Administration:

  • A primed, continuous intravenous infusion of L-[ring-²H₅]phenylalanine is administered. The priming dose helps to rapidly achieve isotopic steady-state.[12]

  • The infusion is maintained for a period of 4-6 hours.[12]

3. Sample Collection:

  • Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[12]

  • Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[12]

4. Sample Processing:

  • Plasma is separated by centrifugation at 4°C.[12]

  • An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added for accurate quantification.[12]

  • Proteins are precipitated from the plasma, and the supernatant containing free amino acids is collected.[12]

5. LC-MS/MS Analysis:

  • Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of L-[ring-²H₅]phenylalanine and its conversion to L-[ring-²H₄]tyrosine.[13]

6. Data Analysis:

  • The isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and tyrosine in the plasma is determined.

  • Metabolic flux rates, specifically the rate of appearance of tyrosine from phenylalanine, are calculated using appropriate metabolic models.[6]

Visualizing Metabolic Pathways and Workflows

Understanding the flow of molecules through metabolic pathways is enhanced by visual representations.

Phenylalanine_Metabolism Dietary_Protein Dietary Protein L_Phenylalanine L-Phenylalanine Dietary_Protein->L_Phenylalanine Protein_Synthesis Protein Synthesis L_Phenylalanine->Protein_Synthesis Incorporation L_Tyrosine L-Tyrosine L_Phenylalanine->L_Tyrosine Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate L_Phenylalanine->Phenylpyruvate Transamination Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine) L_Tyrosine->Catecholamines Thyroid_Hormones Thyroid Hormones L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin

Caption: Major metabolic fates of L-phenylalanine.

Experimental_Workflow cluster_prep Preparation cluster_infusion Tracer Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Fasting Overnight Fast Baseline_Sample Baseline Blood Sample Fasting->Baseline_Sample Tracer_Infusion Primed, Continuous Infusion of L-[ring-2H5]phenylalanine Baseline_Sample->Tracer_Infusion Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Flux_Calculation Metabolic Flux Calculation LC_MSMS->Flux_Calculation

Caption: General workflow for an in vivo stable isotope tracer study.

References

Head-to-head comparison of different coupling reagents for peptide synthesis with Ac-D-Phe-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is paramount. The choice of coupling reagent is a critical determinant of success, directly impacting reaction yield and the prevention of racemization. This guide provides a head-to-head comparison of common coupling reagents, with a specific focus on the synthesis of N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe), a derivative of the racemization-prone amino acid, phenylalanine.

The formation of a peptide bond involves the activation of a carboxylic acid group to facilitate its reaction with an amino group. Coupling reagents are the activators that drive this crucial step. An ideal reagent promotes a rapid and complete reaction while minimizing side reactions, particularly the loss of stereochemical integrity at the alpha-carbon of the amino acid.[1]

Performance of Common Coupling Reagents

While direct comparative studies on the synthesis of Ac-D-Phe-OMe are not extensively available in the public domain, valuable insights can be drawn from studies on "difficult" peptide sequences and those containing amino acids susceptible to racemization. The following table summarizes the performance of key coupling reagents based on available data for such challenging couplings, providing a reliable proxy for their expected performance in the synthesis of Ac-D-Phe-OMe.

Coupling Reagent/AdditiveTypical Yield (%)Typical Racemization/Epimerization (%)Key AdvantagesKey Disadvantages
HATU >95<1High reactivity, effective for sterically hindered amino acids, low racemization.[2]Higher cost.
HBTU 90-981-5Good balance of reactivity and cost, reliable for standard couplings.[2]Can be less effective than HATU in preventing racemization for sensitive amino acids.
DIC/HOBt 70-902-10Cost-effective, byproducts are often soluble and easily removed.[3]Generally lower reactivity compared to onium salts; HOBt is crucial to suppress racemization.
COMU >99<1Very high reactivity, often superior to HATU, safer as it's not based on potentially explosive benzotriazoles.[3][4]Can cause guanidinylation of the N-terminus if used in excess.
PyBOP ~951-3High reactivity, good for sterically hindered couplings, does not cause guanidinylation.Byproducts can sometimes be difficult to remove.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible peptide synthesis. Below are representative solution-phase protocols for the synthesis of Ac-D-Phe-OMe using three common coupling reagents.

General Workflow for Ac-D-Phe-OMe Synthesis

The synthesis involves the activation of the carboxylic acid of N-acetyl-D-phenylalanine (Ac-D-Phe-OH) followed by nucleophilic attack by the amino group of methanol to form the methyl ester. For the purpose of this guide, we will consider the coupling of Ac-D-Phe-OH to a generic amino acid methyl ester (H-AA-OMe) as a representative peptide bond formation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Workup Ac-D-Phe-OH Ac-D-Phe-OH Activation Activation of Ac-D-Phe-OH Ac-D-Phe-OH->Activation H-AA-OMe H-AA-OMe Coupling Peptide Bond Formation H-AA-OMe->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Crude_Product Crude Ac-D-Phe-AA-OMe Coupling->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure Ac-D-Phe-AA-OMe Purification->Final_Product G cluster_reagents Coupling Reagents & Additives cluster_intermediates Activated Intermediates cluster_outcome Reaction Outcome HATU HATU OAt-ester OAt-ester HATU->OAt-ester HBTU HBTU OBt-ester OBt-ester HBTU->OBt-ester DIC/HOBt DIC/HOBt O-acylisourea O-acylisourea DIC/HOBt->O-acylisourea COMU COMU Oxyma-ester Oxyma-ester COMU->Oxyma-ester PyBOP PyBOP Phosphonium-ester Phosphonium-ester PyBOP->Phosphonium-ester Peptide_Bond Peptide Bond Formation OAt-ester->Peptide_Bond OBt-ester->Peptide_Bond O-acylisourea->OBt-ester O-acylisourea->Peptide_Bond Racemization Racemization O-acylisourea->Racemization Oxyma-ester->Peptide_Bond Phosphonium-ester->OBt-ester High Yield High Yield Peptide_Bond->High Yield Low Purity Low Purity Racemization->Low Purity

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl Acetyl-D-phenylalaninate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust or aerosols, use a suitable respirator.[1]

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not ingest or inhale.[2]

  • Prevent the formation of dust.[2][4][5]

  • Ensure adequate ventilation in the handling area.[1][4][5]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Methyl Acetyl-D-phenylalaninate, based on the disposal guidelines for its analogs.

Step 1: Containment of Spills

In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • For solid spills: Sweep up the material and shovel it into a suitable, labeled container for disposal. Avoid creating dust.[2][4][5]

  • For solutions: Absorb the liquid with a non-combustible material like diatomite or universal binders.[1]

  • Prevent the substance from entering drains, water courses, or the soil.[1]

Step 2: Waste Collection and Storage

  • Collect all waste material, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed.[1][3][4][5]

Step 3: Final Disposal

  • Disposal of chemical waste must be conducted through a licensed and approved waste disposal company.

  • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Do not dispose of this material in the normal trash or sanitary sewer.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of the related compound N-Acetyl-D-phenylalanine, which can serve as a reference.

PropertyValue
Appearance White to off-white solid/powder
Odor Odorless
Melting Point/Range 165 - 169 °C / 329 - 336.2 °F
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)

Data based on the Safety Data Sheet for N-Acetyl-D-phenylalanine.[2][6]

Experimental Protocols

While this document focuses on disposal, the principles of safe handling outlined are directly applicable to experimental protocols involving this compound. All experimental work should be conducted in a well-ventilated area, preferably a chemical fume hood, with strict adherence to the recommended PPE.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Spill & Waste Management cluster_2 Final Disposal A Assess Risks & Don PPE B Contain Spill (Solid or Liquid) A->B C Collect Waste in Labeled Container B->C D Store in Safe, Ventilated Area C->D E Contact Licensed Waste Disposal Company D->E F Comply with All Regulations E->F

Disposal Workflow for this compound

References

Personal protective equipment for handling Methyl acetyl-D-phenylalaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl acetyl-D-phenylalaninate. The following procedures are based on the known hazards of similar amino acid derivatives and general laboratory safety best practices. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are intended to provide a robust framework for safe laboratory operations.

Immediate Safety and Hazard Information

Based on data from closely related compounds such as N-Acetyl-D-phenylalanine, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times when handling the compound. A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.
Skin and Body Protection Laboratory coatA buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols, handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Area Designation:

    • Designate a specific area for handling, such as a chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment, including PPE, weighing materials, and waste containers, readily available.

  • Donning PPE:

    • Put on a lab coat, followed by safety glasses or goggles, and finally, chemical-resistant gloves.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

    • Decontaminate any equipment used.

    • Remove PPE in the correct order: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Chemical Waste Collect all solid this compound waste, including any spilled material, in a clearly labeled, sealed, and compatible waste container. The label should read: "Hazardous Waste: this compound".
Contaminated Materials Dispose of all contaminated materials, such as weighing paper, pipette tips, and gloves, in the designated solid hazardous waste container.
Empty Containers Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate laboratory glass or plastic recycling stream.
Liquid Waste (Solutions) Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Workflow for the proper disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl acetyl-D-phenylalaninate
Reactant of Route 2
Reactant of Route 2
Methyl acetyl-D-phenylalaninate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.